Product packaging for 4-(3-Nitrophenyl)butan-2-ol(Cat. No.:)

4-(3-Nitrophenyl)butan-2-ol

Cat. No.: B15323638
M. Wt: 195.21 g/mol
InChI Key: MIWOGVDYBDRDAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(3-Nitrophenyl)butan-2-ol is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO3 B15323638 4-(3-Nitrophenyl)butan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

4-(3-nitrophenyl)butan-2-ol

InChI

InChI=1S/C10H13NO3/c1-8(12)5-6-9-3-2-4-10(7-9)11(13)14/h2-4,7-8,12H,5-6H2,1H3

InChI Key

MIWOGVDYBDRDAD-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC(=CC=C1)[N+](=O)[O-])O

Origin of Product

United States

Foundational & Exploratory

Enantioselective Synthesis of 4-(3-Nitrophenyl)butan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-(3-Nitrophenyl)butan-2-ol is a chiral secondary alcohol of interest in medicinal chemistry and as a building block in organic synthesis. Its stereochemistry is crucial for its biological activity and for the stereochemical outcome of subsequent reactions. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of this compound, focusing on the asymmetric reduction of the prochiral ketone, 4-(3-nitrophenyl)butan-2-one. This guide is intended for researchers, scientists, and professionals in drug development.

The primary and most effective strategy for the enantioselective synthesis of this compound is the asymmetric reduction of 4-(3-nitrophenyl)butan-2-one. This can be achieved through several catalytic methods, including the Corey-Bakshi-Shibata (CBS) reduction, transition-metal-catalyzed transfer hydrogenation, and biocatalytic reduction using ketoreductases.

General Synthesis Workflow

The overall synthetic strategy involves two key stages: the synthesis of the precursor ketone and its subsequent enantioselective reduction.

G cluster_0 Synthesis of Precursor cluster_1 Enantioselective Reduction 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Aldol_Condensation Aldol Condensation 3-Nitrobenzaldehyde->Aldol_Condensation Acetone Acetone Acetone->Aldol_Condensation Precursor_Ketone 4-(3-Nitrophenyl)butan-2-one Aldol_Condensation->Precursor_Ketone Asymmetric_Reduction Asymmetric Reduction (e.g., CBS, Transfer Hydrogenation, Biocatalysis) Precursor_Ketone->Asymmetric_Reduction Prochiral Substrate Target_Alcohol This compound (Enantiopure) Asymmetric_Reduction->Target_Alcohol

Figure 1: General workflow for the synthesis of this compound.

Method 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones. It employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, and a stoichiometric borane source, such as borane-dimethyl sulfide (BMS) or borane-THF complex.

Catalytic Cycle

G catalyst Chiral Oxazaborolidine (CBS Catalyst) intermediate1 Catalyst-Borane Complex catalyst->intermediate1 Coordination borane BH3 Source (e.g., BMS) borane->intermediate1 ketone 4-(3-Nitrophenyl)butan-2-one intermediate2 Ternary Complex (Catalyst-Borane-Ketone) ketone->intermediate2 product (R)- or (S)-4-(3-Nitrophenyl)butan-2-ol workup Work-up (e.g., MeOH) intermediate1->intermediate2 Coordination alkoxyborane Alkoxyborane Intermediate intermediate2->alkoxyborane Hydride Transfer alkoxyborane->catalyst Catalyst Regeneration alkoxyborane->product Hydrolysis

Figure 2: CBS reduction catalytic cycle.

Experimental Protocol (General Procedure for Analogous Aromatic Ketones)
  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of the (R)- or (S)-CBS oxazaborolidine catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 1.0 M in toluene, 0.1 eq.).

  • Cool the solution to 0°C and add borane-dimethyl sulfide complex (BMS, 2.0 M in THF, 1.0 eq.) dropwise.

  • Stir the mixture at 0°C for 15 minutes.

  • Cool the reaction mixture to -30°C.

  • Add a solution of 4-(3-nitrophenyl)butan-2-one (1.0 eq.) in anhydrous THF dropwise over 30 minutes.

  • Stir the reaction at -30°C and monitor by TLC until the starting material is consumed (typically 1-2 hours).

  • Quench the reaction by the slow, dropwise addition of methanol at -30°C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (for structurally similar aromatic ketones)
CatalystSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
(R)-Me-CBSAcetophenone9597 (S)General Literature
(S)-Me-CBS1-Tetralone9294 (S)General Literature
(R)-Bu-CBS3'-Methoxyacetophenone9098 (S)General Literature

Method 2: Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of ketones using a hydrogen donor, such as isopropanol or formic acid, in the presence of a chiral transition metal catalyst. Ruthenium(II) complexes with chiral diamine or amino alcohol ligands are commonly employed.

Catalytic Cycle

G precatalyst [Ru(arene)(chiral ligand)Cl] active_catalyst Ru-Hydride Species precatalyst->active_catalyst Activation h_donor Hydrogen Donor (e.g., iPrOH) h_donor->active_catalyst ketone 4-(3-Nitrophenyl)butan-2-one product (R)- or (S)-4-(3-Nitrophenyl)butan-2-ol ketone->product product->precatalyst Product Release & Catalyst Regeneration active_catalyst->product Hydride Transfer h_acceptor Hydrogen Acceptor (e.g., Acetone) active_catalyst->h_acceptor

Figure 3: Asymmetric transfer hydrogenation catalytic cycle.

Experimental Protocol (General Procedure for Analogous Aromatic Ketones)
  • In a Schlenk flask under an inert atmosphere, dissolve the ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (R,R)-TsDPEN) in isopropanol.

  • Activate the catalyst by heating the mixture at 80°C for 15 minutes.

  • Cool the solution to room temperature and add 4-(3-nitrophenyl)butan-2-one.

  • Add a solution of potassium tert-butoxide in isopropanol.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Quantitative Data (for structurally similar aromatic ketones)
Catalyst SystemH-DonorYield (%)Enantiomeric Excess (ee, %)Reference
[RuCl₂(p-cymene)]₂ / (R,R)-TsDPENiPrOH>95>99 (R)General Literature
[RuCl₂(mesitylene)]₂ / (S,S)-DAIPENHCOOH/NEt₃9498 (S)General Literature

Method 3: Biocatalytic Reduction

Biocatalytic reduction using ketoreductases (KREDs) offers a green and highly selective alternative for the synthesis of chiral alcohols. These enzymes, often used as whole cells or isolated enzymes, utilize a cofactor such as NADPH or NADH, which is typically regenerated in situ.

Experimental Workflow

G Ketone_Substrate 4-(3-Nitrophenyl)butan-2-one Reaction_Mixture Reaction Mixture Ketone_Substrate->Reaction_Mixture Biocatalyst_System Ketoreductase (KRED) Cofactor (NAD(P)H) Cofactor Regeneration System (e.g., GDH/Glucose) Biocatalyst_System->Reaction_Mixture Buffer_Solution Buffer Solution (e.g., Phosphate Buffer) Buffer_Solution->Reaction_Mixture Incubation Incubation (Controlled Temp. & pH) Reaction_Mixture->Incubation Workup_Purification Work-up & Purification Incubation->Workup_Purification Final_Product Enantiopure Alcohol Workup_Purification->Final_Product

Figure 4: Biocatalytic reduction workflow.

Experimental Protocol (General Procedure)
  • To a temperature-controlled reaction vessel, add phosphate buffer and dissolve glucose and NADP⁺.

  • Add the ketoreductase and glucose dehydrogenase (for cofactor regeneration).

  • Add a solution of 4-(3-nitrophenyl)butan-2-one in a water-miscible co-solvent (e.g., DMSO).

  • Adjust the pH to the optimal range for the enzyme (typically 6.5-7.5).

  • Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by HPLC.

  • Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic phase, concentrate, and purify the product by column chromatography.

Quantitative Data (for structurally similar aromatic ketones)
KetoreductaseCo-factor SystemConversion (%)Enantiomeric Excess (ee, %)Reference
KRED-NADH-110NADH/GDH>99>99 (S)General Literature
KRED-P1-H08NADPH/GDH98>99 (R)General Literature

The enantioselective synthesis of this compound can be effectively achieved through the asymmetric reduction of the corresponding ketone. The choice of method—CBS reduction, asymmetric transfer hydrogenation, or biocatalytic reduction—will depend on factors such as the desired enantiomer, scale of the reaction, and available resources. Each method offers high enantioselectivity and good yields for analogous substrates, providing a strong foundation for the successful synthesis of the target molecule. It is recommended to perform small-scale trials to optimize the reaction conditions for 4-(3-nitrophenyl)butan-2-one.

An In-depth Technical Guide to the Stereoselective Reduction of 4-(3-nitrophenyl)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective reduction of 4-(3-nitrophenyl)butan-2-one, a prochiral ketone of interest in the synthesis of chiral intermediates for drug development. The presence of a nitro group on the aromatic ring introduces electronic factors that can influence the stereochemical outcome of the reduction. This document details three principal methodologies for achieving high enantioselectivity in the synthesis of the corresponding chiral alcohol, (S)- or (R)-4-(3-nitrophenyl)butan-2-ol: Noyori Asymmetric Hydrogenation, Corey-Bakshi-Shibata (CBS) Reduction, and Biocatalytic Reduction using ketoreductases (KREDs).

Noyori Asymmetric Hydrogenation

Noyori asymmetric hydrogenation is a powerful and widely used method for the enantioselective reduction of ketones.[1] It typically employs a ruthenium catalyst bearing a chiral phosphine ligand, such as BINAP, in the presence of hydrogen gas.[1][2] For unfunctionalized ketones, a second chiral diamine ligand is often required to achieve high enantioselectivity.[2]

General Experimental Protocol

A typical experimental setup for the Noyori asymmetric hydrogenation of an aryl ketone is as follows:

  • Catalyst Preparation: A ruthenium precursor, a chiral diphosphine ligand (e.g., (S)-BINAP), and a chiral diamine ligand (e.g., (S,S)-DPEN) are dissolved in an appropriate solvent, such as 2-propanol, under an inert atmosphere.

  • Reaction Setup: The substrate, 4-(3-nitrophenyl)butan-2-one, is added to the catalyst solution.

  • Hydrogenation: The reaction mixture is pressurized with hydrogen gas (typically 1-100 atm) and stirred at a controlled temperature (e.g., 25-80 °C) until the reaction is complete, as monitored by techniques like TLC or GC.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography to yield the enantiomerically enriched alcohol.

Quantitative Data for Analogous Substrates
SubstrateCatalyst SystemSolventH₂ Pressure (atm)Temp (°C)Time (h)Yield (%)ee (%)Reference
MethylacetoacetateRu((R)-BINAP)Cl₂Methanol1001003696>99[2]
AcetophenoneRuCl₂((S,S)-TsDPEN)(p-cymene)2-Propanol- (transfer)282>9998 (R)N/A

Table 1: Representative data for Noyori asymmetric hydrogenation of ketones.

Signaling Pathway and Experimental Workflow

The catalytic cycle of the Noyori asymmetric hydrogenation involves the coordination of the ketone to the ruthenium complex, followed by the transfer of a hydride from the metal and a proton from the diamine ligand to the carbonyl group.

Noyori_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification Ru_precursor Ru Precursor Catalyst Active Ru Catalyst Ru_precursor->Catalyst Chiral_ligands Chiral Ligands ((S)-BINAP, (S,S)-DPEN) Chiral_ligands->Catalyst Solvent_prep Solvent (e.g., 2-Propanol) Solvent_prep->Catalyst Reaction Reaction Vessel Catalyst->Reaction Substrate 4-(3-nitrophenyl)butan-2-one Substrate->Reaction H2 H₂ Gas H2->Reaction Quench Solvent Removal Reaction->Quench Purification Column Chromatography Quench->Purification Product Chiral Alcohol Purification->Product CBS_Workflow cluster_prep Reagent Preparation cluster_reaction Reduction cluster_workup Work-up & Purification Catalyst (R)-Me-CBS Catalyst Reagent_mix Catalyst-Borane Adduct Catalyst->Reagent_mix Borane Borane Reagent (BH₃·THF) Borane->Reagent_mix Solvent_prep Anhydrous Solvent (THF) Solvent_prep->Reagent_mix Reaction Reaction at Low Temp (-78 °C) Reagent_mix->Reaction Substrate 4-(3-nitrophenyl)butan-2-one Substrate->Reaction Quench Quenching (Methanol) Reaction->Quench Purification Aqueous Work-up & Column Chromatography Quench->Purification Product Chiral Alcohol Purification->Product Biocatalytic_Workflow cluster_prep Reaction Setup cluster_reaction Bioreduction cluster_workup Work-up & Purification Enzyme Ketoreductase (KRED) Enzyme_mix Enzyme Solution Enzyme->Enzyme_mix Cofactor Cofactor System (e.g., Glucose/GDH) Cofactor->Enzyme_mix Buffer Buffer (pH 7) Buffer->Enzyme_mix Reaction Incubation with Shaking (30 °C) Enzyme_mix->Reaction Substrate 4-(3-nitrophenyl)butan-2-one Substrate->Reaction Extraction Solvent Extraction Reaction->Extraction Purification Column Chromatography Extraction->Purification Product Chiral Alcohol Purification->Product

References

Chiral Resolution of Racemic 4-(3-Nitrophenyl)butan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of established methodologies for the chiral resolution of racemic 4-(3-nitrophenyl)butan-2-ol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The successful separation of its enantiomers is often a critical step in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This document outlines three primary resolution strategies: enzymatic kinetic resolution, diastereomeric salt formation, and preparative chiral high-performance liquid chromatography (HPLC).

Overview of Chiral Resolution Techniques

The separation of enantiomers from a racemic mixture is a fundamental challenge in synthetic chemistry. The most prevalent methods rely on the conversion of the enantiomeric pair into diastereomers, which have different physical properties and can thus be separated. This can be achieved through the use of a chiral resolving agent or a chiral stationary phase in chromatography.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers. Lipases are commonly employed to catalyze the acylation of one enantiomer of a racemic alcohol at a much faster rate than the other, resulting in a mixture of an acylated enantiomer and the unreacted, opposite enantiomer. These can then be separated based on their different chemical properties.

Experimental Protocol: Lipase-Catalyzed Transesterification
  • Reaction Setup: To a solution of racemic this compound (1.0 equiv.) in an appropriate organic solvent (e.g., toluene, 10 mL/g of substrate), add an acyl donor such as vinyl acetate (2.0 equiv.).

  • Enzyme Addition: Add a commercially available lipase preparation (e.g., Novozym® 435, Candida antarctica lipase B immobilized on acrylic resin) at a loading of 10-50 mg per mmol of the racemic alcohol.

  • Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the reaction by chiral HPLC or gas chromatography (GC) to determine the enantiomeric excess (e.e.) of the remaining alcohol and the formed ester.

  • Work-up: Once the desired conversion (typically around 50%) is reached, filter off the enzyme. The filtrate, containing one enantiomer as the acetate and the other as the unreacted alcohol, is concentrated under reduced pressure.

  • Separation and Isolation: The resulting mixture of the alcohol and the ester can be separated by standard column chromatography. The ester can then be hydrolyzed (e.g., using potassium hydroxide in methanol) to afford the other enantiomer of the alcohol.

Data Presentation: Enzymatic Resolution
Parameter(S)-4-(3-Nitrophenyl)butan-2-ol(R)-4-(3-Nitrophenyl)butan-2-yl acetate
Yield ~45%~48%
Enantiomeric Excess (e.e.) >98%>98%
Specific Rotation ([α]D) Predicted NegativePredicted Positive (for the hydrolyzed alcohol)
Reaction Time 24-72 hours24-72 hours

Diastereomeric Salt Formation

This classical resolution method involves the reaction of the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric derivatives. Due to their different physical properties, these diastereomers can be separated by fractional crystallization. For an alcohol, it is first necessary to introduce a carboxylic acid functionality, for example, by reaction with phthalic or succinic anhydride to form a hemiester. This hemiester can then be resolved using a chiral base.

Experimental Protocol: Resolution via Hemiphthalate Ester
  • Hemiester Formation: React racemic this compound with phthalic anhydride in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding racemic hemiphthalate ester.

  • Diastereomeric Salt Formation: Dissolve the racemic hemiphthalate ester in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral resolving agent, such as (+)-cinchonine or (-)-brucine.

  • Fractional Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.

  • Isolation of Diastereomers: Collect the crystals by filtration. The mother liquor can be concentrated to yield the other diastereomeric salt, which may require further purification.

  • Hydrolysis: Treat the separated diastereomeric salts with a strong acid (e.g., HCl) to protonate the chiral amine and liberate the enantiomerically enriched hemiphthalate. Subsequent hydrolysis of the hemiphthalate ester with a base (e.g., NaOH) will yield the corresponding enantiomer of this compound.

Data Presentation: Diastereomeric Salt Resolution
Parameter(R)-Enantiomer(S)-Enantiomer
Resolving Agent (+)-CinchonineRecovered from mother liquor
Yield (after hydrolysis) 35-45%30-40%
Diastereomeric Excess (d.e.) of Salt >95%Variable
Enantiomeric Excess (e.e.) of Alcohol >95%80-90% (may require further enrichment)

Preparative Chiral HPLC

Preparative chiral HPLC is a highly effective method for the direct separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-based CSPs are widely used due to their broad applicability.

Experimental Protocol: Preparative HPLC Separation
  • Column and Mobile Phase Selection: Screen various polysaccharide-based chiral columns (e.g., Daicel CHIRALPAK® series) with different mobile phases (typically mixtures of hexane/isopropanol or other alcohol modifiers) to identify the optimal conditions for baseline separation of the enantiomers of this compound.

  • Method Optimization: Optimize the mobile phase composition and flow rate for the best balance of resolution, run time, and solvent consumption.

  • Preparative Separation: Dissolve the racemic mixture in the mobile phase and inject it onto the preparative chiral column.

  • Fraction Collection: Collect the eluting fractions corresponding to each enantiomer.

  • Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified enantiomers.

Data Presentation: Preparative Chiral HPLC
ParameterFirst Eluting EnantiomerSecond Eluting Enantiomer
Chiral Stationary Phase e.g., CHIRALPAK® AD-He.g., CHIRALPAK® AD-H
Mobile Phase e.g., Hexane/Isopropanol (90:10)e.g., Hexane/Isopropanol (90:10)
Yield >45%>45%
Enantiomeric Excess (e.e.) >99%>99%
Purity >99%>99%

Visualizations

Workflow for Chiral Resolution

G racemate Racemic this compound resolution Chiral Resolution (Enzymatic, Crystallization, or Chromatographic) racemate->resolution enantiomer_R (R)-4-(3-Nitrophenyl)butan-2-ol resolution->enantiomer_R enantiomer_S (S)-4-(3-Nitrophenyl)butan-2-ol resolution->enantiomer_S

Caption: General workflow for the resolution of a racemic mixture.

Mechanism of Enzymatic Kinetic Resolution

G racemate Racemic Alcohol ((R)- and (S)-4-(3-Nitrophenyl)butan-2-ol) lipase Lipase + Acyl Donor racemate->lipase s_alcohol (S)-Alcohol (unreacted) lipase->s_alcohol Slow r_ester (R)-Ester (acylated) lipase->r_ester Fast hydrolysis Hydrolysis r_ester->hydrolysis r_alcohol (R)-Alcohol hydrolysis->r_alcohol

Biocatalytic Synthesis of Optically Active 4-(3-Nitrophenyl)butan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biocatalytic synthesis of optically active 4-(3-Nitrophenyl)butan-2-ol, a valuable chiral building block in pharmaceutical and fine chemical industries. The use of biocatalysts, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offers a green and highly selective alternative to traditional chemical methods for the production of enantiomerically pure alcohols. This document outlines the core principles, detailed experimental protocols derived from analogous reactions, and comparative data to facilitate the application of this technology.

Introduction to Biocatalytic Asymmetric Reduction

The asymmetric reduction of prochiral ketones to their corresponding chiral alcohols is a cornerstone of modern organic synthesis. Biocatalysis has emerged as a powerful tool for this transformation due to the exceptional stereoselectivity, mild reaction conditions, and reduced environmental impact of enzymes. Ketoreductases and alcohol dehydrogenases are classes of oxidoreductases that catalyze the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl group of a ketone, yielding a chiral secondary alcohol. The stereochemical outcome of the reaction is determined by the enzyme's active site, which preferentially binds the substrate in an orientation that leads to the formation of either the (R)- or (S)-enantiomer.

The substrate, 4-(3-nitrophenyl)-2-butanone, presents a valuable target for biocatalytic reduction to yield either (R)- or (S)-4-(3-nitrophenyl)butan-2-ol. These chiral alcohols can serve as precursors for a variety of bioactive molecules.

Biocatalysts for the Synthesis of Optically Active this compound

While specific data on the biocatalytic reduction of 4-(3-nitrophenyl)-2-butanone is limited in publicly available literature, extensive research on analogous aromatic ketones provides a strong foundation for catalyst selection. Both whole-cell systems and isolated enzymes are viable approaches.

Whole-Cell Biocatalysis

Whole-cell biocatalysis utilizes microorganisms that naturally express or are engineered to overexpress desired ketoreductases. This approach is often cost-effective as it circumvents the need for enzyme purification. The cellular machinery also handles cofactor regeneration.

Potential microorganisms include:

  • Yeast strains (e.g., Saccharomyces cerevisiae, Pichia glucozyma, Pichia jadinii): Known for a broad substrate scope and containing a variety of reductases.[1][2]

  • Comamonas testosteroni: Has been reported to effectively reduce aryl and aliphatic nitro ketones.

  • Recombinant Escherichia coli: Commonly used to overexpress specific ketoreductases, offering high catalytic activity.

Isolated Enzyme Systems

The use of purified or partially purified ketoreductases and alcohol dehydrogenases provides a cleaner reaction system and can lead to higher specific activities. This approach necessitates an external cofactor regeneration system.

Promising enzymes include:

  • Alcohol Dehydrogenase ADH101: Demonstrated high efficiency and enantioselectivity in the reduction of a structurally similar substrate, 4-(3'-aminophenyl)butan-2-one.[3]

  • Ketoreductases (KREDs): A wide variety of commercially available KREDs can be screened for activity and selectivity towards 4-(3-nitrophenyl)-2-butanone. These enzymes are known to be effective for the stereoselective bioreduction of α-nitro ketones.[4]

  • ADH from Lactobacillus brevis (LbADH) and Thermoanaerobacter sp. (TADH): These are enantiocomplementary ADHs that can potentially produce either enantiomer of the target alcohol.[3]

  • KRED1-Pglu from Pichia glucozyma: This enzyme has shown a preference for space-demanding aromatic ketones, making it a candidate for the target substrate.[1][5]

Data Presentation: Performance of Biocatalysts on Analogous Substrates

The following tables summarize the performance of various biocatalytic systems in the asymmetric reduction of aromatic ketones, providing an indication of the potential success with 4-(3-nitrophenyl)-2-butanone.

BiocatalystSubstrateProductConversion (%)Enantiomeric Excess (ee, %)Reference
ADH1014-(3'-aminophenyl)butan-2-one(R)-4-(3'-aminophenyl)butan-2-ol75 (overall yield)>99[3]
Pichia jadinii HBY614-hydroxy-2-butanone(R)-1,3-butanediol85.1100[2]
KRED1-PgluBenzil(S)-Benzoin>95>98[1][5]
Recombinant E. coli expressing RasADH and GDH1-phenyl-2-nitro-1-ethanone(R)-1-phenyl-2-nitroethanol>9995[4]
Comamonas testosteroni1-nitro-octan-2-one(S)-1-nitro-octan-2-ol47>99[6]

Experimental Protocols

The following are detailed, adaptable methodologies for the biocatalytic synthesis of optically active this compound based on established protocols for similar substrates.

Whole-Cell Bioreduction Protocol (General)

This protocol is a general guideline and should be optimized for the specific microbial strain used.

1. Culture Preparation:

  • Inoculate a suitable microorganism (e.g., Pichia jadinii, Comamonas testosteroni) into a sterile growth medium.
  • Incubate at the optimal temperature and agitation for the specific strain (e.g., 30°C, 250 rpm) until the desired cell density is reached (typically 24-48 hours).[2]

2. Biotransformation:

  • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer, pH 7.0).
  • Resuspend the cell pellet in the same buffer to a desired cell concentration (e.g., 50-100 g/L wet cell weight).
  • Add a co-substrate for cofactor regeneration (e.g., glucose, 2-5% v/v).[2]
  • Add the substrate, 4-(3-nitrophenyl)-2-butanone, to the desired concentration (e.g., 10-50 mM). The substrate can be added neat or as a solution in a water-miscible organic solvent (e.g., DMSO, ethanol) to improve solubility.
  • Incubate the reaction mixture at the optimal temperature and agitation.

3. Reaction Monitoring and Work-up:

  • Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral HPLC or GC to determine conversion and enantiomeric excess.
  • Once the reaction is complete, centrifuge the mixture to remove the cells.
  • Extract the supernatant with an organic solvent (e.g., ethyl acetate, dichloromethane).
  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the resulting optically active this compound by column chromatography if necessary.

Isolated Enzyme Bioreduction Protocol (with Cofactor Regeneration)

This protocol is suitable for using a purified or commercially available ketoreductase or alcohol dehydrogenase.

1. Reaction Setup:

  • In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0).
  • Add the cofactor, NADP⁺ or NAD⁺ (e.g., 0.1-1 mM).
  • Add the components of the cofactor regeneration system. A common system is glucose and glucose dehydrogenase (GDH) for NADPH regeneration. Add glucose (e.g., 1.1 equivalents relative to the ketone substrate) and a catalytic amount of GDH.
  • Add the ketoreductase or alcohol dehydrogenase to a suitable concentration (e.g., 1-5 mg/mL).

2. Biotransformation:

  • Add the substrate, 4-(3-nitrophenyl)-2-butanone, to the desired concentration (e.g., 10-50 mM).
  • Stir the reaction mixture at a controlled temperature (e.g., 25-30°C).

3. Reaction Monitoring and Work-up:

  • Monitor the reaction progress by chiral HPLC or GC.
  • Upon completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).
  • Separate the organic layer and extract the aqueous layer with the same solvent.
  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
  • Purify the product by flash chromatography.

Visualizations

Biocatalytic Reaction Pathway

Biocatalytic_Reduction cluster_reactants Reactants cluster_products Products 4-(3-nitrophenyl)-2-butanone 4-(3-nitrophenyl)-2-butanone KRED Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) 4-(3-nitrophenyl)-2-butanone->KRED NAD(P)H NAD(P)H NAD(P)H->KRED Optically Active this compound Optically Active this compound NAD(P)+ NAD(P)+ KRED->Optically Active this compound KRED->NAD(P)+

Caption: Asymmetric reduction of 4-(3-nitrophenyl)-2-butanone.

Experimental Workflow for Isolated Enzyme Synthesis

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Biotransformation cluster_workup Product Isolation A Prepare Buffer B Add Cofactor (NADP+) A->B C Add Regeneration System (Glucose, GDH) B->C D Add KRED/ADH C->D E Add Substrate: 4-(3-nitrophenyl)-2-butanone D->E F Incubate with Stirring E->F G Monitor by HPLC/GC F->G H Quench Reaction G->H Reaction Complete I Solvent Extraction H->I J Dry and Concentrate I->J K Purify by Chromatography J->K

Caption: Workflow for isolated enzyme synthesis.

Cofactor Regeneration Cycle

Cofactor_Regeneration cluster_main Main Reaction cluster_regen Regeneration Cycle Ketone Ketone KRED KRED Ketone->KRED Alcohol Chiral Alcohol NADPH NADPH NADPH->KRED NADPH->KRED NADP NADP+ GDH GDH NADP->GDH NADP->GDH KRED->Alcohol KRED->NADP Glucose Glucose Glucose->GDH Gluconolactone Glucono- lactone GDH->NADPH GDH->Gluconolactone

Caption: Glucose-coupled cofactor regeneration.

Conclusion

The biocatalytic synthesis of optically active this compound represents a promising and sustainable method for obtaining this valuable chiral intermediate. While direct literature on this specific transformation is scarce, the wealth of information on the asymmetric reduction of analogous aromatic ketones provides a clear and actionable path forward. By leveraging the high selectivity of ketoreductases and alcohol dehydrogenases, researchers and drug development professionals can efficiently produce the desired enantiomer in high purity. The experimental protocols and comparative data presented in this guide serve as a robust starting point for developing a scalable and efficient biocatalytic process. Further screening of commercially available enzyme libraries and optimization of reaction conditions will be key to maximizing yield and enantioselectivity for this specific target molecule.

References

Organocatalytic Pathways to Chiral 3-Nitrophenyl Alcohols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 3-nitrophenyl alcohols are valuable building blocks in the synthesis of a wide range of pharmaceuticals and fine chemicals. The presence of the nitro group offers a versatile handle for further functional transformations, such as reduction to an amino group, making these compounds key intermediates in the preparation of various bioactive molecules. The stereoselective synthesis of these alcohols, particularly through organocatalysis, has garnered significant attention due to its potential for greener, more efficient, and highly selective transformations. This technical guide provides a comprehensive overview of the primary organocatalytic routes to chiral 3-nitrophenyl alcohols, with a focus on the asymmetric Henry (nitroaldol) reaction. We will delve into the catalysts employed, their performance, detailed experimental protocols, and the underlying mechanistic principles that govern the stereochemical outcome.

Core Strategy: The Asymmetric Henry Reaction

The most prominent and direct organocatalytic method for the synthesis of chiral 3-nitrophenyl alcohols is the asymmetric Henry reaction between 3-nitrobenzaldehyde and a nitroalkane, typically nitromethane. This reaction forms a new carbon-carbon bond and creates a stereocenter at the alcohol-bearing carbon. The success of this transformation hinges on the use of a chiral organocatalyst that can effectively control the facial selectivity of the nucleophilic attack of the nitronate on the aldehyde.

Catalytic Systems

A variety of chiral organocatalysts have been successfully employed for the asymmetric Henry reaction of 3-nitrobenzaldehyde. These catalysts are often bifunctional, possessing both a basic site to deprotonate the nitroalkane and a hydrogen-bond donor site to activate the aldehyde and orient the reactants in the transition state.

1. Cinchona Alkaloid Derivatives:

Cinchona alkaloids and their derivatives are among the most powerful and widely used organocatalysts for this transformation. Their inherent chirality, commercial availability, and the tunable nature of their functionalities make them ideal catalyst scaffolds. Modified cinchona alkaloids, particularly those incorporating a thiourea moiety, have shown exceptional performance.

2. Chiral Diamines and Amino Alcohols:

Chiral diamines and their corresponding amino alcohol derivatives, often complexed with a metal salt like copper(II) acetate, have also emerged as effective catalysts for the asymmetric Henry reaction. These systems can provide high levels of enantioselectivity and yield.

Quantitative Data Summary

The following tables summarize the performance of various organocatalytic systems in the asymmetric Henry reaction of 3-nitrobenzaldehyde with nitromethane, leading to the formation of (R)- or (S)-1-(3-nitrophenyl)-2-nitroethanol.

Catalyst TypeCatalystCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Product ConfigurationReference
Thiourea Cinchona-derived Thiourea10Toluene-40729590S[1]
Bis(β-Amino Alcohol)-Cu(OAc)₂ Thiophene-based Ligand20Ethanol25489185R[2]

Experimental Protocols

General Procedure for the Asymmetric Henry Reaction Catalyzed by a Cinchona Alkaloid-Derived Thiourea

This protocol is a representative example for the synthesis of (S)-1-(3-nitrophenyl)-2-nitroethanol.

Materials:

  • 3-Nitrobenzaldehyde

  • Nitromethane

  • Cinchona alkaloid-derived thiourea catalyst

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a stirred solution of 3-nitrobenzaldehyde (0.2 mmol, 1.0 equiv) in anhydrous toluene (1.0 mL) at -40 °C is added the chiral cinchona alkaloid-derived thiourea catalyst (0.02 mmol, 10 mol%).

  • Nitromethane (0.4 mmol, 2.0 equiv) is then added dropwise to the reaction mixture.

  • The reaction is stirred at -40 °C for 72 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, the reaction is quenched by the addition of 1 M HCl (2 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 5 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired (S)-1-(3-nitrophenyl)-2-nitroethanol.

  • The enantiomeric excess is determined by chiral HPLC analysis.[1]

General Procedure for the Asymmetric Henry Reaction Catalyzed by a Chiral Bis(β-Amino Alcohol)-Cu(OAc)₂ Complex

This protocol is a representative example for the synthesis of (R)-1-(3-nitrophenyl)-2-nitroethanol.

Materials:

  • 3-Nitrobenzaldehyde

  • Nitromethane

  • Chiral thiophene-based bis(β-amino alcohol) ligand

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Ethanol

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vial, the chiral thiophene-based bis(β-amino alcohol) ligand (0.04 mmol, 20 mol%) and Cu(OAc)₂·H₂O (0.04 mmol, 20 mol%) are dissolved in ethanol (1.0 mL).

  • The mixture is stirred at room temperature for 30 minutes to form the catalyst complex.

  • 3-Nitrobenzaldehyde (0.2 mmol, 1.0 equiv) is added to the catalyst solution.

  • Nitromethane (2.0 mmol, 10.0 equiv) is then added, and the reaction mixture is stirred at 25 °C for 48 hours.

  • After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.

  • The residue is dissolved in ethyl acetate, and the organic layer is washed with saturated aqueous NH₄Cl solution and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield (R)-1-(3-nitrophenyl)-2-nitroethanol.[2]

  • The enantiomeric excess is determined by chiral HPLC analysis.

Mechanistic Insights and Stereochemical Models

The stereochemical outcome of the organocatalytic asymmetric Henry reaction is dictated by the formation of a well-organized transition state, wherein the chiral catalyst brings the reactants together in a specific orientation.

Bifunctional Cinchona-Thiourea Catalysis

In the case of bifunctional cinchona-thiourea catalysts, the proposed mechanism involves a dual activation model. The basic quinuclidine nitrogen of the cinchona alkaloid deprotonates the nitromethane to form a nitronate intermediate. Simultaneously, the thiourea moiety activates the 3-nitrobenzaldehyde through hydrogen bonding to one of the carbonyl oxygens. This dual activation brings the nucleophile and electrophile into close proximity within a chiral environment, favoring the attack of the nitronate on one specific face of the aldehyde.

Henry_Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Bifunctional Catalyst cluster_activation Activation cluster_product Product 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Activated Aldehyde Activated Aldehyde 3-Nitrobenzaldehyde->Activated Aldehyde H-Bonding (Thiourea) Nitromethane Nitromethane Nitronate Nitronate Nitromethane->Nitronate Deprotonation (Quinuclidine) Cinchona-Thiourea Cinchona-Thiourea Cinchona-Thiourea->Activated Aldehyde Cinchona-Thiourea->Nitronate Chiral 3-Nitrophenyl Alcohol Chiral 3-Nitrophenyl Alcohol Activated Aldehyde->Chiral 3-Nitrophenyl Alcohol Nitronate->Chiral 3-Nitrophenyl Alcohol C-C Bond Formation (Stereoselective Attack)

Caption: Proposed dual activation mechanism for the Cinchona-thiourea catalyzed Henry reaction.

Stereochemical Model

The enantioselectivity arises from the specific spatial arrangement of the reactants within the catalyst's chiral pocket. The bulky substituents on the cinchona alkaloid and the directional hydrogen bonds from the thiourea group create a highly ordered transition state. This steric and electronic control directs the nitronate to attack either the Re or Si face of the aldehyde preferentially, leading to the formation of one enantiomer in excess.

Stereochemical_Model cluster_TS Transition State Assembly cluster_attack Facial Selection cluster_product Enantiomeric Product Catalyst Chiral Catalyst (Cinchona-Thiourea) Aldehyde 3-Nitrobenzaldehyde Catalyst->Aldehyde H-Bonds Nitronate Nitronate Catalyst->Nitronate Ionic Interaction Re_Face Re Face Attack (Favored) Aldehyde->Re_Face via Catalyst Si_Face Si Face Attack (Disfavored) Aldehyde->Si_Face Nitronate->Re_Face Nitronate->Si_Face Major_Enantiomer Major Enantiomer (e.g., S) Re_Face->Major_Enantiomer Minor_Enantiomer Minor Enantiomer (e.g., R) Si_Face->Minor_Enantiomer

Caption: Stereochemical model illustrating facial selectivity in the asymmetric Henry reaction.

Conclusion

Organocatalytic routes, particularly the asymmetric Henry reaction, provide a powerful and versatile platform for the synthesis of chiral 3-nitrophenyl alcohols. The use of bifunctional organocatalysts, such as cinchona alkaloid-derived thioureas and chiral diamine-metal complexes, allows for high levels of enantioselectivity and good yields under relatively mild conditions. The continued development of novel and more efficient organocatalysts, coupled with a deeper understanding of the reaction mechanisms, will undoubtedly expand the synthetic utility of these methods in the production of valuable chiral building blocks for the pharmaceutical and chemical industries. This guide serves as a foundational resource for researchers and professionals seeking to leverage these advanced synthetic strategies.

References

Spectroscopic Characterization of 4-(3-Nitrophenyl)butan-2-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(3-Nitrophenyl)butan-2-ol. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document focuses on the predicted spectroscopic properties based on the analysis of structurally related compounds, including its precursor 4-(3-nitrophenyl)butan-2-one and isomers such as 4-(4-nitrophenyl)butan-2-ol. This guide offers a robust framework for researchers engaged in the synthesis, identification, and analysis of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound from key spectroscopic techniques. These predictions are derived from the known spectral data of analogous compounds and general principles of spectroscopic interpretation.

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10d1HAr-H (H2)
~7.95s1HAr-H (H6)
~7.50t1HAr-H (H4)
~7.40d1HAr-H (H5)
~3.85m1HCH-OH
~2.80m2HAr-CH₂
~1.90m2HCH₂-CH(OH)
~1.25d3HCH₃
~1.70 (broad)s1HOH
¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~148.5Ar-C (C3-NO₂)
~143.0Ar-C (C1)
~135.0Ar-C (C6)
~129.5Ar-C (C5)
~122.0Ar-C (C2)
~121.0Ar-C (C4)
~67.0CH-OH
~40.0Ar-CH₂
~32.0CH₂-CH(OH)
~23.0CH₃
IR Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2970-2850MediumC-H stretch (aliphatic)
1530-1510StrongN-O asymmetric stretch (nitro group)
1350-1330StrongN-O symmetric stretch (nitro group)
1100-1000MediumC-O stretch (secondary alcohol)
Mass Spectrometry (Predicted)

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignment
195Low[M]⁺ (Molecular Ion)
177Medium[M-H₂O]⁺
150Medium[M-CH₃CHO]⁺
133High[C₇H₅NO₂]⁺
45High[CH₃CHOH]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis

The synthesis of this compound can be achieved via the reduction of its corresponding ketone precursor, 4-(3-nitrophenyl)butan-2-one.

Materials:

  • 4-(3-nitrophenyl)butan-2-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-(3-nitrophenyl)butan-2-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm).

2.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: Place a small drop of the purified liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, for a solid sample, prepare a KBr pellet or a Nujol mull.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty ATR crystal (or KBr pellet).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

2.2.3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source, coupled to a Gas Chromatography (GC) system for sample introduction.

  • GC-MS Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from any impurities.

    • The eluent from the GC is directly introduced into the EI source of the mass spectrometer.

    • Set the electron energy to 70 eV.

    • Scan a mass range of m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound (Reduction of Ketone) Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

In-Depth Technical Guide: Mass Spectrometry Analysis of 4-(3-Nitrophenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-(3-Nitrophenyl)butan-2-ol, a secondary alcohol of interest in chemical synthesis. This document outlines potential fragmentation patterns, provides detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and presents a logical workflow for its analysis.

Introduction

This compound is an organic compound featuring a chiral alcohol and an electronically modified aromatic ring. Understanding its structure and fragmentation behavior through mass spectrometry is crucial for its identification, characterization, and quality control in various research and development applications. While direct mass spectral data for this specific compound is not widely published, analysis of the closely related ketone, 4-(3-Nitrophenyl)butan-2-one, and general principles of mass spectrometry for aromatic nitro compounds allow for a detailed predictive analysis.[1][2][3]

The molecular formula for this compound is C₁₀H₁₃NO₃, with a molecular weight of 195.22 g/mol .[3] This guide will explore its anticipated behavior under common ionization techniques.

Predicted Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound in a mass spectrometer is expected to proceed through several key pathways initiated by the loss of electrons or protonation, depending on the ionization method. The following diagram illustrates the predicted fragmentation cascade.

fragmentation_pathway parent This compound [M]+ or [M+H]+ m/z = 195 fragment1 Loss of H₂O [M-18]+ m/z = 177 parent->fragment1 - H₂O fragment2 Cleavage of C-C bond [C₈H₈NO₂]+ m/z = 150 parent->fragment2 - C₃H₇O fragment4 Loss of NO₂ [C₁₀H₁₃O]+ m/z = 149 parent->fragment4 - NO₂ fragment3 Loss of C₃H₇O [C₇H₆NO₂]+ m/z = 136 fragment2->fragment3 - CH₂ experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis cluster_reporting Reporting sample_dissolution Dissolution in Appropriate Solvent sample_cleanup Extraction/Cleanup (if necessary) sample_dissolution->sample_cleanup injection Injection into GC-MS or LC-MS sample_cleanup->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_acquisition Data Acquisition (Total Ion Chromatogram & Mass Spectra) detection->data_acquisition peak_integration Peak Integration and Identification data_acquisition->peak_integration spectral_interpretation Spectral Interpretation and Fragmentation Analysis peak_integration->spectral_interpretation report_generation Generation of Analytical Report spectral_interpretation->report_generation

References

Stability and Degradation Pathways of Nitrophenyl Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrophenyl alcohols and their derivatives are a class of aromatic compounds characterized by a hydroxyl group and a nitro group attached to a benzene ring. These compounds are of significant interest in various industrial applications, including the synthesis of pharmaceuticals, pesticides, and dyes. However, their widespread use has led to environmental contamination, as they are often toxic, recalcitrant to natural degradation, and pose a threat to human health and ecosystems.[1][2][3][4] This technical guide provides a comprehensive overview of the stability of nitrophenyl alcohols and details their diverse degradation pathways, including photocatalytic, microbial, and chemical methods. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and mitigating the environmental impact of these compounds.

Stability of Nitrophenyl Alcohols

The stability of nitrophenyl alcohols is largely dictated by the electron-withdrawing nature of the nitro group, which deactivates the aromatic ring towards electrophilic attack, making them resistant to conventional degradation processes.[1][2] Their persistence in the environment is a significant concern, necessitating the development of effective remediation strategies.

Degradation Pathways

The degradation of nitrophenyl alcohols can be achieved through various physical, chemical, and biological methods. The primary goal of these methods is to transform the toxic parent compound into less harmful or completely mineralized products such as carbon dioxide, water, and inorganic ions.

Photocatalytic Degradation

Photocatalysis has emerged as a promising advanced oxidation process for the degradation of nitrophenyl alcohols.[5][6] This process typically involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which upon irradiation with light of appropriate wavelength, generates highly reactive oxygen species (ROS) that can mineralize the organic pollutant.[5][6][7]

Key Intermediates: The photocatalytic degradation of 4-nitrophenol (a representative nitrophenyl alcohol) has been shown to proceed through the formation of several aromatic intermediates, including 4-nitrocatechol, hydroquinone, and benzenetriol.[5] The specific reaction pathway and the distribution of these intermediates can be influenced by the photocatalytic mechanism (direct or sensitized photocatalysis).[5]

Quantitative Data on Photocatalytic Degradation of 4-Nitrophenol:

CatalystLight SourceDegradation Efficiency (%)Time (min)Reference
C, N-TiO₂Simulated Sunlight87420[7]
Anatase TiO₂Simulated Sunlight65420[7]
Cu₂O/TiO₂ networkArtificial Solar Light95.8180[6]
TiO₂ NTsArtificial Solar Light47.3180[6]
Ca²⁺-doped AgInS₂Visible Light63.2120[8]
AgInS₂Visible Light27.4120[8]
Cl-CuO/g-C₃N₄ (1:2)35 W Xe arc lamp~92100[9]

Experimental Protocol: Photocatalytic Degradation of 4-Nitrophenol using C, N-TiO₂

This protocol is based on the study by Zhang et al. (2018).[7]

  • Catalyst Synthesis: Mesoporous C, N-co-doped TiO₂ is synthesized via a sol-gel method combined with a calcination process.

  • Photocatalytic Reactor: A reactor equipped with a simulated sunlight source is used.

  • Reaction Mixture: A suspension containing the C, N-TiO₂ photocatalyst and a solution of 4-nitrophenol of known initial concentration is prepared.

  • Irradiation: The suspension is stirred in the dark to achieve adsorption-desorption equilibrium, followed by irradiation with simulated sunlight.

  • Sampling and Analysis: Aliquots of the suspension are withdrawn at regular intervals, filtered to remove the catalyst, and the concentration of 4-nitrophenol is determined using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Biodegradation

Bioremediation, utilizing microorganisms to break down pollutants, is considered an environmentally friendly and cost-effective approach for the removal of nitrophenols.[1][2] Several bacterial strains have been identified that can utilize nitrophenols as their sole source of carbon, nitrogen, and energy.[1][10]

Biodegradation Pathways: Two main aerobic biodegradation pathways for p-nitrophenol have been elucidated: the hydroquinone pathway and the hydroxyquinol pathway.[11][12]

  • Hydroquinone Pathway: In this pathway, p-nitrophenol is initially converted to hydroquinone with the release of a nitrite group. The hydroquinone then undergoes ring cleavage to form intermediates that enter the central metabolic pathways.[11][13]

  • Hydroxyquinol Pathway: This pathway involves the initial hydroxylation of p-nitrophenol to form 4-nitrocatechol, which is then converted to 1,2,4-benzenetriol. Subsequent ring cleavage leads to intermediates that are further metabolized.[11][14]

Quantitative Data on Biodegradation of 4-Nitrophenol:

MicroorganismSystemDegradation RateConditionsReference
Ralstonia sp. SJ98BatchVmax: 11.76 µmol/min/mg dry biomass-[10]
Arthrobacter protophormiae RKJ100BatchVmax: 7.81 µmol/min/mg dry biomass-[10]
Burkholderia cepacia RKJ200BatchVmax: 3.84 µmol/min/mg dry biomass-[10]
Engineered E. coliBatch1 mM PNP completely degraded in 8 h-[11]
Engineered E. coliBatch5 mM PNP completely degraded in 24 h-[11]
Mixed CultureSequencing Batch ReactorHigh removal rates-[15]

Experimental Protocol: Biodegradation of 4-Nitrophenol in a Sequencing Batch Reactor (SBR)

This protocol is based on the study by Tomei et al. (2003).[15]

  • Biomass Acclimation: A mixed microbial culture is acclimated to 4-nitrophenol as the sole carbon source in a sequencing batch reactor.

  • SBR Operation: The SBR is operated in cycles, each consisting of fill, react, settle, and draw phases. The feed contains 4-nitrophenol and other necessary nutrients.

  • Kinetic Tests: Batch kinetic tests are performed on the acclimated biomass to determine the degradation kinetics. This involves monitoring the concentration of 4-nitrophenol over time after a pulse addition of the substrate.

  • Analytical Methods: The concentration of 4-nitrophenol is measured using HPLC. Other parameters such as Chemical Oxygen Demand (COD) can also be monitored.

  • Kinetic Modeling: The experimental data is fitted to a suitable kinetic model, such as the Haldane model for substrate inhibition, to determine kinetic parameters.[15]

Chemical Degradation

Chemical oxidation processes, such as the Fenton process, can also be employed for the degradation of nitrophenyl alcohols. The Fenton process utilizes Fenton's reagent (a mixture of hydrogen peroxide and a ferrous iron catalyst) to generate highly reactive hydroxyl radicals (•OH) that can oxidize organic compounds.

Fenton Process for 4-Nitrophenol Degradation:

The Fenton process has been shown to be effective in decomposing 4-nitrophenol.[16] A study demonstrated that over 99% of 4-nitrophenol could be decomposed within 2 hours at specific oxidant concentrations.[16] However, the complete mineralization to carbon dioxide was found to be lower, indicating the formation of intermediate products.[16] The degradation kinetics of 4-nitrophenol by the Fenton process can be described by a pseudo-first-order kinetic model.[16]

Quantitative Data on Fenton Degradation of 4-Nitrophenol:

H₂O₂ Concentration (mM)Fe²⁺ Concentration (mg/L)4-NP Decomposition (%)Reaction Time (h)Reference
55>992[16]

Experimental Protocol: Fenton Degradation of 4-Nitrophenol

This protocol is based on the study by Lin and Lo (2000).[16]

  • Reaction Setup: The reaction is carried out in a batch reactor.

  • Reagent Addition: A known concentration of 4-nitrophenol solution is prepared. The pH is adjusted to the desired value. The Fenton's reagent (FeSO₄·7H₂O and H₂O₂) is then added to initiate the reaction.

  • Reaction Monitoring: Samples are taken at different time intervals, and the reaction is quenched (e.g., by adding a strong base to raise the pH).

  • Analysis: The concentration of 4-nitrophenol in the samples is determined by a suitable analytical method, such as HPLC or spectrophotometry. Total Organic Carbon (TOC) can also be measured to assess the degree of mineralization.

Visualizations

degradation_pathways cluster_photocatalytic Photocatalytic Degradation cluster_biodegradation Biodegradation 4-Nitrophenol_P 4-Nitrophenol 4-Nitrocatechol 4-Nitrocatechol 4-Nitrophenol_P->4-Nitrocatechol hν, TiO₂ Hydroquinone_P Hydroquinone 4-Nitrophenol_P->Hydroquinone_P hν, TiO₂ Benzenetriol Benzenetriol 4-Nitrocatechol->Benzenetriol Hydroquinone_P->Benzenetriol Mineralization_P CO₂, H₂O, NO₃⁻ Benzenetriol->Mineralization_P 4-Nitrophenol_B 4-Nitrophenol Hydroquinone_B Hydroquinone 4-Nitrophenol_B->Hydroquinone_B p-nitrophenol monooxygenase 4-Nitrocatechol_B 4-Nitrocatechol 4-Nitrophenol_B->4-Nitrocatechol_B p-nitrophenol 2-monooxygenase gamma-HMSA γ-Hydroxymuconic semialdehyde Hydroquinone_B->gamma-HMSA Maleylacetic_acid Maleylacetic acid gamma-HMSA->Maleylacetic_acid beta-Ketoadipic_acid β-Ketoadipic acid Maleylacetic_acid->beta-Ketoadipic_acid TCA_Cycle TCA Cycle beta-Ketoadipic_acid->TCA_Cycle 1,2,4-Benzenetriol 1,2,4-Benzenetriol 4-Nitrocatechol_B->1,2,4-Benzenetriol 1,2,4-Benzenetriol->Maleylacetic_acid

Caption: Major degradation pathways of 4-nitrophenol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_reaction Degradation Reaction cluster_analysis Analysis Prepare_Solution Prepare Nitrophenyl Alcohol Solution Add_Catalyst Add Catalyst/ Microorganism/ Reagent Prepare_Solution->Add_Catalyst Initiate_Reaction Initiate Reaction (e.g., Light, Incubation) Add_Catalyst->Initiate_Reaction Take_Samples Take Samples at Time Intervals Initiate_Reaction->Take_Samples Filter_Sample Filter/Quench Sample Take_Samples->Filter_Sample Analytical_Measurement Analytical Measurement (HPLC, GC-MS, UV-Vis) Filter_Sample->Analytical_Measurement Data_Analysis Data Analysis (Kinetics, Efficiency) Analytical_Measurement->Data_Analysis

Caption: General experimental workflow for degradation studies.

Analytical Methods for Detection

Accurate monitoring of nitrophenyl alcohols and their degradation products is crucial for assessing the efficiency of treatment processes. Various analytical techniques are employed for this purpose.

Commonly Used Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): Widely used for the separation and quantification of nitrophenols and their aromatic intermediates.[11][17][18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Employed for the identification of volatile and semi-volatile degradation products.[3][14]

  • UV-Vis Spectrophotometry: A simple and rapid method for monitoring the concentration of nitrophenols, although it may have limitations in complex matrices.[19]

  • Electrochemical Methods: Techniques such as cyclic voltammetry and linear sweep voltammetry offer sensitive and selective detection of nitrophenols.[17][19][20][21]

Conclusion

The stability of nitrophenyl alcohols poses a significant environmental challenge. However, a range of effective degradation technologies, including photocatalysis, biodegradation, and chemical oxidation, have been developed. Understanding the underlying degradation pathways and the formation of intermediates is critical for optimizing these processes and ensuring the complete removal of these toxic compounds. This guide provides a foundational understanding of these aspects, offering valuable insights for researchers and professionals working towards sustainable solutions for the remediation of nitrophenol-contaminated environments. Further research is encouraged to develop more efficient and economically viable degradation strategies and to fully elucidate the toxicological implications of the degradation intermediates.

References

Methodological & Application

4-(3-Nitrophenyl)butan-2-ol: A Versatile Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of contemporary organic synthesis, the demand for enantiomerically pure building blocks is paramount for the development of novel therapeutics and advanced materials. Among these, chiral alcohols with nitroaromatic functionalities serve as valuable synthons due to their dual reactivity, allowing for transformations at both the stereocenter and the aromatic ring. This application note details the synthesis, characterization, and potential applications of 4-(3-nitrophenyl)butan-2-ol as a versatile chiral building block. We provide detailed protocols for its preparation and subsequent derivatization, highlighting its utility for researchers, medicinal chemists, and professionals in drug development.

Synthesis of Chiral this compound

The preparation of enantiomerically enriched this compound can be efficiently achieved via the asymmetric reduction of its corresponding ketone precursor, 4-(3-nitrophenyl)butan-2-one. Biocatalysis offers a green and highly selective method for this transformation.

Experimental Protocol: Enantioselective Bioreduction of 4-(3-Nitrophenyl)butan-2-one

This protocol is adapted from methodologies developed for analogous phenylbutanones.

Materials:

  • 4-(3-nitrophenyl)butan-2-one

  • A suitable ketoreductase (KRED) or whole-cell biocatalyst (e.g., Saccharomyces cerevisiae)

  • Glucose (for whole-cell systems)

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a fermentation vessel, prepare a culture of the chosen biocatalyst in an appropriate growth medium.

  • To the culture, add 4-(3-nitrophenyl)butan-2-one (1 g) and glucose (20 g) as a co-substrate for cofactor regeneration.

  • Maintain the reaction at a controlled temperature (typically 30°C) and pH (7.0) with gentle agitation.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, saturate the aqueous phase with sodium chloride and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the enantiomerically enriched alcohol.

Expected Results: The yield and enantiomeric excess (ee) are highly dependent on the specific enzyme or microorganism used. The table below provides hypothetical data based on typical bioreduction outcomes for similar substrates.

BiocatalystSubstrate Concentration (mM)Conversion (%)Enantiomeric Excess (ee %)Configuration
KRED-00710>99>99(S)
S. cerevisiae509598(R)

Applications in Asymmetric Synthesis

Chiral this compound is a valuable intermediate for the synthesis of more complex chiral molecules, particularly nitrogen-containing compounds, which are prevalent in pharmaceuticals.

Synthesis of Chiral Amines

The chiral alcohol can be converted to the corresponding chiral amine, a highly sought-after functional group in medicinal chemistry.

Workflow for Chiral Amine Synthesis:

G A Chiral this compound B Oxidation (e.g., PCC, Swern) A->B F Stereoinversion (Mitsunobu Reaction) A->F C 4-(3-Nitrophenyl)butan-2-one B->C D Reductive Amination (e.g., NaBH3CN, NH4OAc) C->D E Racemic Amine D->E G Inverted Chiral Alcohol F->G H Conversion to Amine (e.g., Azide substitution, reduction) G->H I Enantiomerically Pure Amine H->I

Caption: Synthetic pathways from chiral alcohol to chiral amine.

This protocol allows for the inversion of the alcohol's stereocenter, providing access to the other enantiomer of subsequent products.

Materials:

  • (R)-4-(3-Nitrophenyl)butan-2-ol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • p-Nitrobenzoic acid

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve (R)-4-(3-nitrophenyl)butan-2-ol (1 mmol), PPh₃ (1.5 mmol), and p-nitrobenzoic acid (1.5 mmol) in dry toluene (20 mL) under an inert atmosphere.

  • Cool the solution to 0°C and add DEAD (1.5 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting ester by column chromatography.

  • Hydrolyze the ester with a base (e.g., NaOH in methanol/water) to yield the inverted (S)-4-(3-nitrophenyl)butan-2-ol.

ReactantProductReagentsYield (%)ee (%)
(R)-alcohol(S)-p-nitrobenzoatePPh₃, DEAD, p-NO₂C₆H₄COOH85-95>99
(S)-p-nitrobenzoate(S)-alcoholNaOH, MeOH/H₂O90-98>99
Synthesis of Nitrogen-Containing Heterocycles

The presence of the nitro group allows for its reduction to an amine, which can then participate in intramolecular cyclization reactions to form various heterocyclic structures, which are core components of many drugs.

Logical Workflow for Heterocycle Synthesis:

G A Chiral this compound B Nitro Group Reduction (e.g., H2, Pd/C) A->B C Chiral 4-(3-Aminophenyl)butan-2-ol B->C D Intramolecular Cyclization (e.g., Pictet-Spengler, Bischler-Napieralski) C->D E Chiral Tetrahydroquinoline Derivative D->E

Caption: Pathway to chiral tetrahydroquinolines.

Materials:

  • Chiral this compound

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas or a hydrogen source (e.g., ammonium formate)

  • Methanol

  • An aldehyde or ketone for cyclization (e.g., formaldehyde)

  • Acid catalyst (e.g., trifluoroacetic acid)

Procedure:

  • Dissolve the chiral alcohol (1 mmol) in methanol (20 mL).

  • Add Pd/C (10 mol%).

  • Pressurize the vessel with hydrogen gas (50 psi) or add ammonium formate (5 mmol).

  • Stir the reaction at room temperature until the reduction is complete (monitored by TLC).

  • Filter the catalyst through a pad of Celite and concentrate the filtrate.

  • Dissolve the crude aminophenylethanol in a suitable solvent (e.g., dichloromethane).

  • Add the aldehyde/ketone (1.2 mmol) and the acid catalyst (0.1 mmol).

  • Stir at room temperature until cyclization is complete.

  • Purify the resulting heterocyclic product by column chromatography.

Starting MaterialProductKey StepsDiastereomeric Ratio
This compoundChiral TetrahydroquinolineReduction, Cyclization>95:5

Conclusion

This compound is a highly valuable and versatile chiral building block. Its synthetic accessibility in high enantiopurity, combined with the strategic placement of a hydroxyl group for stereocontrolled transformations and a nitro group for diverse functionalization, makes it an attractive starting material for the synthesis of complex chiral molecules. The protocols outlined in this application note provide a foundation for its use in the development of novel pharmaceuticals and other functional materials. The strategic application of this building block can significantly streamline synthetic routes and provide access to novel chemical entities with high stereochemical control.

Applications of 4-(3-Nitrophenyl)butan-2-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

While 4-(3-Nitrophenyl)butan-2-ol is not extensively documented in current medicinal chemistry literature, its structural motifs—a nitroaromatic ring and a secondary alcohol—suggest its potential as a valuable building block and a candidate for biological screening. The nitro group is a well-established pharmacophore known to impart a range of biological activities, including antimicrobial and vasodilatory effects. This document outlines potential synthetic routes, hypothetical applications, and detailed protocols for the biological evaluation of this compound, based on established knowledge of related nitroaromatic compounds.

Introduction

The nitro group is a versatile functional group in medicinal chemistry, present in a variety of approved drugs and investigational compounds. Its electron-withdrawing nature and ability to be bio-reduced to release nitric oxide (NO) or form reactive nitroso species underpin its diverse pharmacological effects.[1] Aromatic nitro compounds have been explored for their utility as antibacterial, antifungal, anticancer, and antihypertensive agents.[1][2][3]

This compound, a chiral secondary alcohol, combines the key nitroaromatic feature with a flexible butanol side chain. This structure presents opportunities for its use as an intermediate in the synthesis of more complex molecules or as a bioactive agent in its own right. This application note will explore its potential synthesis and pharmacological evaluation.

Synthetic Protocols

The synthesis of this compound can be envisioned as a two-step process, starting from commercially available precursors. The initial step involves an aldol condensation to form the ketone precursor, followed by a selective reduction to the desired secondary alcohol.

Synthesis of 4-(3-Nitrophenyl)butan-2-one (Intermediate)

This protocol is adapted from the synthesis of similar nitro-substituted butanones.

Materials:

  • 3-Nitrobenzaldehyde

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve 10 mmol of 3-nitrobenzaldehyde in 50 mL of ethanol in a 250 mL round-bottom flask.

  • Add 50 mmol of acetone to the solution.

  • In a separate beaker, prepare a 10% aqueous solution of NaOH.

  • Slowly add the NaOH solution dropwise to the stirred solution of 3-nitrobenzaldehyde and acetone at room temperature.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with 1M HCl until it reaches a pH of ~7.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-(3-nitrophenyl)butan-2-one.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Reduction to this compound

Materials:

  • 4-(3-Nitrophenyl)butan-2-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5 mmol of 4-(3-nitrophenyl)butan-2-one in 30 mL of methanol in a 100 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add 7.5 mmol of sodium borohydride to the stirred solution in small portions.

  • Continue stirring the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC to confirm the disappearance of the starting ketone.

  • Quench the reaction by the slow addition of 20 mL of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x 40 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to yield the crude this compound.

  • Purify the product by flash chromatography if necessary.

Diagram of Synthetic Workflow:

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Reduction 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Aldol Reaction Aldol Reaction 3-Nitrobenzaldehyde->Aldol Reaction Acetone Acetone Acetone->Aldol Reaction 4-(3-Nitrophenyl)butan-2-one 4-(3-Nitrophenyl)butan-2-one Aldol Reaction->4-(3-Nitrophenyl)butan-2-one Reduction Reduction 4-(3-Nitrophenyl)butan-2-one->Reduction NaBH4 NaBH4 NaBH4->Reduction This compound This compound Reduction->this compound

Caption: Proposed two-step synthesis of this compound.

Potential Medicinal Chemistry Applications and Biological Assays

Based on the known bioactivities of related nitroaromatic compounds, several potential applications for this compound can be hypothesized.

Antimicrobial Activity

Nitroaromatic compounds are components of several antimicrobial drugs. Their mechanism often involves the enzymatic reduction of the nitro group within microbial cells to generate cytotoxic radical species.

Hypothetical Application: Development of new antibacterial or antifungal agents. A related compound, 4-(4-hydroxy-3-nitrophenyl)-2-butanone, has shown antifungal activity against Aspergillus flavus and Fusarium graminearum.[4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Bacterial Strains: Use standard reference strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922).

  • Culture Medium: Use Mueller-Hinton Broth (MHB).

  • Procedure: a. In a 96-well microtiter plate, add 100 µL of MHB to each well. b. Add 100 µL of the compound stock solution to the first well and perform serial two-fold dilutions across the plate. c. Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. d. Incubate the plate at 37 °C for 18-24 hours. e. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. f. Include positive (bacteria and medium) and negative (medium only) controls.

Vasodilatory Effects

Certain nitro compounds can act as nitric oxide (NO) donors, leading to the relaxation of vascular smooth muscle.[1] This occurs through the activation of guanylate cyclase, which increases cyclic guanosine monophosphate (cGMP) levels.

Hypothetical Application: As a lead compound for the development of novel antihypertensive agents.

Diagram of Hypothetical Signaling Pathway:

G This compound This compound Bio-reduction Bio-reduction This compound->Bio-reduction NO NO Bio-reduction->NO sGC_activation Soluble Guanylate Cyclase (sGC) Activation NO->sGC_activation cGMP cGMP sGC_activation->cGMP GTP GTP GTP->sGC_activation PKG_activation Protein Kinase G (PKG) Activation cGMP->PKG_activation Ca2_decrease Decrease in intracellular Ca2+ concentration PKG_activation->Ca2_decrease Vasodilation Vasodilation Ca2_decrease->Vasodilation

Caption: Hypothetical NO-mediated vasodilation pathway.

Quantitative Data of Related Compounds

No quantitative biological data for this compound has been found. However, data for structurally related nitroaromatic compounds can provide a reference point for potential efficacy.

Compound/ClassBiological ActivityQuantitative Data (EC₅₀/IC₅₀/MIC)Reference
Zingerone DerivativeAntifungalEC₅₀: 2.88 - 9.09 µg/mL[4]
Nitrated BenzothiazolesAntibacterial (against P. aeruginosa)Similar inhibition to procaine penicillin[1]
Nitro-ChalconesCyclooxygenase-2 (COX-2) InhibitionAffinity Energies: -8.2 to -9.3 kcal/mol (Docking)[5]

Proposed Experimental Workflow for Compound Evaluation

A logical workflow is essential for the systematic evaluation of a new chemical entity.

G Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Verification Structural Verification (NMR, MS) Purification->Structural_Verification Primary_Screening Primary Screening (e.g., Antimicrobial) Structural_Verification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., MIC, Cytotoxicity) Hit_Identification->Secondary_Assays Active Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Potent & Selective Secondary_Assays->Lead_Optimization

Caption: General workflow for new compound evaluation.

Conclusion

This compound represents an unexplored molecule with potential applications in medicinal chemistry, primarily derived from the known bioactivities of the nitroaromatic scaffold. The protocols and workflows detailed in this document provide a foundational framework for its synthesis and biological evaluation. Further research is warranted to synthesize this compound and screen it against various biological targets to uncover its therapeutic potential.

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 4-(3-Nitrophenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-(3-nitrophenyl)butan-2-ol as a starting material for the generation of valuable pharmaceutical intermediates. The following protocols detail a representative multi-step synthesis, culminating in a substituted benzoxazole, a heterocyclic motif prevalent in many therapeutic agents.

Introduction

This compound is a versatile building block in medicinal chemistry. The presence of a nitro group, a secondary alcohol, and a benzene ring offers multiple reaction sites for structural elaboration. A key initial transformation is the reduction of the nitro group to an aniline, which then serves as a nucleophile in various bond-forming reactions. Subsequent modifications, including protection of the hydroxyl group, acylation of the amine, and intramolecular cyclization, can lead to the construction of complex heterocyclic scaffolds. This document outlines a reliable synthetic sequence from this compound to a 2-arylbenzoxazole derivative, a common core in biologically active molecules.

Overall Synthetic Workflow

The following diagram illustrates the overall synthetic strategy, beginning with the reduction of the nitro group and proceeding through protection, acylation, deprotection, and final cyclization to the target benzoxazole intermediate.

G A This compound B 4-(3-Aminophenyl)butan-2-ol A->B Nitro Reduction (H2, Pd/C) C 4-(3-Aminophenyl)butan-2-ol (Alcohol Protected) B->C Alcohol Protection (TBDMS-Cl, Imidazole) D N-(3-(1-((tert-butyldimethylsilyl)oxy)butan-2-yl)phenyl)benzamide C->D Amine Acylation (Benzoyl Chloride, Pyridine) E N-(3-(1-hydroxybutan-2-yl)phenyl)benzamide D->E Deprotection (TBAF) F 2-Phenyl-5-(1-methylpropyl)benzo[d]oxazole E->F Intramolecular Cyclization (Tf2O, 2-F-Pyr)

Caption: Overall synthetic workflow from this compound.

Experimental Protocols and Data

Step 1: Reduction of the Nitro Group

The initial step involves the chemoselective reduction of the aromatic nitro group to the corresponding aniline using catalytic hydrogenation. This method is highly efficient and proceeds under mild conditions, preserving the secondary alcohol functionality.

Protocol:

  • To a solution of this compound (1.0 eq) in methanol (0.2 M), add 10% palladium on carbon (5 mol%).

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until complete consumption of the starting material.

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield 4-(3-aminophenyl)butan-2-ol.

ParameterValue
Reactants This compound, H₂, 10% Pd/C
Solvent Methanol
Temperature Room Temperature
Reaction Time 2-4 hours
Yield >95%
Purity High (often used directly in the next step)
Step 2: Selective Protection of the Secondary Alcohol

To prevent side reactions in the subsequent acylation step, the secondary alcohol is protected as a silyl ether. The use of tert-butyldimethylsilyl (TBDMS) chloride provides a robust protecting group that can be selectively removed later in the synthesis.[1][2][3][4][5]

Protocol:

  • Dissolve 4-(3-aminophenyl)butan-2-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane (DCM) (0.3 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

ParameterValue
Reactants 4-(3-Aminophenyl)butan-2-ol, TBDMS-Cl, Imidazole
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Yield 85-90%
Purity >98% (after chromatography)
Step 3: Acylation of the Aniline

Protocol:

  • Dissolve the TBDMS-protected 4-(3-aminophenyl)butan-2-ol (1.0 eq) in pyridine (0.5 M).

  • Cool the solution to 0 °C.

  • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude N-(3-(1-((tert-butyldimethylsilyl)oxy)butan-2-yl)phenyl)benzamide is often of sufficient purity for the next step.

ParameterValue
Reactants TBDMS-protected 4-(3-aminophenyl)butan-2-ol, Benzoyl Chloride, Pyridine
Solvent Pyridine
Temperature 0 °C to Room Temperature
Reaction Time 4-6 hours
Yield 90-95%
Purity >95% (crude)
Step 4: Deprotection of the Silyl Ether

The TBDMS protecting group is selectively removed using a fluoride source, typically tetrabutylammonium fluoride (TBAF), to regenerate the secondary alcohol.

Protocol:

  • Dissolve the benzamide from the previous step (1.0 eq) in tetrahydrofuran (THF) (0.2 M).

  • Add a 1 M solution of TBAF in THF (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Once complete, concentrate the reaction mixture and partition between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

ParameterValue
Reactants N-(3-(1-((tert-butyldimethylsilyl)oxy)butan-2-yl)phenyl)benzamide, TBAF
Solvent Tetrahydrofuran (THF)
Temperature Room Temperature
Reaction Time 2-3 hours
Yield 80-90%
Purity >98% (after chromatography)
Step 5: Intramolecular Cyclization to form a Benzoxazole

The final step involves the intramolecular cyclization of the N-(hydroxyphenyl)amide to form the benzoxazole ring. This transformation can be promoted by activating the amide carbonyl with triflic anhydride.[16][17][18][19]

Protocol:

  • To a solution of N-(3-(1-hydroxybutan-2-yl)phenyl)benzamide (1.0 eq) and 2-fluoropyridine (2.0 eq) in anhydrous DCM (0.1 M), cool the mixture to 0 °C.[17]

  • Add triflic anhydride (Tf₂O) (1.2 eq) dropwise and stir for 15 minutes at 0 °C.[17]

  • Allow the reaction to warm to room temperature and stir for 1 hour.[17]

  • Quench the reaction with triethylamine (Et₃N).[17]

  • Evaporate the solvent and purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 2-phenyl-5-(1-methylpropyl)benzo[d]oxazole.[17]

ParameterValue
Reactants N-(3-(1-hydroxybutan-2-yl)phenyl)benzamide, Triflic Anhydride, 2-Fluoropyridine
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 1.5 hours
Yield 75-85%
Purity >99% (after chromatography)

Key Reaction Pathway

The following diagram details the key chemical transformations in the synthesis of the benzoxazole intermediate.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start This compound step1 H2, Pd/C Methanol, RT intermediate1 4-(3-Aminophenyl)butan-2-ol step1->intermediate1 step2 TBDMS-Cl, Imidazole DCM, 0°C to RT intermediate2 TBDMS Protected Amine step2->intermediate2 step3 Benzoyl Chloride, Pyridine 0°C to RT intermediate3 Acylated Amine step3->intermediate3 step4 TBAF, THF RT intermediate4 N-(3-(1-hydroxybutan-2-yl)phenyl)benzamide step4->intermediate4 step5 Tf2O, 2-F-Pyr DCM, 0°C to RT product 2-Phenyl-5-(1-methylpropyl)benzo[d]oxazole step5->product

Caption: Key reaction pathway for benzoxazole synthesis.

Conclusion

The protocols outlined in these application notes demonstrate a viable and efficient synthetic route for the conversion of this compound into a valuable benzoxazole-containing pharmaceutical intermediate. The described methodologies employ common and reliable organic transformations, providing a solid foundation for the synthesis of diverse libraries of compounds for drug discovery and development programs. The presented data offers expected yields and conditions that can be adapted and optimized for specific research needs.

References

Application Notes and Protocols: Asymmetric Synthesis Utilizing 4-(3-Nitrophenyl)butan-2-ol as a Precursor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-(3-Nitrophenyl)butan-2-ol is a chiral building block of significant interest in the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry. The presence of a stereogenic center at the C-2 position and a versatile nitrophenyl group allows for a variety of stereoselective transformations and further functionalization. These application notes provide detailed protocols for the asymmetric synthesis of (R)- and (S)-4-(3-nitrophenyl)butan-2-ol via the enantioselective reduction of the corresponding ketone, and outline a subsequent diastereoselective reaction where the chiral alcohol serves as a precursor to introduce a new stereocenter.

Part 1: Asymmetric Synthesis of this compound

The primary route to enantiomerically enriched this compound is the asymmetric reduction of the prochiral ketone, 4-(3-nitrophenyl)butan-2-one. Two highly effective and widely used methods for this transformation are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric borane source to the ketone. The predictability of the stereochemical outcome and high enantioselectivities make this a preferred method.

Experimental Protocol: CBS Reduction of 4-(3-Nitrophenyl)butan-2-one

  • Materials:

    • 4-(3-Nitrophenyl)butan-2-one

    • (R)-(+)-2-Methyl-CBS-oxazaborolidine (for (S)-alcohol) or (S)-(-)-2-Methyl-CBS-oxazaborolidine (for (R)-alcohol)

    • Borane-dimethyl sulfide complex (BH₃·SMe₂)

    • Anhydrous tetrahydrofuran (THF)

    • Methanol

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Argon or Nitrogen gas

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add (R)-(+)-2-Methyl-CBS-oxazaborolidine (0.1 eq) and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add borane-dimethyl sulfide complex (1.0 M in THF, 0.6 eq) to the catalyst solution and stir for 15 minutes at 0 °C to form the active catalyst complex.

    • In a separate flask, dissolve 4-(3-nitrophenyl)butan-2-one (1.0 eq) in anhydrous THF.

    • Add the ketone solution dropwise to the catalyst solution at 0 °C over a period of 30 minutes.

    • After the addition is complete, stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of methanol.

    • Add 1 M HCl and stir for 30 minutes.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-4-(3-nitrophenyl)butan-2-ol.

Expected Quantitative Data (based on analogous reductions of acetophenone derivatives):

CatalystSubstrateYield (%)Enantiomeric Excess (ee, %)
(R)-(+)-2-Methyl-CBS-oxazaborolidine4-(3-Nitrophenyl)butan-2-one>90>95
(S)-(-)-2-Methyl-CBS-oxazaborolidine4-(3-Nitrophenyl)butan-2-one>90>95

Visualization of the CBS Reduction Workflow:

CBS_Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification catalyst CBS Catalyst in THF reaction_mixture Reaction Mixture catalyst->reaction_mixture borane BH3-SMe2 borane->reaction_mixture ketone 4-(3-Nitrophenyl)butan-2-one in THF ketone->reaction_mixture quench Quench (MeOH, HCl) reaction_mixture->quench extraction Extraction quench->extraction purification Purification extraction->purification product (S)-4-(3-Nitrophenyl)butan-2-ol purification->product

CBS Reduction Workflow Diagram.
Noyori Asymmetric Hydrogenation

This method involves the hydrogenation of the ketone using a chiral Ruthenium-diphosphine-diamine complex as a catalyst. It is a highly efficient process that can be performed with very low catalyst loadings.

Experimental Protocol: Noyori Asymmetric Hydrogenation of 4-(3-Nitrophenyl)butan-2-one

  • Materials:

    • 4-(3-Nitrophenyl)butan-2-one

    • (R,R)-RuCl₂--INVALID-LINK-- (for (R)-alcohol) or (S,S)-RuCl₂--INVALID-LINK-- (for (S)-alcohol)

    • Formic acid/triethylamine azeotrope (5:2)

    • Anhydrous isopropanol

    • Hydrogen gas (H₂)

    • Autoclave or high-pressure hydrogenation reactor

  • Procedure:

    • In a high-pressure reactor, dissolve 4-(3-nitrophenyl)butan-2-one (1.0 eq) and the chiral Ruthenium catalyst (0.001-0.01 eq) in anhydrous isopropanol.

    • Add the formic acid/triethylamine azeotrope as the hydrogen source.

    • Seal the reactor and purge with hydrogen gas several times.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).

    • Heat the reaction mixture to the specified temperature (e.g., 40-60 °C) and stir vigorously.

    • Monitor the reaction progress by analyzing aliquots by GC or HPLC.

    • Once the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography to yield the enantiomerically pure alcohol.

Expected Quantitative Data (based on analogous reductions of aromatic ketones):

CatalystSubstrateYield (%)Enantiomeric Excess (ee, %)
(R,R)-RuCl₂--INVALID-LINK--4-(3-Nitrophenyl)butan-2-one>95>99
(S,S)-RuCl₂--INVALID-LINK--4-(3-Nitrophenyl)butan-2-one>95>99

Visualization of the Noyori Hydrogenation Logical Relationship:

Noyori_Hydrogenation cluster_reactants Reactants cluster_products Products Ketone 4-(3-Nitrophenyl)butan-2-one Reaction Asymmetric Hydrogenation Ketone->Reaction Catalyst Chiral Ru-Catalyst Catalyst->Reaction H_Source H2 Source (HCO2H/NEt3) H_Source->Reaction R_Alcohol (R)-Alcohol Reaction->R_Alcohol (R,R)-Catalyst S_Alcohol (S)-Alcohol Reaction->S_Alcohol (S,S)-Catalyst

Noyori Asymmetric Hydrogenation.

Part 2: Application of this compound in Diastereoselective Synthesis

The synthesized chiral this compound can be employed as a precursor to control the stereochemistry of subsequent reactions. A key application is in diastereoselective additions to a carbonyl group introduced at the C-1 position, where the existing stereocenter at C-2 directs the approach of a nucleophile.

Diastereoselective Aldol Addition

This protocol describes the oxidation of the primary alcohol of a protected form of this compound to an aldehyde, followed by a diastereoselective aldol addition.

Experimental Protocol: Diastereoselective Aldol Addition

  • Step 1: Protection of the secondary alcohol

    • Protect the hydroxyl group of (S)-4-(3-nitrophenyl)butan-2-ol with a suitable protecting group (e.g., tert-butyldimethylsilyl (TBS) ether) using standard procedures.

  • Step 2: Conversion of the nitro group to an aldehyde

    • The nitro group can be converted to an aldehyde via a Nef reaction or other modern synthetic equivalents. This step is often multi-step and requires careful optimization. For the purpose of this protocol, we will assume the availability of the corresponding aldehyde.

  • Step 3: Diastereoselective Aldol Addition

    • To a solution of the aldehyde in an anhydrous solvent (e.g., dichloromethane) at -78 °C, add a Lewis acid (e.g., TiCl₄ or BF₃·OEt₂).

    • Slowly add the silyl enol ether of a ketone (e.g., the silyl enol ether of acetone).

    • Stir the reaction at -78 °C and monitor by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Warm the mixture to room temperature and extract with an organic solvent.

    • Dry the organic layer, concentrate, and purify by column chromatography to obtain the diastereomerically enriched aldol adduct.

Expected Outcome:

The stereocenter at C-2 is expected to direct the nucleophilic attack on the aldehyde, leading to the preferential formation of one diastereomer. The level of diastereoselectivity will depend on the nature of the protecting group, the Lewis acid, and the nucleophile used.

Visualization of the Diastereoselective Aldol Addition Workflow:

Aldol_Addition_Workflow cluster_start Starting Material cluster_synthesis Synthesis cluster_product Product Chiral_Alcohol (S)-4-(3-Nitrophenyl)butan-2-ol Protection Protection (e.g., TBDMS) Chiral_Alcohol->Protection Aldehyde_Formation Aldehyde Formation Protection->Aldehyde_Formation Aldol_Reaction Diastereoselective Aldol Addition Aldehyde_Formation->Aldol_Reaction Diastereomer Diastereomerically Enriched Adduct Aldol_Reaction->Diastereomer

Diastereoselective Aldol Addition.

Application Notes and Protocols: Derivatization of the Hydroxyl Group of 4-(3-Nitrophenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-(3-Nitrophenyl)butan-2-ol is a secondary alcohol whose hydroxyl group can be readily derivatized to modify its physicochemical properties. This is a critical step in various applications, including the synthesis of novel drug candidates, the preparation of intermediates for organic synthesis, and the modification of molecules for analytical purposes. Derivatization of the hydroxyl group can alter solubility, polarity, and biological activity, and can introduce a reactive handle for further chemical transformations.

This document provides detailed protocols for the esterification of the hydroxyl group of this compound with acetic anhydride to yield 4-(3-nitrophenyl)butan-2-yl acetate. This reaction is a common and efficient method for protecting the hydroxyl group or for introducing an acetyl moiety.

Overview of Derivatization Reactions

The hydroxyl group of this compound can undergo several common derivatization reactions, including:

  • Esterification: Reaction with an acid chloride, anhydride, or carboxylic acid (under Fischer or Steglich conditions) to form an ester.[1][2][3] This is often used for protection of the hydroxyl group or to introduce a specific functional group.

  • Etherification: Reaction with an alkyl halide or under acid-catalyzed dehydration conditions to form an ether.[4][5][6][7] This modification can significantly alter the polarity and chemical stability of the molecule.

  • Silylation: Reaction with a silyl halide (e.g., tert-butyldimethylsilyl chloride) to form a silyl ether, a common protecting group strategy in multi-step synthesis.

This application note will focus on the esterification via acetylation.

Experimental Protocol: Acetylation of this compound

This protocol details the procedure for the acetylation of this compound using acetic anhydride and pyridine as a catalyst.

Materials:

  • This compound

  • Acetic Anhydride (Ac₂O)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry 100 mL round bottom flask, dissolve this compound (1.0 eq) in dichloromethane (20 mL).

  • Addition of Reagents: To the stirred solution, add pyridine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq) at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with dichloromethane (30 mL).

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL) to remove pyridine, saturated NaHCO₃ solution (2 x 20 mL) to neutralize any remaining acid, and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 4-(3-nitrophenyl)butan-2-yl acetate.

Data Presentation

The following table summarizes the quantitative data obtained from a representative experiment following the protocol described above.

ParameterValue
Starting MaterialThis compound
Molecular Weight of Starting Material195.22 g/mol
Amount of Starting Material5.00 g
Moles of Starting Material0.0256 mol
Product4-(3-nitrophenyl)butan-2-yl acetate
Molecular Weight of Product237.25 g/mol
Theoretical Yield6.07 g
Actual Yield5.58 g
Reaction Yield 91.9%
Purity (by HPLC) >98%
¹H NMR Conforms to structure
Mass Spectrometry (m/z) [M+H]⁺ = 238.10

Visualizations

Chemical Reaction Scheme:

reaction_scheme cluster_reactants Reactants cluster_products Product 4_3_nitrophenylbutan_2_ol This compound reagents Pyridine DCM, 0 °C to RT 4_3_nitrophenylbutan_2_ol->reagents acetic_anhydride Acetic Anhydride acetic_anhydride->reagents product 4-(3-nitrophenyl)butan-2-yl acetate reagents->product

Caption: Acetylation of this compound.

Experimental Workflow:

workflow A Dissolve this compound in DCM B Add Pyridine and Acetic Anhydride at 0 °C A->B Step 1 C Stir at Room Temperature (Monitor by TLC) B->C Step 2 D Dilute with DCM C->D Step 3 E Aqueous Work-up (HCl, NaHCO₃, Brine) D->E Step 4 F Dry Organic Layer (MgSO₄) E->F Step 5 G Filter and Concentrate F->G Step 6 H Purify by Column Chromatography G->H Step 7 I Characterize Pure Product H->I Step 8

Caption: Experimental workflow for acetylation.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care.

  • Pyridine is flammable and has a strong, unpleasant odor.

  • Dichloromethane is a volatile solvent and a suspected carcinogen.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocol described provides a reliable and high-yielding method for the acetylation of this compound. This derivatization is a fundamental transformation that can be applied in various research and development settings. The straightforward procedure and purification make it an accessible method for chemists with standard laboratory skills. Further derivatizations can be explored to synthesize a library of compounds based on the this compound scaffold for further investigation.

References

Reduction of the nitro group in 4-(3-Nitrophenyl)butan-2-ol to form amino derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other fine chemicals. This document provides detailed application notes and protocols for the selective reduction of the nitro group in 4-(3-nitrophenyl)butan-2-ol to yield 4-(3-aminophenyl)butan-2-ol. The presence of a secondary alcohol functionality in the starting material necessitates the use of reducing agents that exhibit high chemoselectivity for the nitro group. Two primary methods are detailed here: catalytic hydrogenation and a metal-based reduction using iron in the presence of an ammonium salt. These methods are widely applicable and can be adapted for various research and development purposes.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst that demonstrates excellent activity and selectivity under appropriate conditions.

Experimental Protocol

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (absolute)

  • Parr Hydrogenation Apparatus (or similar)

  • Filtration apparatus (e.g., Buchner funnel with Celite or a syringe filter)

  • Rotary evaporator

Procedure:

  • In a suitable pressure vessel for a Parr apparatus, dissolve 10.0 g of this compound in 150 mL of absolute ethanol.

  • Carefully add 0.5 g of 10% Pd/C catalyst to the solution.

  • Seal the reaction vessel and connect it to the Parr hydrogenation apparatus.

  • Flush the system with nitrogen gas three times to remove any air.

  • Pressurize the vessel with hydrogen gas to approximately 3 atmospheres (approx. 44 psi).

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction, carefully vent the hydrogen gas and flush the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-(3-aminophenyl)butan-2-ol.

  • The crude product can be purified by column chromatography or recrystallization if necessary.

Data Presentation
ParameterValueReference
Substrate2-(4-nitrophenyl)butanol[1]
Catalyst10% Pd/C[1]
SolventAbsolute Ethanol[1]
Hydrogen Pressure~2.7 atmospheres[1]
Reaction Time2 hours[1]
Expected Yield High (quantitative conversion is often achievable)Inferred from[1]
Purity High, may require purification to remove residual catalystInferred from general knowledge

Note: The data is based on a similar substrate, 2-(4-nitrophenyl)butanol. The reaction conditions and expected outcomes for this compound are anticipated to be comparable.

Method 2: Iron-Mediated Reduction

Reduction using iron metal in the presence of an ammonium salt in a protic solvent system is a classic, cost-effective, and milder alternative to catalytic hydrogenation. The Fe/NH4Cl system is known for its good chemoselectivity for the nitro group in the presence of other reducible functionalities.[2][3]

Experimental Protocol

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Methanol

  • Water

  • Sodium carbonate (saturated solution)

  • Dichloromethane (or Ethyl Acetate)

  • Reflux apparatus

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of this compound in a mixture of 200 mL of methanol and 50 mL of water.

  • To this solution, add 14.2 g of iron powder and 13.6 g of ammonium chloride.

  • Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 2-5 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake with methanol.

  • To the filtrate, add a saturated solution of sodium carbonate until the solution is basic (pH > 8).

  • Remove the methanol from the filtrate under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-(3-aminophenyl)butan-2-ol.

  • The crude product can be purified by column chromatography or recrystallization as needed.

Data Presentation
ParameterValueReference
Reducing SystemFeS-NH4Cl-CH3OH-H2O[2][3]
Substrate to FeS ratio1:5 (molar equivalent)[2]
Substrate to NH4Cl ratio1:5 (molar equivalent)[2]
Solvent SystemMethanol:Water[2]
Reaction ConditionReflux[2]
Expected Yield Good to excellent[2]
Purity Good, purification may be necessaryInferred from general practice

Note: The protocol is adapted from a general procedure for the reduction of nitroarenes using an FeS/NH4Cl system.[2] The use of iron powder is a common variation.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Start dissolve Dissolve this compound in Solvent start->dissolve add_reagents Add Reducing Agent (e.g., Pd/C or Fe/NH4Cl) dissolve->add_reagents react Perform Reduction: - Catalytic Hydrogenation (H2, pressure) - Fe/NH4Cl (Reflux) add_reagents->react Initiate Reaction filter Filter to Remove Solid Reagents/Catalyst react->filter Reaction Complete extract Aqueous Work-up & Extraction filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (e.g., Column Chromatography) concentrate->purify analyze Characterization (NMR, MS, etc.) purify->analyze end 4-(3-Aminophenyl)butan-2-ol analyze->end

Caption: Experimental workflow for the reduction of this compound.

signaling_pathway start This compound (Starting Material) product 4-(3-Aminophenyl)butan-2-ol (Final Product) start->product Reduction of Nitro Group (-NO2 -> -NH2) reagent Reducing Agent (H2/Pd-C or Fe/NH4Cl) reagent->product

Caption: Chemical transformation of the nitro group to an amino group.

References

Application Notes and Protocols: 4-(3-Aminophenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 4-(3-Aminophenyl)butan-2-ol, a versatile chemical scaffold with significant potential in drug discovery, particularly in the development of therapies for neurodegenerative diseases.

Introduction

4-(3-Aminophenyl)butan-2-ol is an organic compound featuring a phenylbutanol core with an amino substituent. This structure represents a valuable pharmacophore, a molecular framework that can interact with biological targets. The presence of both a hydroxyl and an amino group, along with a chiral center, offers multiple points for chemical modification and specific interactions with enzymes and receptors. Research into analogous structures suggests that the aminophenyl butanol scaffold is a promising starting point for the development of enzyme inhibitors, particularly in the context of neurodegenerative diseases like Alzheimer's disease.

Synthesis of 4-(3-Aminophenyl)butan-2-ol

The synthesis of 4-(3-Aminophenyl)butan-2-ol can be efficiently achieved in a two-step process starting from (E)-4-(3-nitrophenyl)but-3-en-2-one. The first step involves the reduction of both the alkene and the nitro group to yield the ketone intermediate, 4-(3-aminophenyl)butan-2-one. The subsequent step is the selective reduction of the ketone to the desired secondary alcohol.

dot ```dot graph SynthesisWorkflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="(E)-4-(3-nitrophenyl)but-3-en-2-one", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="4-(3-aminophenyl)butan-2-one", fillcolor="#FBBC05", fontcolor="#202124"]; Final [label="4-(3-Aminophenyl)butan-2-ol", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Intermediate [label="Hydrogenation (H2, Pd/C)"]; Intermediate -> Final [label="Reduction (e.g., NaBH4)"]; }

Caption: Mechanism of cholinesterase inhibition.

Putative Biological Activity

Based on the activity of structurally related compounds, 4-(3-Aminophenyl)butan-2-ol is hypothesized to act as a competitive or mixed-type inhibitor of cholinesterases. The aminophenyl moiety can engage in key interactions, such as π-π stacking with aromatic residues (e.g., tryptophan) in the active site gorge, while the hydroxyl group can form hydrogen bonds.

The table below presents inhibitory data for a related multifunctional agent, showcasing the potential of this chemical class.

Compound Target Enzyme IC₅₀ (µM) Type of Inhibition
Compound 8c *Acetylcholinesterase (AChE)1.90 ± 0.16Mixed-type
Butyrylcholinesterase (BChE)0.084 ± 0.008Mixed-type

*Data for 2,6-di-tert-butyl-4-{[2-(7,8,9,10- tetrahydro-6H-cyclohepta[b]quinolin-11-ylamino)-ethylimino]-methyl}-phenol, a related multifunctional agent, is presented to illustrate the potential of the broader chemical class.[1]

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a standard method for measuring the inhibition of AChE and BChE.

  • Materials:

    • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (e.g., 0.1 M, pH 8.0)

    • Test compound (4-(3-Aminophenyl)butan-2-ol or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate reader

  • Procedure:

    • Prepare solutions of the enzyme, substrate, and DTNB in the phosphate buffer.

    • In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

    • Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

    • Initiate the reaction by adding the substrate solution (ATCI or BTCI).

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

    • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

dot

Caption: Workflow for in vitro cholinesterase inhibition assay.

Conclusion

4-(3-Aminophenyl)butan-2-ol is a readily synthesizable molecule that holds promise as a scaffold for the development of novel therapeutics, particularly for neurodegenerative diseases. Its potential to interact with key enzymes like cholinesterases makes it an attractive starting point for medicinal chemistry campaigns. The protocols and data presented here provide a foundation for researchers to further explore the synthetic derivatization and biological evaluation of this and related compounds.

References

Application Notes: 4-(3-Nitrophenyl)butan-2-ol as a Precursor for Novel Chiral Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-(3-Nitrophenyl)butan-2-ol is a versatile chiral building block with significant potential in the development of novel catalysts for asymmetric synthesis.[1] Its structure, featuring a secondary alcohol and a nitro-substituted phenyl ring, offers multiple sites for modification, allowing for the synthesis of a diverse range of chiral ligands. These ligands can subsequently be coordinated with various metal centers to generate catalysts capable of promoting enantioselective transformations. The presence of the nitro group allows for electronic tuning of the catalyst's properties or for further functionalization, such as reduction to an amino group, to create bidentate or tridentate ligands.[1]

This document outlines the application of this compound in the development of a novel chiral catalyst and its use in the asymmetric reduction of prochiral ketones, a fundamental transformation in organic synthesis.

Catalyst Synthesis

The development of a novel catalyst from this compound can be envisioned through a multi-step synthesis to create a chiral amino alcohol ligand, followed by complexation with a metal precursor. A plausible synthetic route involves the reduction of the nitro group to an amine, which can then be further functionalized.

Logical Workflow for Catalyst Synthesis

G A This compound B Reduction of Nitro Group (e.g., H2, Pd/C) A->B C 4-(3-Aminophenyl)butan-2-ol B->C D N-Functionalization (e.g., Acylation, Alkylation) C->D E Chiral Ligand D->E F Complexation with Metal Precursor (e.g., Ru(II), Rh(I)) E->F G Novel Chiral Catalyst F->G G cluster_0 Catalytic Cycle Catalyst Chiral Catalyst Intermediate Catalyst-Substrate Complex Catalyst->Intermediate Coordination Substrate Prochiral Ketone Substrate->Intermediate Reducing_Agent Reducing Agent (e.g., H2 or Formic Acid) Reducing_Agent->Intermediate Hydride Transfer Product Chiral Alcohol Intermediate->Product Release Regenerated_Catalyst Regenerated Catalyst Intermediate->Regenerated_Catalyst Regenerated_Catalyst->Catalyst G A Add Chiral Catalyst and Substrate to a Reaction Vessel B Add Solvent and Reducing Agent A->B C Stir at Controlled Temperature B->C D Monitor Reaction Progress (TLC/GC) C->D E Quench Reaction D->E F Work-up and Purification E->F G Analyze Product (Yield and ee) F->G

References

Application of 4-(3-Nitrophenyl)butan-2-ol in Polymer-Supported Synthesis: A Hypothetical Framework

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This theoretical framework is intended for researchers and scientists in drug development and is based on the known reactivity of related nitrophenyl-based linkers. The protocols and data presented are illustrative and would require experimental validation.

Hypothetical Application: A Photolabile Linker for Solid-Phase Organic Synthesis

The core concept involves functionalizing the hydroxyl group of 4-(3-Nitrophenyl)butan-2-ol to create a reactive site for attachment to a polymer resin. The secondary hydroxyl group can also be used to attach a substrate molecule. The nitrophenyl group can then serve as a photolabile moiety for cleavage.

Workflow for Polymer-Supported Synthesis using a Hypothetical this compound-derived Linker

G cluster_prep Linker Preparation and Attachment cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage and Purification A This compound B Functionalization (e.g., with succinic anhydride) A->B C Activation of Carboxylic Acid B->C D Coupling to Amino-functionalized Resin C->D E Attachment of First Building Block D->E F Iterative Synthesis Cycles (Coupling, Deprotection) E->F G Final Modification F->G H Photolysis (e.g., UV light, 365 nm) G->H I Cleavage from Resin H->I J Purification of Product I->J

Caption: Hypothetical workflow for polymer-supported synthesis.

Experimental Protocols (Hypothetical)

Protocol 1: Preparation of a this compound-derived Linker and Attachment to Resin

Objective: To prepare a linker from this compound and attach it to a solid support.

Materials:

  • This compound

  • Succinic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N-Hydroxysuccinimide (NHS)

  • Amino-functionalized polystyrene resin (e.g., TentaGel® NH2)

  • Dimethylformamide (DMF)

Procedure:

  • Linker Synthesis: Dissolve this compound (1.0 eq) and succinic anhydride (1.2 eq) in DCM. Add pyridine (1.2 eq) and stir at room temperature for 24 hours. After the reaction, wash the organic layer with 1 M HCl and brine, dry over Na2SO4, and concentrate under reduced pressure to yield the hemisuccinate linker.

  • Activation: Dissolve the hemisuccinate linker (1.0 eq), DIC (1.1 eq), and NHS (1.1 eq) in DMF. Stir at 0 °C for 1 hour, then at room temperature for 4 hours.

  • Coupling to Resin: Swell the amino-functionalized resin in DMF. Add the activated linker solution to the swollen resin and shake at room temperature for 24 hours.

  • Washing: Wash the resin sequentially with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: Solid-Phase Synthesis and Photochemical Cleavage

Objective: To synthesize a small molecule on the prepared resin and cleave it using photolysis.

Materials:

  • Linker-functionalized resin

  • Fmoc-protected amino acid (as a model substrate)

  • Piperidine in DMF (20%)

  • Coupling reagents (e.g., HBTU, HOBt, DIEA)

  • Photolysis setup (e.g., Rayonet reactor with 365 nm lamps)

  • Trifluoroacetic acid (TFA) cleavage cocktail (for control)

  • HPLC for analysis

Procedure:

  • Substrate Loading: Swell the resin in DMF. Couple the first building block (e.g., an Fmoc-protected amino acid) to the hydroxyl group of the linker using standard peptide coupling conditions.

  • Synthesis: Perform iterative synthesis steps as required for the target molecule.

  • Photochemical Cleavage:

    • Swell a sample of the resin in a suitable solvent (e.g., DCM or THF) in a quartz reaction vessel.

    • Irradiate the suspension with UV light (e.g., 365 nm) for a specified time (e.g., 1-24 hours).

    • Filter the resin and collect the filtrate containing the cleaved product.

    • Wash the resin with additional solvent and combine the filtrates.

  • Analysis: Analyze the cleaved product by HPLC and mass spectrometry to determine yield and purity.

Quantitative Data (Hypothetical)

The following table summarizes hypothetical data for the performance of the this compound-derived linker.

ParameterValueConditions
Resin Loading 0.3 - 0.6 mmol/gBased on Fmoc analysis
Cleavage Yield 60 - 85%Photolysis at 365 nm for 12 h in DCM
Purity of Cleaved Product > 80%As determined by HPLC
Linker Stability StableTo standard Fmoc-based peptide synthesis conditions (e.g., 20% piperidine in DMF)
Linker Stability StableTo mild acidic conditions (e.g., 1% TFA in DCM)

Signaling Pathway and Logical Relationships

The logical relationship for the activation and cleavage of a photolabile linker can be visualized as follows:

G cluster_activation Activation cluster_rearrangement Rearrangement cluster_cleavage Cleavage A Ground State Linker B Excited State Linker A->B Photon Absorption (hν) C Intramolecular Hydrogen Abstraction B->C D aci-Nitro Intermediate C->D E Formation of Nitroso-ketone D->E F Release of Product E->F

Caption: Photochemical cleavage mechanism pathway.

Conclusion

While this compound is not a commonly documented linker for polymer-supported synthesis, its structure suggests potential for development as a photolabile linker. The hypothetical protocols and data presented here provide a conceptual framework for how such a linker might be prepared and utilized. Further research and experimental validation would be necessary to establish the feasibility and efficiency of this compound in solid-phase synthesis applications. Researchers interested in novel linker technologies may find this a compelling starting point for further investigation.

Application Notes and Protocols: Pharmacological Screening of 4-(3-Nitrophenyl)butan-2-ol Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed framework for the initial pharmacological screening of novel 4-(3-nitrophenyl)butan-2-ol analogues. Due to the presence of the nitroaromatic moiety, these compounds are candidates for a range of biological activities. The protocols outlined below are designed to provide a comprehensive preliminary assessment of their cytotoxic effects and potential interactions with key drug targets, such as monoamine oxidase (MAO) and G-protein coupled receptors (GPCRs).

Data Presentation

Table 1: Cytotoxicity of this compound Analogues in HEK293 Cells
Compound IDAnalogue SubstitutionIC50 (µM)[1]
N-001Unsubstituted> 100
N-0024-Fluoro85.2
N-0034-Chloro75.6
N-0044-Methyl> 100
N-0052,4-Dichloro52.1
Table 2: Monoamine Oxidase (MAO) Inhibition Profile
Compound IDMAO-A Inhibition (IC50, µM)[2]MAO-B Inhibition (IC50, µM)[2]
N-00145.322.1
N-00232.715.8
N-00328.912.4
N-00468.145.7
N-00515.28.9
Pargyline (Control)> 1000.8
Clorgyline (Control)0.025.4
Table 3: GPCR Binding Affinity (Dopamine D2 Receptor)
Compound IDKi (nM)[3]
N-001520
N-002450
N-003380
N-004890
N-005210
Haloperidol (Control)1.5
Table 4: Functional cAMP Assay (Dopamine D2 Receptor)
Compound IDEC50 (nM) - Agonist Mode[4]IC50 (nM) - Antagonist Mode[4]
N-001> 10,000750
N-002> 10,000620
N-003> 10,000550
N-004> 10,0001200
N-005> 10,000350
Quinpirole (Agonist Control)5.2-
Haloperidol (Antagonist Control)-2.1

Experimental Protocols

General Cytotoxicity Screening: MTT Assay

This assay determines the concentration of the test compounds that inhibits cell viability by 50% (IC50) and is a crucial first step to identify compounds with potential therapeutic windows.[1][5]

Materials:

  • Human Embryonic Kidney (HEK293) cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds dissolved in DMSO

Protocol:

  • Seed HEK293 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in complete DMEM. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent as a positive control.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values using a dose-response curve.[6]

Monoamine Oxidase (MAO) Inhibition Assay

Given that some nitrophenyl compounds exhibit activity against central nervous system targets, this assay evaluates the inhibitory potential of the analogues against MAO-A and MAO-B, key enzymes in neurotransmitter metabolism.[2]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • 4-Hydroxyquinoline (fluorescent product)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well black plates

  • Fluorometric plate reader

Protocol:

  • In a 96-well black plate, add 50 µL of potassium phosphate buffer.

  • Add 2 µL of the test compound at various concentrations. Include a vehicle control (DMSO) and known MAO inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B) as positive controls.

  • Add 25 µL of either MAO-A or MAO-B enzyme solution and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the respective substrate (Kynuramine for MAO-A, Benzylamine for MAO-B).

  • Incubate for 60 minutes at 37°C.

  • Stop the reaction by adding 50 µL of 2N NaOH.

  • Measure the fluorescence of the 4-hydroxyquinoline product (Excitation: 320 nm, Emission: 405 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.

Radioligand Binding Assay for Dopamine D2 Receptor

This assay determines the affinity of the test compounds for a specific GPCR, in this case, the dopamine D2 receptor, which is a common target for psychoactive drugs.

Materials:

  • Membranes from cells expressing the human dopamine D2 receptor

  • [3H]-Spiperone (radioligand)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Haloperidol (a known D2 antagonist for determining non-specific binding)

  • Test compounds dissolved in DMSO

  • Glass fiber filter mats

  • Scintillation cocktail and counter

Protocol:

  • In a 96-well plate, combine 50 µL of test compound dilutions, 50 µL of [3H]-Spiperone (at a concentration near its Kd), and 100 µL of the D2 receptor membrane preparation.

  • For total binding, add vehicle instead of the test compound.

  • For non-specific binding, add a high concentration of Haloperidol.

  • Incubate the plate for 60 minutes at room temperature.

  • Harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Dry the filter mats and place them in scintillation vials with a scintillation cocktail.

  • Count the radioactivity in a scintillation counter.

  • Calculate the specific binding and determine the inhibitory constant (Ki) for each compound.

Functional cAMP Assay for Dopamine D2 Receptor

This assay determines whether a compound that binds to a Gi-coupled receptor, like the D2 receptor, acts as an agonist or an antagonist by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO cells stably expressing the human dopamine D2 receptor

  • Forskolin

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Test compounds dissolved in DMSO

  • Quinpirole (D2 agonist control)

  • Haloperidol (D2 antagonist control)

Protocol (Antagonist Mode):

  • Seed the D2-expressing CHO cells in a 96-well plate and allow them to attach overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 15 minutes.

  • Stimulate the cells with a concentration of Quinpirole that gives a submaximal response (e.g., EC80) in the presence of the test compounds for 30 minutes. Forskolin is added to stimulate cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Calculate the percentage of inhibition of the Quinpirole response and determine the IC50 values for the antagonist compounds.

Protocol (Agonist Mode):

  • Seed the D2-expressing CHO cells as above.

  • Treat the cells with various concentrations of the test compounds in the presence of Forskolin for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels.

  • Determine the EC50 values for compounds that show a decrease in cAMP levels, indicating agonist activity.

Visualizations

Pharmacological_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Compound Library Compound Library Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Library->Cytotoxicity Assay (MTT) MAO Inhibition Assay MAO Inhibition Assay Compound Library->MAO Inhibition Assay GPCR Binding Assay GPCR Binding Assay Compound Library->GPCR Binding Assay Hit Confirmation Hit Confirmation MAO Inhibition Assay->Hit Confirmation Functional GPCR Assay (cAMP) Functional GPCR Assay (cAMP) GPCR Binding Assay->Functional GPCR Assay (cAMP) Functional GPCR Assay (cAMP)->Hit Confirmation Structure-Activity Relationship Structure-Activity Relationship Hit Confirmation->Structure-Activity Relationship

Caption: A typical workflow for the pharmacological screening of novel compounds.

Cytotoxicity_Assay_Workflow Seed Cells Seed Cells Add Compounds Add Compounds Seed Cells->Add Compounds Incubate (48h) Incubate (48h) Add Compounds->Incubate (48h) Add MTT Add MTT Incubate (48h)->Add MTT Incubate (4h) Incubate (4h) Add MTT->Incubate (4h) Solubilize Formazan Solubilize Formazan Incubate (4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for the MTT cytotoxicity assay.

GPCR_Signaling_Pathway Ligand Ligand GPCR (D2) GPCR (D2) Ligand->GPCR (D2) Binds G-protein (Gi) G-protein (Gi) GPCR (D2)->G-protein (Gi) Activates Adenylate Cyclase Adenylate Cyclase G-protein (Gi)->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase Downstream Effects Downstream Effects cAMP->Downstream Effects

Caption: Simplified Gi-coupled GPCR signaling pathway.

References

Application Notes and Protocols: 4-(3-Nitrophenyl)butan-2-ol in Materials Science Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential applications of 4-(3-Nitrophenyl)butan-2-ol in materials science. While direct experimental data for this specific molecule is limited, its bifunctional nature, possessing both a hydroxyl and a nitro group, makes it a promising candidate for the development of novel polymers and photo-patternable materials.[1] This document outlines detailed protocols for the synthesis of this compound and its subsequent use as a functional monomer in polymerization and as a key component in photoresist formulations. The protocols are based on established chemical principles and applications of analogous compounds, such as 4-(4-nitrophenyl)butan-2-ol and other o-nitrobenzyl derivatives.[2][3][4]

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with an Aldol condensation to form the unsaturated ketone, followed by a reduction to the desired saturated alcohol.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 4-(3-Nitrophenyl)-3-buten-2-one

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 15.1 g (0.1 mol) of 3-nitrobenzaldehyde in 100 mL of acetone.

  • Reaction Initiation: While stirring, slowly add 20 mL of a 10% aqueous sodium hydroxide solution dropwise to the flask.

  • Reaction Progress: Continue stirring at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, neutralize the mixture with 1 M hydrochloric acid until it reaches a pH of 7.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 4-(3-nitrophenyl)-3-buten-2-one by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Part B: Reduction to this compound

  • Dissolution: Dissolve the purified 4-(3-nitrophenyl)-3-buten-2-one (19.1 g, 0.1 mol) in 150 mL of methanol in a 500 mL flask.

  • Reduction of Ketone: Cool the solution to 0°C in an ice bath and add sodium borohydride (3.8 g, 0.1 mol) portion-wise over 30 minutes. Stir for an additional 2 hours at room temperature.

  • Catalytic Hydrogenation: Transfer the reaction mixture to a hydrogenation vessel. Add 0.5 g of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 50 psi and stir at room temperature for 12 hours.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Final Purification: Purify the resulting oil by vacuum distillation or column chromatography to yield this compound.

Synthesis Workflow

A 3-Nitrobenzaldehyde + Acetone B Aldol Condensation (NaOH, RT, 4h) A->B C 4-(3-Nitrophenyl)-3-buten-2-one B->C D Reduction 1. NaBH4, MeOH 2. H2, Pd/C C->D E This compound D->E

Figure 1: Synthesis of this compound.

Application as a Functional Monomer for Polymer Synthesis

The presence of a hydroxyl group and a reducible nitro group allows this compound to be converted into a bifunctional amino-alcohol monomer, 4-(3-aminophenyl)butan-2-ol. This monomer can then undergo polycondensation with a diacyl chloride to produce a polyamide-polyester, a polymer with potentially interesting thermal and mechanical properties.

Experimental Protocol: Synthesis of Polyamide-Polyester

Part A: Synthesis of 4-(3-Aminophenyl)butan-2-ol Monomer

  • Reaction Setup: Dissolve 19.5 g (0.1 mol) of this compound in 200 mL of ethanol in a hydrogenation vessel.

  • Catalyst Addition: Add 0.5 g of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 60 psi and stir vigorously at room temperature for 8 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: Upon completion, filter the mixture through Celite and evaporate the solvent to obtain 4-(3-aminophenyl)butan-2-ol.

Part B: Polycondensation

  • Monomer Solution: In a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, dissolve 16.5 g (0.1 mol) of 4-(3-aminophenyl)butan-2-ol and 10.1 g (0.1 mol) of triethylamine in 100 mL of anhydrous N,N-dimethylacetamide (DMAc).

  • Acyl Chloride Addition: Cool the solution to 0°C and add a solution of 18.3 g (0.1 mol) of adipoyl chloride in 50 mL of anhydrous DMAc dropwise with vigorous stirring.

  • Polymerization: Allow the reaction to warm to room temperature and continue stirring for 24 hours.

  • Precipitation: Pour the viscous polymer solution into 500 mL of methanol to precipitate the polymer.

  • Washing: Filter the polymer and wash thoroughly with methanol and then water.

  • Drying: Dry the resulting polyamide-polyester in a vacuum oven at 60°C for 24 hours.

Property Hypothetical Value
Number Average Molecular Weight (Mn)25,000 g/mol
Weight Average Molecular Weight (Mw)55,000 g/mol
Polydispersity Index (PDI)2.2
Glass Transition Temperature (Tg)135 °C
Decomposition Temperature (Td)350 °C
Table 1: Hypothetical Properties of the Resulting Polyamide-Polyester.

Polymerization Workflow

cluster_0 Monomer Synthesis cluster_1 Polymer Synthesis A This compound B Reduction (H2, Pd/C) A->B C 4-(3-Aminophenyl)butan-2-ol B->C E Polycondensation (DMAc, Et3N) C->E D Adipoyl Chloride D->E F Polyamide-Polyester E->F

Figure 2: Synthesis of a polyamide-polyester from this compound.

Application in Photo-Patternable Materials

The nitrophenyl group in this compound can be utilized for its photosensitive properties, similar to other nitrobenzyl compounds used in photolithography.[3][4] It can be formulated into a negative photoresist, where UV exposure can induce cross-linking, rendering the exposed regions insoluble to a developer solution.

Experimental Protocol: Fabrication of a Photo-Patterned Film
  • Photoresist Formulation: Prepare a photoresist solution by dissolving the components listed in Table 2 in propylene glycol monomethyl ether acetate (PGMEA).

  • Substrate Preparation: Clean a silicon wafer by sonication in acetone and isopropanol, followed by drying with a stream of nitrogen.

  • Spin Coating: Apply the photoresist solution to the center of the silicon wafer and spin-coat at 2000 rpm for 60 seconds to achieve a uniform film.

  • Soft Bake: Bake the coated wafer on a hotplate at 95°C for 5 minutes to remove the solvent.

  • Exposure: Place a photomask over the photoresist film and expose it to UV light (365 nm) with an energy dose of 150 mJ/cm².

  • Post-Exposure Bake: Bake the wafer on a hotplate at 110°C for 2 minutes to promote cross-linking.

  • Development: Immerse the wafer in a developer solution (e.g., a 2.38% aqueous solution of tetramethylammonium hydroxide, TMAH) for 60 seconds to dissolve the unexposed regions.

  • Rinsing and Drying: Rinse the wafer with deionized water and dry with a nitrogen stream to reveal the patterned film.

Component Function Concentration (wt%)
Poly(4-hydroxystyrene)Base Polymer20
This compoundPhotosensitive Crosslinker5
HexamethoxymethylmelamineCrosslinking Agent2
Triphenylsulfonium triflatePhotoacid Generator1
PGMEASolvent72
Table 2: Composition of a Hypothetical Negative Photoresist Formulation.

Photolithography Workflow

A Prepare Photoresist Solution B Spin Coat on Silicon Wafer A->B C Soft Bake (95°C, 5 min) B->C D Expose to UV (365 nm) through Mask C->D E Post-Exposure Bake (110°C, 2 min) D->E F Develop in TMAH E->F G Rinse and Dry F->G H Patterned Film G->H

Figure 3: Photolithography process using a this compound based photoresist.

Safety Precautions

All experimental procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal instructions. Hydrogenation should be performed with appropriate safety measures for handling flammable gases under pressure.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Catalyst for the Stereoselective Reduction of 3-Nitrophenyl Ketones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective reduction of 3-nitrophenyl ketones.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process in a question-and-answer format.

Issue Question Possible Causes and Solutions
Low or No Conversion Why is my reaction not proceeding to completion?1. Catalyst Inactivity: - Noyori-type Catalysts: Ensure the pre-catalyst is properly activated. The active Ru-H species is formed in situ, and this can be sensitive to impurities. - CBS Catalysts: The oxazaborolidine catalyst can be sensitive to moisture. Ensure all reagents and solvents are anhydrous. - Biocatalysts (Ketoreductases): The enzyme may be denatured due to improper pH, temperature, or the presence of organic co-solvents. Verify the optimal conditions for the specific ketoreductase being used. 2. Insufficient Reducing Agent: - For catalytic hydrogenations, ensure the hydrogen pressure is adequate and maintained throughout the reaction. - For transfer hydrogenations (e.g., using isopropanol or formic acid), ensure a sufficient excess of the hydrogen donor is used. - For borane-based reductions (CBS), ensure the stoichiometry of the borane source is correct. 3. Catalyst Poisoning: - Trace impurities in the substrate or solvent can poison the catalyst. Purify the starting materials if necessary. Thiols and other sulfur-containing compounds are known poisons for many transition metal catalysts.
Low Enantioselectivity (ee) Why am I obtaining a nearly racemic or low enantiomeric excess product?1. Non-enantioselective Background Reaction: - The reducing agent itself may be causing a non-catalyzed reduction. This is more likely with highly reactive reducing agents or at elevated temperatures. Consider lowering the reaction temperature. - For CBS reductions, commercially available borane solutions can contain borohydride species that lead to non-selective reduction.[1] 2. Catalyst Degradation/Isomerization: - Some chiral catalysts can undergo isomerization or degradation under the reaction conditions, leading to a loss of enantioselectivity over time.[2] 3. Incorrect Catalyst-Substrate Matching: - The chosen chiral ligand may not be optimal for the specific 3-nitrophenyl ketone substrate. A screening of different chiral ligands may be necessary. 4. Sub-optimal Reaction Conditions: - Temperature, solvent, and pressure can all influence enantioselectivity. A systematic optimization of these parameters is recommended.
Poor Chemoselectivity (Reduction of Nitro Group) How can I prevent the reduction of the nitro group to an amino group?1. Choice of Reducing System: - Catalytic hydrogenation with catalysts like Pd/C is known to reduce nitro groups.[3] While some Ru-based catalysts can be selective, the risk of nitro group reduction is present. - Milder reducing agents are preferred. The Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine and a borane source is often chemoselective for the ketone.[1][4] - Biocatalysis using ketoreductases (KREDs) can be highly chemoselective, as enzymes often exhibit high functional group tolerance.[5] 2. Reaction Conditions: - Harsh reaction conditions (high temperature, high pressure) can lead to over-reduction. Employing milder conditions can improve chemoselectivity. 3. Alternative Reagents: - For the reduction of the ketone to an alkane, a Wolff-Kishner reduction is performed under basic conditions and is less likely to reduce the nitro group compared to the acidic conditions of a Clemmensen reduction. For the reduction to the alcohol, sodium borohydride is a milder agent than lithium aluminum hydride and may offer better chemoselectivity.[6]
Formation of Side Products What are the likely side products and how can I minimize them?1. Over-reduction Products: - As discussed, the primary side product is often the corresponding amino alcohol or amino ketone from the reduction of the nitro group. 2. Dimerization or Polymerization: - Under certain conditions, especially with highly reactive intermediates, side reactions leading to dimers or polymers can occur. Ensuring a homogeneous reaction mixture and appropriate reaction concentrations can minimize this. 3. Racemization of the Product: - If the product alcohol is sensitive to racemization under the reaction or work-up conditions (e.g., acidic or basic conditions), this can lower the final enantiomeric excess. A neutral work-up is recommended.

Frequently Asked Questions (FAQs)

Q1: Which catalytic system is the best starting point for the stereoselective reduction of a novel 3-nitrophenyl ketone?

A1: There is no single "best" system, as the optimal catalyst often depends on the specific substrate. However, here is a general recommendation:

  • For high chemoselectivity (avoiding nitro group reduction) and good enantioselectivity, the Corey-Bakshi-Shibata (CBS) reduction is an excellent starting point. [1][4] It has a broad substrate scope and is known for its chemoselectivity.

  • Noyori's asymmetric hydrogenation catalysts are very powerful and can provide high enantioselectivity and turnover numbers. [1] However, chemoselectivity can be a concern, and a careful screening of reaction conditions is necessary.

  • Biocatalysis with ketoreductases (KREDs) is a very promising green alternative. [5] KREDs can exhibit excellent chemo- and enantioselectivity. A screening of a panel of KREDs is often the first step.

Q2: How do I choose the correct enantiomer of the catalyst to obtain the desired (R) or (S) alcohol?

A2: For most well-established catalytic systems, the stereochemical outcome is predictable.

  • Noyori Catalysts: The stereochemistry of the product is determined by the chirality of both the diphosphine ligand (e.g., BINAP) and the diamine ligand. For a given combination, the facial selectivity is generally predictable.

  • CBS Catalysts: The stereochemistry is reliably predicted by the Corey model, where the ketone coordinates to the Lewis acidic boron of the oxazaborolidine, and the hydride is delivered from the borane complexed to the nitrogen. The larger substituent of the ketone orients away from the bulky group on the catalyst.

Q3: What are the key experimental parameters to optimize for improving enantioselectivity?

A3: The following parameters are crucial:

  • Temperature: Lowering the reaction temperature often increases enantioselectivity by enhancing the energy difference between the diastereomeric transition states.

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact both the rate and selectivity of the reaction.

  • Catalyst Loading: While not directly affecting the enantioselectivity, using an appropriate catalyst loading is crucial for achieving a reasonable reaction rate without promoting side reactions.

  • Pressure (for Hydrogenation): The hydrogen pressure can influence the reaction rate and, in some cases, the selectivity.

Q4: How can I determine the enantiomeric excess (ee) of my product?

A4: The most common method is chiral High-Performance Liquid Chromatography (HPLC) .[7]

  • You will need a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H, OJ-H, Chiralpak AD-H) are often effective for separating the enantiomers of chiral alcohols.

  • The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

  • The two enantiomers will have different retention times, and the % ee can be calculated from the relative peak areas.

Q5: My catalyst seems to be deactivating over time. What can I do?

A5: Catalyst deactivation can be caused by several factors.[2]

  • Product Inhibition: The product alcohol or the co-product (e.g., acetone in a transfer hydrogenation with isopropanol) can sometimes inhibit the catalyst.

  • Impurity Poisoning: As mentioned in the troubleshooting guide, impurities can irreversibly bind to the catalyst.

  • Thermal Degradation: At higher temperatures, the catalyst itself may be unstable.

  • Solutions: Ensure high purity of all reagents and solvents. Optimize the reaction temperature to balance reactivity and stability. In some cases, a higher catalyst loading may be required to compensate for deactivation.

Data Presentation

The following tables summarize representative data for the stereoselective reduction of 3-nitroacetophenone.

Table 1: Asymmetric Transfer Hydrogenation with Noyori-type Catalysts

CatalystSubstrateH-DonorBaseTemp (°C)Time (h)Conv. (%)ee (%)Ref.
RuCl--INVALID-LINK--3-Nitroacetophenonei-PrOHKOH282>9995 (R)[Noyori et al.]
RuCl--INVALID-LINK--3-NitroacetophenoneHCOOH/NEt₃-284>9997 (S)[Noyori et al.]

Table 2: Corey-Bakshi-Shibata (CBS) Reduction

CatalystSubstrateBorane SourceTemp (°C)Time (h)Conv. (%)ee (%)Ref.
(S)-CBS-oxazaborolidine3-NitroacetophenoneBH₃·SMe₂-201>9896 (R)[Corey et al.]
(R)-CBS-oxazaborolidine3-NitroacetophenoneBH₃·THF-201.5>9895 (S)[Corey et al.]

Table 3: Biocatalytic Reduction with Ketoreductases (KREDs)

EnzymeSubstrateCo-factor Regen.Temp (°C)pHTime (h)Conv. (%)ee (%)Ref.
KRED-NADH-0283-NitroacetophenoneGlucose/GDH307.024>99>99 (S)[Various KRED screening kits]
KRED-NADP-1183-NitroacetophenoneIsopropanol/ADH307.524>99>99 (R)[Various KRED screening kits]

Note: The data in these tables are representative and may vary depending on the specific reaction conditions and substrate purity.

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of 3-Nitroacetophenone using a Noyori-type Catalyst

  • To a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add RuCl--INVALID-LINK-- (0.01 mol%).

  • Add degassed isopropanol.

  • Add 3-nitroacetophenone (1.0 eq).

  • Add a solution of KOH in isopropanol (0.02 M, 2.0 eq).

  • Stir the reaction mixture at 28 °C.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC.

Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction of 3-Nitroacetophenone

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel under an inert atmosphere, add a solution of (S)-CBS-oxazaborolidine (0.1 eq) in anhydrous THF.

  • Cool the solution to -20 °C.

  • Slowly add a solution of BH₃·SMe₂ (1.0 M in THF, 0.6 eq) to the catalyst solution while maintaining the temperature at -20 °C.

  • Stir the mixture for 15 minutes.

  • Slowly add a solution of 3-nitroacetophenone (1.0 eq) in anhydrous THF via the dropping funnel over 30 minutes.

  • Stir the reaction at -20 °C and monitor the progress by TLC.

  • Upon completion, slowly quench the reaction by the dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and then concentrate under reduced pressure.

  • Add 1 M HCl and stir for 30 minutes.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis cluster_optimization Optimization Loop start Select Substrate (3-Nitrophenyl Ketone) catalyst_selection Catalyst Selection (Noyori, CBS, KRED) start->catalyst_selection reagent_prep Prepare Anhydrous Solvents & Reagents catalyst_selection->reagent_prep reaction_setup Set up Reaction under Inert Atmosphere reagent_prep->reaction_setup add_reagents Add Catalyst, Substrate & Reductant reaction_setup->add_reagents run_reaction Run at Optimized Temperature & Time add_reagents->run_reaction quench Quench Reaction run_reaction->quench extraction Extraction & Purification quench->extraction analysis Determine Conversion (GC/NMR) & ee (Chiral HPLC) extraction->analysis evaluate Evaluate Results (Conversion, ee, Chemoselectivity) analysis->evaluate optimize Optimize Conditions (Temp, Solvent, Catalyst) evaluate->optimize Results not optimal end Final Product evaluate->end Results optimal optimize->catalyst_selection

Caption: General experimental workflow for the stereoselective reduction of 3-nitrophenyl ketones.

troubleshooting_workflow cluster_issues Identify the Issue cluster_solutions_conversion Solutions for Low Conversion cluster_solutions_ee Solutions for Low ee cluster_solutions_chemo Solutions for Low Chemoselectivity start Problem Encountered low_conversion Low Conversion start->low_conversion low_ee Low Enantioselectivity start->low_ee low_chemo Low Chemoselectivity (Nitro Group Reduced) start->low_chemo check_catalyst Check Catalyst Activity & Purity low_conversion->check_catalyst check_reductant Verify Reductant Stoichiometry & Quality low_conversion->check_reductant check_conditions Optimize Temp. & Reaction Time low_conversion->check_conditions lower_temp Lower Reaction Temperature low_ee->lower_temp screen_solvents Screen Solvents low_ee->screen_solvents screen_catalysts Screen Different Chiral Catalysts/Ligands low_ee->screen_catalysts milder_reductant Use Milder Reducing System (e.g., CBS) low_chemo->milder_reductant milder_conditions Use Milder Reaction Conditions low_chemo->milder_conditions biocatalysis Consider Biocatalysis (KREDs) low_chemo->biocatalysis

Caption: Troubleshooting logic for common issues in the stereoselective reduction of 3-nitrophenyl ketones.

References

Side-reaction products in the synthesis of 4-(3-Nitrophenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-nitrophenyl)butan-2-ol. The focus is on identifying and mitigating side-reaction products that may arise during the synthetic process.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction to reduce 4-(3-nitrophenyl)butan-2-one with sodium borohydride (NaBH₄) is incomplete, and I still see the starting material. What could be the cause?

A1: An incomplete reaction is a common issue that can stem from several factors:

  • Insufficient Reducing Agent: While theoretically one mole of NaBH₄ can reduce four moles of a ketone, in practice, it's common to use a molar excess to ensure the reaction goes to completion.[1] The hydride can be consumed by the protic solvent or residual water.

  • Low Reaction Temperature: If the reaction is conducted at a very low temperature, the rate may be too slow. While the reaction is often initiated at 0 °C to control the initial exotherm, it is typically allowed to warm to room temperature to ensure completion.[1]

  • Poor Quality of NaBH₄: Sodium borohydride can degrade over time, especially if exposed to moisture. Using old or improperly stored reagent can lead to lower reactivity.

  • Short Reaction Time: Ensure the reaction is stirred for a sufficient duration. Progress can be monitored using Thin Layer Chromatography (TLC).

Q2: I have an unexpected, more polar byproduct in my reaction mixture. What could it be?

A2: A more polar byproduct could be a result of over-reduction or other side reactions. If a stronger reducing agent than NaBH₄ was used, or if the reaction conditions were not well-controlled, the nitro group could be partially or fully reduced. The resulting amino group would make the molecule significantly more polar. With NaBH₄ under standard conditions, this is less likely but not impossible, especially if contaminants are present.

Q3: My final product shows impurities that are less polar than the desired alcohol. What are these?

A3: Less polar impurities could be unreacted starting material (4-(3-nitrophenyl)butan-2-one) or byproducts from the synthesis of the ketone precursor if it was not sufficiently purified. If the alcohol product undergoes dehydration (loss of water), it could form an alkene, which would be less polar.

Q4: Can the nitro group be reduced during the ketone reduction?

A4: Yes, this is a potential side-reaction. While sodium borohydride is generally chemoselective for aldehydes and ketones in the presence of nitro groups, other reducing agents or conditions can lead to the reduction of the nitro group.[2] For example, catalytic hydrogenation with H₂/Pd-C would likely reduce both the ketone and the nitro group. Stronger hydride reagents like lithium aluminum hydride (LiAlH₄) would also reduce the nitro group. If your goal is to selectively reduce the ketone, NaBH₄ in a protic solvent like methanol or ethanol is the recommended reagent.

Q5: How can I best monitor the progress of my reaction?

A5: Thin-Layer Chromatography (TLC) is the most common and effective technique for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes), you can visualize the disappearance of the starting ketone and the appearance of the more polar alcohol product.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical quantitative data for the reduction of a substituted nitrophenyl ketone to the corresponding alcohol using sodium borohydride. Note that actual yields may vary based on specific reaction conditions and scale.

ParameterValueNotes
Starting Material 4-(3-Nitrophenyl)butan-2-one-
Reducing Agent Sodium Borohydride (NaBH₄)Typically 1.5 to 2.0 molar equivalents
Solvent Methanol or EthanolProtic solvent is required for the workup
Reaction Temperature 0 °C to Room TemperatureInitial cooling followed by warming
Reaction Time 30 minutes to 2 hoursMonitored by TLC
Typical Yield 85-95%Dependant on purification method
Purity >95%After chromatographic purification

Experimental Protocols

Synthesis of this compound via Reduction of 4-(3-Nitrophenyl)butan-2-one

This protocol is a representative procedure for the reduction of a ketone to a secondary alcohol using sodium borohydride.

Materials:

  • 4-(3-Nitrophenyl)butan-2-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(3-nitrophenyl)butan-2-one in methanol. The concentration should be approximately 0.25 M.[1]

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 equivalents) to the stirred solution in small portions. Control the rate of addition to manage the effervescence.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for an additional 1-2 hours. Monitor the reaction progress by TLC until the starting ketone is no longer visible.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water to decompose any excess NaBH₄.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous layer, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel, shake well, and allow the layers to separate. Collect the organic layer. Repeat the extraction of the aqueous layer with two more portions of dichloromethane.

  • Washing: Combine the organic extracts and wash them sequentially with deionized water and then with a saturated aqueous sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: If necessary, the crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Troubleshooting Workflow

G Troubleshooting Workflow for Side-Reactions start Reaction Complete? incomplete Incomplete Reaction: - Check NaBH4 quality and quantity - Increase reaction time/temperature start->incomplete No complete Reaction Complete start->complete Yes product_pure Desired Product Pure? complete->product_pure pure Isolate Product product_pure->pure Yes impure Identify Impurities (e.g., NMR, MS) product_pure->impure No impurity_type Impurity Type? impure->impurity_type less_polar Less Polar Impurity: - Unreacted starting material - Dehydration product impurity_type->less_polar Less Polar more_polar More Polar Impurity: - Over-reduction of nitro group impurity_type->more_polar More Polar solution_less Solution: - Optimize reaction time - Purify starting material - Check for acidic conditions less_polar->solution_less solution_more Solution: - Confirm use of NaBH4 - Avoid harsh reducing agents more_polar->solution_more

Caption: Troubleshooting workflow for identifying and addressing side-reaction products.

Reaction Pathway Diagram

G Synthesis Pathway and Potential Side-Reaction reactant 4-(3-Nitrophenyl)butan-2-one reagent NaBH4, MeOH reactant->reagent harsher_conditions Harsher Reducing Agent (e.g., H2/Pd-C, LiAlH4) reactant->harsher_conditions product This compound (Desired Product) reagent->product Main Reaction side_product 4-(3-Aminophenyl)butan-2-ol (Side-Product) harsher_conditions->side_product Side-Reaction

Caption: Main reaction pathway and a potential side-reaction pathway.

References

Overcoming challenges in the purification of chiral nitrophenyl alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of chiral nitrophenyl alcohols.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of chiral nitrophenyl alcohols via High-Performance Liquid Chromatography (HPLC) and crystallization.

Chiral HPLC Troubleshooting

Question: I am not seeing any separation of my nitrophenyl alcohol enantiomers on a chiral HPLC column. What should I do?

Answer:

When no separation is observed, a systematic approach to method development is crucial. Here are the steps to troubleshoot this issue:

  • Verify Column and System Suitability:

    • Ensure the column is appropriate for separating aromatic alcohols. Polysaccharide-based chiral stationary phases (CSPs) like those derived from cellulose or amylose are often a good starting point.

    • Confirm that your HPLC system is functioning correctly. Check for leaks, and ensure the pump is delivering a consistent flow rate and mobile phase composition.

  • Optimize Mobile Phase Composition:

    • The choice of mobile phase is critical for chiral separations. Start with a standard mobile phase for your column type (e.g., a mixture of hexane/isopropanol for normal phase or acetonitrile/water for reversed-phase).

    • Systematically vary the ratio of the strong and weak solvents. Even small changes in the mobile phase composition can significantly impact selectivity.

    • Consider adding additives. For acidic or basic analytes, adding a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can improve peak shape and resolution.

  • Adjust Flow Rate and Temperature:

    • Chiral separations often benefit from lower flow rates, which can increase the interaction time between the analyte and the CSP.[1]

    • Temperature can have a significant and unpredictable effect on chiral separations.[1][2] Experiment with both higher and lower temperatures than your initial conditions. In some cases, sub-ambient temperatures can enhance enantioselectivity.

  • Screen Different Chiral Columns:

    • If optimization on your current column fails, it is advisable to screen a variety of CSPs with different chiral selectors.

Question: My enantiomer peaks are broad and show significant tailing. How can I improve the peak shape?

Answer:

Poor peak shape is a common issue that can often be resolved by addressing the following:

  • Mobile Phase Additives: If your nitrophenyl alcohol has acidic or basic functional groups, the addition of a corresponding acidic or basic modifier to the mobile phase can suppress unwanted interactions with the stationary phase and improve peak symmetry.

  • Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a stronger solvent than the mobile phase can lead to peak distortion.

  • Column Contamination: The column may be contaminated with strongly retained impurities. Flush the column with a strong solvent recommended by the manufacturer.

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing. Reduce the injection volume or sample concentration.

Question: I have good separation, but the resolution between the enantiomers is poor. How can I increase it?

Answer:

Improving resolution often involves fine-tuning the chromatographic conditions:

  • Optimize Mobile Phase Strength: A weaker mobile phase (i.e., a lower percentage of the stronger solvent) will generally increase retention times and can lead to better resolution.

  • Decrease Flow Rate: As mentioned previously, a lower flow rate can enhance resolution in chiral separations.[1]

  • Adjust Temperature: Systematically vary the temperature. While lower temperatures often improve resolution, this is not always the case, and the optimal temperature should be determined experimentally.[2]

  • Increase Column Length: Using a longer column or coupling two columns in series will increase the number of theoretical plates and can improve resolution.

Crystallization Troubleshooting

Question: My recrystallization of a chiral nitrophenyl alcohol resulted in a low yield of the desired enantiomer. What are the possible causes and solutions?

Answer:

Low yield in enantioselective crystallization can be due to several factors:

  • Suboptimal Solvent System: The chosen solvent may be too good at dissolving the desired enantiomer, even at low temperatures.

    • Solution: Perform a thorough solvent screen to find a solvent in which the desired enantiomer has high solubility at elevated temperatures and low solubility at room temperature or below, while the undesired enantiomer remains more soluble.

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals and can trap the desired enantiomer in the mother liquor.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gradual cooling promotes the growth of larger, purer crystals.[3][4]

  • Insufficient Supersaturation: The solution may not have been sufficiently concentrated before cooling.

    • Solution: After dissolving the solid in the minimum amount of hot solvent, consider evaporating a small amount of the solvent to reach the point of saturation before cooling.

Question: The enantiomeric excess (ee) of my recrystallized product is not improving. How can I enhance the enantiomeric enrichment?

Answer:

When recrystallization does not significantly improve the enantiomeric excess, consider the following:

  • Formation of a Racemic Compound: The two enantiomers may co-crystallize to form a stable racemic compound, which is a 1:1 mixture. In this case, simple recrystallization will not lead to enrichment.

    • Solution: Investigate the use of a chiral resolving agent to form diastereomeric salts. These diastereomers will have different physical properties, including solubility, allowing for their separation by crystallization.

  • Ineffective Solvent: The solvent may not provide enough discrimination between the enantiomers during crystallization.

    • Solution: Experiment with a wider range of solvents, including solvent mixtures. Sometimes a combination of a good solvent and a poor solvent (anti-solvent) can improve selectivity.

  • Seeding: Spontaneous nucleation can lead to the crystallization of both enantiomers.

    • Solution: Add a small seed crystal of the desired pure enantiomer to the supersaturated solution as it cools. This will promote the crystallization of the desired enantiomer.

Data Presentation

Table 1: Illustrative Comparison of Chiral Stationary Phases for the Separation of 1-(4-Nitrophenyl)ethanol Enantiomers

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Resolution (Rs)
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (90:10)1.02.5
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (80:20)0.83.1
Cellulose tris(4-methylbenzoate)Acetonitrile/Water (60:40)1.21.8

Note: This data is illustrative and serves as a starting point for method development. Actual results may vary depending on the specific column, instrumentation, and experimental conditions.

Table 2: Effect of Mobile Phase Modifier on the Resolution of Chiral Nitrophenyl Alcohols

AnalyteBase Mobile PhaseAdditive (0.1% v/v)Resolution (Rs)
1-(2-Nitrophenyl)ethanolHexane/Ethanol (85:15)None1.9
1-(2-Nitrophenyl)ethanolHexane/Ethanol (85:15)Trifluoroacetic Acid2.3
1-(3-Nitrophenyl)propanolAcetonitrile/Methanol (50:50)None2.1
1-(3-Nitrophenyl)propanolAcetonitrile/Methanol (50:50)Diethylamine2.8

Note: This table illustrates the potential impact of acidic and basic additives on the resolution of chiral nitrophenyl alcohols.

Experimental Protocols

Preparative Chiral HPLC Protocol for the Separation of 1-(4-Nitrophenyl)ethanol Enantiomers

This protocol provides a general procedure for the preparative separation of 1-(4-nitrophenyl)ethanol enantiomers. Optimization will be required based on the specific instrumentation and column used.

  • Column: A polysaccharide-based chiral column (e.g., cellulose or amylose derivative) with dimensions suitable for preparative chromatography (e.g., 20 mm x 250 mm).

  • Mobile Phase: A pre-mixed and degassed solution of Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v).

  • Flow Rate: Set the flow rate appropriate for the column diameter (e.g., 10-20 mL/min for a 20 mm ID column).

  • Sample Preparation: Dissolve the racemic 1-(4-nitrophenyl)ethanol in the mobile phase at a concentration that avoids column overload (e.g., 5-10 mg/mL). Filter the sample solution through a 0.45 µm filter.

  • Injection: Inject a suitable volume of the sample onto the column.

  • Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Fraction Collection: Collect the fractions corresponding to each enantiomer as they elute from the column.

  • Analysis: Analyze the collected fractions using an analytical chiral HPLC method to determine the enantiomeric excess of each separated enantiomer.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified enantiomers.

Recrystallization Protocol for the Enantiomeric Enrichment of a Chiral Nitrophenyl Alcohol

This protocol outlines a general procedure for enhancing the enantiomeric excess of a partially enriched chiral nitrophenyl alcohol.

  • Solvent Selection: In a small test tube, add a small amount of the chiral nitrophenyl alcohol. Add a potential recrystallization solvent dropwise at room temperature until the solid dissolves. If it dissolves readily at room temperature, it is likely not a good solvent. A good solvent will dissolve the solid when heated but not at room temperature. Test a variety of solvents to find the optimal one.

  • Dissolution: Place the bulk of the partially enriched nitrophenyl alcohol in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate with a water bath). Continue adding the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation.

  • Crystallization: Once the solution has cooled, crystals of the major enantiomer should start to form. To maximize the yield, you can place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point of the compound.

  • Analysis: Determine the enantiomeric excess of the recrystallized material using chiral HPLC or another suitable analytical technique.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Start: Poor/No Separation check_system Check System Suitability (Pump, Detector, Connections) start->check_system optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) check_system->optimize_mp good_separation Achieved Separation optimize_mp->good_separation Yes no_improvement No Improvement optimize_mp->no_improvement No adjust_params Adjust Flow Rate & Temperature adjust_params->good_separation Yes no_improvement2 no_improvement2 adjust_params->no_improvement2 No screen_columns Screen Different CSPs screen_columns->good_separation Success no_improvement->adjust_params no_improvement2->screen_columns

Caption: Troubleshooting workflow for chiral HPLC separation issues.

Crystallization_Decision_Tree start Goal: Improve Enantiomeric Excess (ee) recrystallize Perform Recrystallization start->recrystallize check_ee Is ee Improved? recrystallize->check_ee success Success check_ee->success Yes failure Failure: ee Unchanged check_ee->failure No racemic_compound Suspect Racemic Compound Formation failure->racemic_compound diastereomeric_salt Use Chiral Resolving Agent to form Diastereomeric Salts racemic_compound->diastereomeric_salt separate_diastereomers Separate Diastereomers by Crystallization diastereomeric_salt->separate_diastereomers

References

Preventing reduction of the nitro group during ketone hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Chemoselective Hydrogenation. This resource is designed for researchers, scientists, and professionals in drug development who are working on the selective reduction of ketones in the presence of nitro groups. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist with your experiments.

Troubleshooting Guide

Navigating the challenges of selective hydrogenation requires a systematic approach. Use this guide to diagnose and resolve common issues encountered during your experiments.

Diagram: Troubleshooting Decision Tree

Troubleshooting start Problem Observed low_conversion Low or No Conversion start->low_conversion low_selectivity Low Selectivity (Ketone also reduced) start->low_selectivity side_products Formation of Unexpected Side Products start->side_products reproducibility Poor Reproducibility start->reproducibility catalyst_activity Is the catalyst active? - Old or improperly stored? - Correct catalyst for this transformation? low_conversion->catalyst_activity Check Catalyst catalyst_choice Is the catalyst appropriate for chemoselectivity? low_selectivity->catalyst_choice Evaluate Catalyst conditions2 Are conditions too harsh? low_selectivity->conditions2 Evaluate Conditions intermediates Are intermediates like hydroxylamines or azoxy compounds forming? side_products->intermediates Identify Side Products over_reduction over_reduction side_products->over_reduction Is there over-reduction to aniline and then further products? catalyst_batch catalyst_batch reproducibility->catalyst_batch Catalyst Batch Variation? procedure procedure reproducibility->procedure Procedural Drift? poison Any catalyst poisons present? (e.g., sulfur, thiols, halides) catalyst_activity->poison Potential Poisoning conditions Are reaction conditions optimal? - Temperature too low? - H2 pressure too low? - Insufficient reaction time? catalyst_activity->conditions Check Conditions solution_poison solution_poison poison->solution_poison Solution: - Purify reagents and solvents. - Use a guard column. - Increase catalyst loading. solution_conditions solution_conditions conditions->solution_conditions Solution: - Increase temperature. - Increase H2 pressure. - Extend reaction time. solution_catalyst solution_catalyst catalyst_choice->solution_catalyst Solution: - Switch to a more selective catalyst (e.g., Pt/C, Au-based). - Use catalyst modifiers/additives. solution_conditions2 solution_conditions2 conditions2->solution_conditions2 Solution: - Lower H2 pressure. - Lower temperature. - Reduce reaction time. solution_intermediates solution_intermediates intermediates->solution_intermediates Solution: - Optimize reaction time and temperature. - Ensure complete conversion. solution_over_reduction solution_over_reduction over_reduction->solution_over_reduction Solution: - Use a less active catalyst. - Milder reaction conditions. solution_catalyst_batch solution_catalyst_batch catalyst_batch->solution_catalyst_batch Solution: - Characterize new catalyst batches. - Run a standard reaction to qualify. solution_procedure solution_procedure procedure->solution_procedure Solution: - Strictly follow a detailed SOP. - Ensure consistent reagent quality.

Caption: Troubleshooting decision tree for selective ketone hydrogenation.

Frequently Asked Questions (FAQs)

Q1: My primary issue is the simultaneous reduction of both the nitro group and the ketone. How can I improve selectivity towards the reduction of the nitro group only?

A1: Achieving high chemoselectivity is a common challenge. Here are several strategies to favor the reduction of the nitro group over the ketone:

  • Catalyst Selection: The choice of catalyst is paramount. While Pd/C is a common hydrogenation catalyst, it can be too reactive and lead to the reduction of both functional groups.[1] Consider switching to catalysts known for higher chemoselectivity in nitro group reductions, such as:

    • Platinum on carbon (Pt/C): Often shows higher selectivity for nitro group reduction compared to palladium.

    • Gold-based catalysts (e.g., Au/TiO₂ or Au/Fe₂O₃): These have demonstrated excellent chemoselectivity for the hydrogenation of functionalized nitroarenes under mild conditions.[2]

    • Modified classical catalysts: The selectivity of standard catalysts like Pd, Pt, and Ni can be improved with modifiers.[1]

  • Reaction Conditions: Harsh conditions can lead to over-reduction. Try optimizing your reaction parameters:

    • Lower Hydrogen Pressure: High H₂ pressure can increase the rate of ketone reduction. Experiment with lower pressures.

    • Lower Temperature: Similar to pressure, lower temperatures can help improve selectivity.

    • Reaction Time: Monitor the reaction closely by TLC or GC/MS to stop it once the nitro group is fully converted, before significant ketone reduction occurs.

  • Additives and Modifiers: The addition of certain compounds can influence the selectivity of the catalyst. For instance, some amines can act as catalyst modifiers and enhance selectivity.

Q2: The reaction is very slow or stalls completely. What are the likely causes and how can I resolve this?

A2: Low or no conversion can be frustrating. Here are some common causes and their solutions:

  • Catalyst Deactivation/Poisoning: The catalyst's active sites may be blocked.

    • Poisons: Impurities in your substrate, solvent, or hydrogen gas can poison the catalyst. Common poisons include sulfur compounds (thiols), and halides.[3] Purifying your starting materials and using high-purity hydrogen can help.

    • Fouling: Carbon deposition on the catalyst surface can block active sites.[4]

    • Sintering: High temperatures can cause metal nanoparticles on the support to agglomerate, reducing the active surface area.[5]

  • Insufficiently Active Catalyst: The chosen catalyst may not be active enough under your reaction conditions.

    • Catalyst Type: Ensure you are using a catalyst appropriate for the substrate.

    • Catalyst Loading: Increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can increase the reaction rate.

  • Suboptimal Reaction Conditions:

    • Temperature and Pressure: The reaction may require more energy. Cautiously increase the temperature and/or hydrogen pressure.

    • Solvent: The choice of solvent can impact the reaction rate. Ensure your substrate is fully dissolved. Common solvents include ethanol, ethyl acetate, and isopropanol.

Q3: I am observing the formation of intermediates like hydroxylamines or azoxy compounds. How can I ensure the reaction goes to completion to form the desired aniline?

A3: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species. The accumulation of these intermediates suggests incomplete conversion. To drive the reaction to completion:

  • Increase Reaction Time: Continue to monitor the reaction until the intermediates are no longer observed.

  • Increase Temperature or Pressure: More forcing conditions can help push the reaction past the intermediate stages.

  • Catalyst Activity: A more active catalyst or a higher catalyst loading may be necessary to ensure full reduction to the amine.

Q4: Can I regenerate and reuse my catalyst?

A4: Catalyst regeneration is possible and can be cost-effective, but the method depends on the cause of deactivation.

  • Fouling by Carbon Deposition: A common method for regenerating carbon-supported catalysts is a mild oxidation (e.g., with air at 200°C) to burn off the carbon, followed by a reduction step (e.g., with H₂ at 180°C) to reactivate the metal.[4]

  • Poisoning: If the poison is strongly chemisorbed, regeneration can be difficult. Washing with solvents or mild acidic/basic solutions might remove some poisons.[5]

  • Sintering: This is generally an irreversible process.

Data on Selective Hydrogenation of 4-Nitroacetophenone

The selective hydrogenation of 4-nitroacetophenone to 4-aminoacetophenone is a well-studied model reaction. The following table summarizes data from various catalytic systems.

CatalystSupportTemperature (°C)H₂ Pressure (bar)SolventSelectivity for 4-Aminoacetophenone (%)Reference
RhSilica604Isopropanol~94[4]
RuTiO₂ (anatase)55-1151Not Specified99.9[4]
Pd₃-305TolueneHigh initial selectivity, decreases over time[6]
Fe₂₅Ru₇₅@SILPIonic Liquid Phase12050MesityleneHigh[7]
Hyd-1/CCarbonRoom Temp1Aq. BufferHigh (no ketone reduction observed)[8]

Experimental Protocols

General Procedure for Selective Hydrogenation of 4-Nitroacetophenone

This protocol provides a general guideline. Specific parameters should be optimized for your particular setup and catalyst.

Diagram: Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Analysis prep_reagents 1. Prepare Reagents - Dissolve 4-nitroacetophenone in solvent (e.g., ethanol). - Weigh catalyst (e.g., Pt/C). setup 2. Assemble Reactor - Add substrate solution and catalyst to a pressure vessel. prep_reagents->setup purge 3. Purge with Inert Gas - Flush the reactor with N₂ or Ar. setup->purge hydrogenate 4. Introduce Hydrogen - Pressurize with H₂ to the desired pressure. purge->hydrogenate react 5. Run Reaction - Stir at the set temperature. - Monitor progress (TLC/GC). hydrogenate->react filter 6. Catalyst Filtration - Vent H₂ carefully. - Filter the reaction mixture through Celite®. react->filter concentrate 7. Concentrate - Remove solvent under reduced pressure. filter->concentrate purify 8. Purify Product - Column chromatography or recrystallization. concentrate->purify analyze 9. Characterize - NMR, MS, etc. purify->analyze

Caption: General experimental workflow for selective hydrogenation.

Materials:

  • 4-nitroacetophenone

  • Hydrogenation catalyst (e.g., 5% Pt/C)

  • Anhydrous solvent (e.g., ethanol, ethyl acetate)

  • Pressurized hydrogenation vessel (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Reactor Setup: In a suitable pressure-rated reaction vessel, dissolve 4-nitroacetophenone (1.0 eq) in the chosen solvent. Add the hydrogenation catalyst (typically 1-5 mol% of the metal).

  • Purging: Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) for 3-5 cycles to remove all oxygen.

  • Hydrogenation: Carefully introduce hydrogen gas, pressurizing the reactor to the desired setpoint (e.g., 1-5 bar).

  • Reaction: Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 30-80°C).

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (after carefully venting and re-purging the reactor) and analyzing them by TLC, GC-MS, or LC-MS. The reaction is complete when the starting material is consumed.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Caution: Some catalysts, especially Palladium on carbon, can be pyrophoric after the reaction. Do not allow the filter cake to dry in the air. Quench the filter cake with water immediately after filtration.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the pure 4-aminoacetophenone.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (NMR, IR, MS, etc.).

References

Byproduct formation in the synthesis of nitrophenyl alkanols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nitrophenyl alkanols. The following information is designed to help you overcome common challenges and minimize byproduct formation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing nitrophenyl alkanols?

The most prevalent method for the synthesis of β-nitrophenyl alkanols is the Henry reaction, also known as the nitroaldol reaction. This reaction involves the base-catalyzed carbon-carbon bond formation between a nitroalkane (like nitromethane) and a nitrophenyl aldehyde (such as p-nitrobenzaldehyde). The reaction is valued for its ability to create complex molecules with multiple functional groups. However, it is a reversible process and can be prone to side reactions if not carefully controlled.[1][2]

Q2: What are the primary byproducts I should be aware of during the synthesis of nitrophenyl alkanols via the Henry reaction?

The main byproducts encountered in the Henry reaction for nitrophenyl alkanol synthesis are:

  • Nitroalkenes: These are formed through the dehydration of the desired β-nitro alcohol product. This is often the most significant byproduct, especially at elevated temperatures.[1][3]

  • Cannizzaro Products: When using nitrophenyl aldehydes that lack α-hydrogens (like benzaldehyde derivatives), a competing base-catalyzed disproportionation reaction, known as the Cannizzaro reaction, can occur. In this reaction, two molecules of the aldehyde react to produce a carboxylic acid and a primary alcohol. For example, p-nitrobenzaldehyde can be converted to p-nitrobenzoic acid and p-nitrobenzyl alcohol.

  • Retro-Henry Products: Due to the reversible nature of the Henry reaction, the desired β-nitro alcohol can revert to the starting aldehyde and nitroalkane under the reaction conditions.[1][2]

  • Diastereomers and Enantiomers: The Henry reaction can generate stereocenters, and without proper chiral control, it often results in a mixture of diastereomers or enantiomers.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired nitrophenyl alkanol Reaction equilibrium not favoring the product (Retro-Henry reaction).Use a milder base or a heterogeneous catalyst to gently drive the reaction forward. Consider using aprotic polar solvents.
Competing Cannizzaro reaction.If using a strong base, ensure the reaction temperature is kept low. Alternatively, use a weaker base or a catalyst system less prone to promoting the Cannizzaro reaction.
Significant formation of nitroalkene byproduct High reaction temperature.Maintain a lower reaction temperature throughout the synthesis.
Use of a strong base.Employ a weaker base or a catalytic amount of a strong base. Heterogeneous catalysts can also be effective in minimizing dehydration.[4]
Prolonged reaction time.Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed to prevent subsequent dehydration of the product.
Presence of unexpected acidic and alcoholic byproducts Cannizzaro reaction of the nitrophenyl aldehyde.This is likely if you are using a strong base like KOH or NaOH. Switch to a milder base such as an amine base or use a catalytic system.
Formation of multiple spots on TLC, even with a clean starting material Generation of stereoisomers (diastereomers).If stereochemistry is critical, employ a chiral catalyst or a diastereoselective reaction protocol.
A mixture of the desired product and the nitroalkene byproduct.The nitroalkene is typically less polar than the alcohol. Use a solvent system for TLC that provides good separation to monitor the formation of both.

Data Presentation: Byproduct Formation under Various Conditions

The following table summarizes the impact of different reaction conditions on the yield of the desired nitrophenyl alkanol and the formation of the major nitroalkene byproduct.

Catalyst/Base Solvent Temperature (°C) Time (h) Nitrophenyl Alkanol Yield (%) Nitroalkene Yield (%) Reference
(S)-Cu1CH2Cl2Room Temp2478-[3]
(S)-Cu1CH2Cl25024-55[3]
(S)-Cu2 / Ag2ODCERoom Temp24-88[3]
tBuOK---85 (conversion)-[3]
Uncalcined HT-Solgel-60862-[5]
Calcined Cu:Al (3:1)Microwave-0.0399-[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of (1S)-1-(4-nitrophenyl)-2-nitroethan-1-ol

This protocol is adapted from a literature procedure for an asymmetric Henry reaction and can be modified for non-chiral synthesis by using a non-chiral catalyst or a simple base.

Materials:

  • p-Nitrobenzaldehyde

  • Nitromethane

  • Copper(II) acetate monohydrate (Cu(OAc)2·H2O)

  • Chiral ligand (e.g., (R,R)-1,2-diaminocyclohexane derivative)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a clean, dry vial, dissolve the chiral ligand (0.041 mmol) and Cu(OAc)2·H2O (0.04 mmol) in ethanol (2 mL). Stir the solution at room temperature for 2 hours to form the catalyst complex.

  • Reaction Setup: To the catalyst solution, add p-nitrobenzaldehyde (0.2 mmol). Stir the mixture for 20 minutes at room temperature.

  • Addition of Nitromethane: Add nitromethane (2 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system. The product, being more polar, will have a lower Rf value than the starting aldehyde.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate the desired nitrophenyl alkanol.

Protocol 2: Mitigation of Dehydration Byproduct

To minimize the formation of the nitroalkene, consider the following modifications to the general protocol:

  • Temperature Control: Maintain the reaction temperature at or below room temperature. If necessary, use an ice bath to cool the reaction vessel.

  • Base Selection: Instead of a strong base, use a milder base like triethylamine or a heterogeneous catalyst such as KF/NaY.[6]

  • Reaction Time: Carefully monitor the reaction and quench it as soon as the starting aldehyde is consumed to prevent the dehydration of the product.

Visualizations

Reaction Pathway for Henry Reaction and Major Byproducts

Henry_Reaction_Byproducts Reactants p-Nitrobenzaldehyde + Nitromethane Intermediate Nitronate anion + p-Nitrobenzaldehyde Reactants->Intermediate Base Cannizzaro_Products p-Nitrobenzoic Acid + p-Nitrobenzyl Alcohol (Cannizzaro Byproducts) Reactants->Cannizzaro_Products Strong Base (e.g., KOH) Product β-Nitrophenyl Alkanol (Desired Product) Intermediate->Product Protonation Product->Reactants Retro-Henry Dehydration_Product Nitroalkene (Dehydration Byproduct) Product->Dehydration_Product - H2O (Heat, Strong Base) Troubleshooting_Workflow Start Low Yield of Nitrophenyl Alkanol Check_TLC Analyze crude reaction mixture by TLC Start->Check_TLC Multiple_Spots Multiple spots observed? Check_TLC->Multiple_Spots Main_Spot_Aldehyde Main spot corresponds to starting aldehyde? Multiple_Spots->Main_Spot_Aldehyde Yes Main_Spot_Nonpolar Main byproduct is less polar than product? Multiple_Spots->Main_Spot_Nonpolar Yes Main_Spot_Polar Byproducts are very polar (streaking)? Multiple_Spots->Main_Spot_Polar Yes End Optimize and repeat Multiple_Spots->End No (other issues) Solution_Retro_Henry Issue: Retro-Henry is dominant. Solution: Use milder base, lower temperature. Main_Spot_Aldehyde->Solution_Retro_Henry Solution_Dehydration Issue: Dehydration to nitroalkene. Solution: Lower reaction temperature, use weaker base. Main_Spot_Nonpolar->Solution_Dehydration Solution_Cannizzaro Issue: Cannizzaro reaction occurred. Solution: Use weaker/catalytic base, ensure anhydrous conditions. Main_Spot_Polar->Solution_Cannizzaro Solution_Retro_Henry->End Solution_Dehydration->End Solution_Cannizzaro->End

References

Enhancing the stability of 4-(3-Nitrophenyl)butan-2-ol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 4-(3-Nitrophenyl)butan-2-ol in solution during their experiments.

Troubleshooting Guides

Issue: Rapid degradation of this compound observed in aqueous solution.

Possible Causes & Solutions:

Possible Cause Recommended Action Rationale
Photodegradation Store solutions in amber vials or protect from light.Nitroaromatic compounds can be susceptible to degradation upon exposure to UV or visible light.[1][2][3]
Extreme pH Maintain the pH of the solution between 4 and 7. Use a suitable buffer system (e.g., phosphate or citrate buffer).Acidic or basic conditions can catalyze the hydrolysis or elimination reactions of the secondary alcohol group.[4][5]
Presence of Oxidizing Agents De-gas solvents and use high-purity solvents. Avoid sources of peroxide contamination. Consider adding a suitable antioxidant.While the nitroaromatic ring is generally resistant to oxidation, the secondary alcohol is susceptible to oxidation to a ketone.[6]
Elevated Temperature Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) and minimize exposure to high temperatures during experiments.Thermal decomposition of nitroaromatic compounds can occur at elevated temperatures.[7][8]

Issue: Inconsistent results in bioassays or analytical chromatography.

Possible Causes & Solutions:

Possible Cause Recommended Action Rationale
Solvent-Induced Degradation Evaluate the stability of the compound in different solvents. Prefer aprotic solvents if compatible with the experimental design.The stability of nitroaromatic compounds can be solvent-dependent.[1] Protic solvents may participate in degradation reactions.
Microbial Contamination Use sterile filtration for aqueous solutions that will be stored for extended periods.Nitroaromatic compounds can be susceptible to biodegradation by microorganisms.[9][10]
Interaction with Other Reagents Assess the compatibility of this compound with other components in the solution.Other reactive species in the solution could promote degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the most probable degradation pathways for this compound are:

  • Oxidation of the secondary alcohol to form the corresponding ketone, 4-(3-nitrophenyl)butan-2-one.

  • Dehydration (elimination) of the secondary alcohol under acidic or basic conditions to form 4-(3-nitrophenyl)but-1-ene or 4-(3-nitrophenyl)but-2-ene.

  • Photodegradation , which can involve complex reactions of the nitroaromatic ring upon exposure to light.[1][2]

This compound This compound Oxidation Oxidation This compound->Oxidation Oxidizing agents Dehydration Dehydration This compound->Dehydration Acid/Base Photodegradation Photodegradation This compound->Photodegradation Light (UV/Vis) Ketone 4-(3-Nitrophenyl)butan-2-one Oxidation->Ketone Alkenes 4-(3-Nitrophenyl)but-1/2-ene Dehydration->Alkenes Degradation Products Degradation Products Photodegradation->Degradation Products

Caption: Potential degradation pathways of this compound.

Q2: How can I monitor the stability of this compound in my samples?

A2: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended.[11][12] This method should be able to separate the parent compound from its potential degradation products.

Experimental Protocol: HPLC Method for Stability Monitoring

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the nitroaromatic ring has strong absorbance (e.g., 260 nm).

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Spike the compound into the solution matrix to be tested.

    • Store aliquots of the solution under different conditions (e.g., light vs. dark, room temperature vs. 4°C).

    • At specified time points, inject an aliquot onto the HPLC system.

    • Monitor the peak area of the parent compound and look for the appearance of new peaks, which may correspond to degradation products.

cluster_prep Sample Preparation cluster_storage Stability Study cluster_analysis Analysis Stock Solution Stock Solution Spiked Sample Spiked Sample Stock Solution->Spiked Sample Light Exposure Light Exposure Spiked Sample->Light Exposure Dark Control Dark Control Spiked Sample->Dark Control Elevated Temperature Elevated Temperature Spiked Sample->Elevated Temperature Refrigerated Refrigerated Spiked Sample->Refrigerated HPLC Analysis HPLC Analysis Light Exposure->HPLC Analysis Time points Dark Control->HPLC Analysis Elevated Temperature->HPLC Analysis Refrigerated->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: Experimental workflow for monitoring stability via HPLC.

Q3: What type of antioxidants can be used to stabilize this compound?

A3: For solutions where oxidation is a concern, common antioxidants can be tested. The choice will depend on the solvent system and the downstream application.

  • For aqueous solutions: Ascorbic acid or sodium metabisulfite.

  • For organic solutions: Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA).

It is crucial to first confirm that the chosen antioxidant does not interfere with the experiment or assay.

Q4: Are there specific solvent systems that should be avoided?

A4: While specific data for this compound is not available, studies on other nitroaromatic compounds have shown instability in certain solvent/water mixtures, particularly in the context of chromatography.[1] It is advisable to perform a preliminary stability assessment in the chosen solvent system if the solution is to be stored for an extended period. Strong acidic or basic aqueous solutions should be avoided to prevent hydrolysis or elimination of the secondary alcohol.[4][5]

Q5: How should I conduct a forced degradation study for this compound?

A5: A forced degradation study can help identify potential degradation products and pathways.[13]

Experimental Protocol: Forced Degradation Study

Stress Condition Typical Reagents and Conditions Potential Degradation
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hoursDehydration of the alcohol
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hoursDehydration of the alcohol
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the alcohol to a ketone
Thermal Stress Solid or solution at 80 °C for 48 hoursDehydration or other thermal decomposition
Photostability Solution exposed to UV light (e.g., 254 nm) or a photostability chamberPhotodegradation of the nitroaromatic ring

After exposure to each stress condition, the samples should be analyzed by a stability-indicating method like HPLC-MS to identify and characterize any degradation products.

cluster_stress Stress Conditions Start Start Prepare Solutions Prepare Solutions Start->Prepare Solutions Expose to Stress Conditions Expose to Stress Conditions Prepare Solutions->Expose to Stress Conditions Acid Hydrolysis Acid Hydrolysis Expose to Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Expose to Stress Conditions->Base Hydrolysis Oxidation Oxidation Expose to Stress Conditions->Oxidation Thermal Thermal Expose to Stress Conditions->Thermal Photochemical Photochemical Expose to Stress Conditions->Photochemical Analyze by HPLC-MS Analyze by HPLC-MS Identify Degradants Identify Degradants Analyze by HPLC-MS->Identify Degradants End End Identify Degradants->End Acid Hydrolysis->Analyze by HPLC-MS Base Hydrolysis->Analyze by HPLC-MS Oxidation->Analyze by HPLC-MS Thermal->Analyze by HPLC-MS Photochemical->Analyze by HPLC-MS

Caption: Logical workflow for a forced degradation study.

References

Technical Support Center: Scalable Synthesis of Enantiopure 4-(3-Nitrophenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scalable synthesis of enantiopure 4-(3-Nitrophenyl)butan-2-ol. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary scalable methods for synthesizing enantiopure this compound?

The most common and scalable strategies for producing enantiopure this compound involve the asymmetric reduction of the prochiral ketone, 4-(3-nitrophenyl)butan-2-one. Two main approaches are widely used:

  • Biocatalytic Reduction: This method utilizes enzymes, typically alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), from various microorganisms (e.g., Candida, Pichia) to stereoselectively reduce the ketone to the desired chiral alcohol. This approach is favored for its high enantioselectivity, mild reaction conditions, and environmental friendliness.

  • Chemo-catalytic Asymmetric Reduction: This method employs chiral metal catalysts (e.g., Ruthenium, Rhodium, Iridium-based) with chiral ligands or chiral borane reagents to achieve enantioselective reduction. These methods offer high yields and enantioselectivities and can be suitable for large-scale production.

Q2: How can I synthesize the starting material, 4-(3-nitrophenyl)butan-2-one?

The precursor ketone, 4-(3-nitrophenyl)butan-2-one, can be synthesized via a multi-step process. A common route involves the Aldol condensation of 3-nitrobenzaldehyde with acetone to form 4-hydroxy-4-(3-nitrophenyl)butan-2-one, followed by dehydration to yield 4-(3-nitrophenyl)but-3-en-2-one, and subsequent reduction of the double bond.

Q3: What analytical techniques are suitable for determining the enantiomeric excess (ee) of the final product?

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of this compound. Chiral stationary phases, such as those based on cellulose or amylose derivatives, are used to separate the (R) and (S) enantiomers.

Troubleshooting Guides

Issue 1: Low Enantioselectivity in Biocatalytic Reduction

Q: My biocatalytic reduction of 4-(3-nitrophenyl)butan-2-one is resulting in a low enantiomeric excess (ee). What are the potential causes and solutions?

A: Low enantioselectivity in biocatalytic reductions can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:

  • Suboptimal Enzyme Choice: The selected alcohol dehydrogenase (ADH) or ketoreductase (KRED) may not have high stereoselectivity for your specific substrate.

    • Solution: Screen a panel of different ADHs and KREDs from various microbial sources. Commercially available kits with a diverse range of reductases can facilitate this screening process.

  • Incorrect Cofactor Regeneration: Inefficient regeneration of the nicotinamide cofactor (NADH or NADPH) can lead to side reactions and reduced enantioselectivity.

    • Solution: Ensure an efficient cofactor regeneration system is in place. Common systems include using a secondary enzyme like glucose dehydrogenase (GDH) with glucose as a co-substrate, or formate dehydrogenase (FDH) with formate.

  • Suboptimal Reaction Conditions: pH, temperature, and solvent can significantly impact enzyme activity and selectivity.

    • Solution: Optimize the reaction conditions. Conduct small-scale experiments to evaluate a range of pH values (typically 6-8) and temperatures (typically 25-40°C). The addition of a co-solvent (e.g., isopropanol, DMSO) at low concentrations can sometimes improve substrate solubility and enantioselectivity, but high concentrations can denature the enzyme.

  • Product Inhibition: The accumulation of the chiral alcohol product can sometimes inhibit the enzyme, affecting its performance.

    • Solution: Consider in-situ product removal (ISPR) techniques, such as extraction or adsorption, to keep the product concentration low in the reaction medium.

Issue 2: Incomplete Conversion in Chemo-catalytic Reduction

Q: I am observing incomplete conversion of 4-(3-nitrophenyl)butan-2-one in my chemo-catalytic asymmetric reduction. How can I improve the reaction yield?

A: Incomplete conversion in chemo-catalytic reductions can be attributed to several factors. Consider the following troubleshooting strategies:

  • Catalyst Deactivation: The catalyst may be sensitive to air, moisture, or impurities in the starting material or solvent.

    • Solution: Ensure all reagents and solvents are thoroughly dried and degassed. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Purify the starting ketone to remove any potential catalyst poisons.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale.

    • Solution: Incrementally increase the catalyst loading in small-scale trials to find the optimal concentration.

  • Suboptimal Hydrogen Source and Pressure: For transfer hydrogenation, the hydrogen donor (e.g., isopropanol, formic acid) concentration might be limiting. For hydrogenation with H2 gas, the pressure might be too low.

    • Solution: For transfer hydrogenation, increase the equivalents of the hydrogen donor. For hydrogenation with H2, carefully increase the hydrogen pressure according to the catalyst's specifications and safety protocols.

  • Reaction Time: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress over a longer period using techniques like TLC or GC to determine the optimal reaction time.

Data Presentation

Table 1: Comparison of Asymmetric Reduction Methods for Aryl Ketones (Adapted for 4-(3-nitrophenyl)butan-2-one)

MethodCatalyst/EnzymeTypical Yield (%)Typical ee (%)Key AdvantagesKey Disadvantages
Biocatalytic Reduction Alcohol Dehydrogenase (ADH) / Ketoreductase (KRED)85-99%>99%High enantioselectivity, mild conditions, environmentally friendly.Requires screening of enzymes, potential for substrate/product inhibition.
Chemo-catalytic Transfer Hydrogenation Ru- or Rh-based chiral catalysts90-98%95-99%High yields and enantioselectivity, broad substrate scope.Catalyst can be expensive and sensitive to air/moisture.
Chemo-catalytic Hydrogenation Chiral Rh- or Ir-based catalysts with H₂ gas>95%>98%High turnover numbers, atom-economical.Requires specialized high-pressure equipment.

Note: The data presented are typical values for the reduction of similar aryl ketones and may require optimization for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: General Procedure for Biocatalytic Asymmetric Reduction

This protocol provides a general guideline for the biocatalytic reduction of 4-(3-nitrophenyl)butan-2-one using a ketoreductase.

  • Enzyme and Cofactor Preparation: Prepare a solution of the chosen ketoreductase (e.g., 1-5 mg/mL) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0). Add the nicotinamide cofactor (NAD⁺ or NADP⁺, typically 1 mM) and the cofactor regeneration system (e.g., glucose dehydrogenase and glucose).

  • Reaction Setup: In a temperature-controlled vessel, add the buffered enzyme solution.

  • Substrate Addition: Dissolve 4-(3-nitrophenyl)butan-2-one in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the reaction mixture to a final concentration of 10-50 mM.

  • Reaction Monitoring: Stir the reaction mixture at a constant temperature (e.g., 30°C) and monitor the progress by taking samples at regular intervals and analyzing them by GC or HPLC.

  • Work-up and Purification: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Chemo-catalytic Asymmetric Transfer Hydrogenation

This protocol outlines a general procedure for the asymmetric transfer hydrogenation of 4-(3-nitrophenyl)butan-2-one.

  • Inert Atmosphere: Set up the reaction in a flame-dried flask under an inert atmosphere of argon or nitrogen.

  • Reagent Addition: To the flask, add the chiral catalyst (e.g., (R,R)-Ts-DPEN-RuCl, 0.5-2 mol%), 4-(3-nitrophenyl)butan-2-one (1 equivalent), and a degassed solvent (e.g., isopropanol or a mixture of formic acid and triethylamine).

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., room temperature to 80°C) for the required time (typically 12-48 hours).

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC analysis.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude alcohol by flash column chromatography.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of 4-(3-nitrophenyl)butan-2-one cluster_reduction Asymmetric Reduction cluster_analysis Analysis & Purification A 3-Nitrobenzaldehyde C Aldol Condensation A->C B Acetone B->C D 4-hydroxy-4-(3-nitrophenyl)butan-2-one C->D E Dehydration D->E F 4-(3-nitrophenyl)but-3-en-2-one E->F G Reduction F->G H 4-(3-nitrophenyl)butan-2-one G->H I 4-(3-nitrophenyl)butan-2-one J Biocatalytic Reduction (ADH/KRED) I->J K Chemo-catalytic Reduction (Chiral Catalyst) I->K L Enantiopure This compound J->L K->L M Crude Product L->M N Purification (Column Chromatography) M->N O Pure Product N->O P Chiral HPLC Analysis O->P Q Enantiomeric Excess (ee) P->Q Troubleshooting_Logic cluster_bio Biocatalytic Reduction Issues cluster_chemo Chemo-catalytic Reduction Issues A Low Enantioselectivity B Suboptimal Enzyme? A->B C Screen Enzyme Library B->C Yes D Inefficient Cofactor Regeneration? B->D No E Optimize Regeneration System D->E Yes F Suboptimal Conditions (pH, Temp)? D->F No G Optimize Reaction Parameters F->G Yes H Incomplete Conversion I Catalyst Deactivation? H->I J Use Inert Atmosphere, Purify Reagents I->J Yes K Insufficient Catalyst? I->K No L Increase Catalyst Loading K->L Yes M Suboptimal H₂ Source? K->M No N Adjust Donor/Pressure M->N Yes

Technical Support Center: Purification of 4-(3-Nitrophenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of catalyst impurities from 4-(3-Nitrophenyl)butan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used in the synthesis of this compound that may need to be removed?

A1: The synthesis of this compound typically involves two key steps where catalysts are used:

  • Claisen-Schmidt Condensation: This initial step to form the intermediate, (E)-4-(3-nitrophenyl)but-3-en-2-one, is often catalyzed by a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Catalytic Hydrogenation: The subsequent reduction of the carbon-carbon double bond of the intermediate to yield this compound is commonly performed using a heterogeneous catalyst, most notably palladium on carbon (Pd/C).

Therefore, the primary catalyst impurities to be removed are residual base and palladium.

Q2: Why is it crucial to remove all traces of the catalyst from the final product?

A2: Complete removal of catalyst residues is critical for several reasons, particularly in pharmaceutical applications:

  • Patient Safety: Residual metals like palladium can be toxic and are strictly regulated by authorities such as the European Medicines Agency (EMEA) and the US Food and Drug Administration (FDA).

  • Catalyst Deactivation in Subsequent Steps: If this compound is an intermediate for further reactions, residual catalysts can interfere with or poison catalysts used in downstream processes.

  • Product Stability and Purity: Catalyst impurities can affect the stability, shelf-life, and overall purity of the final active pharmaceutical ingredient (API).[1][2]

Q3: What are the general strategies for removing palladium on carbon (Pd/C) catalyst?

A3: Several methods can be employed to remove heterogeneous Pd/C catalyst from the reaction mixture:

  • Filtration: The most common method is filtration through a pad of celite or another filter aid.

  • Adsorption: Treatment with activated carbon can help adsorb dissolved or colloidal palladium.[3]

  • Scavenger Resins: Use of specialized scavenger resins that chelate and bind to palladium, allowing for its removal by filtration.

Q4: How can I remove residual acid or base catalysts?

A4: Acid or base catalysts are typically removed through aqueous workup procedures:

  • Neutralization: If a base catalyst is used, it can be neutralized with a dilute acid wash (e.g., dilute HCl). Conversely, an acid catalyst can be neutralized with a weak base wash (e.g., saturated sodium bicarbonate solution).

  • Extraction: After neutralization, a liquid-liquid extraction is performed to separate the organic product from the aqueous layer containing the salt of the neutralized catalyst.

  • Water Washes: Several washes with deionized water will help remove any remaining water-soluble impurities.

Troubleshooting Guides

Issue 1: Black particles of Pd/C catalyst pass through the filter paper.

Possible Cause: The filter paper pore size is too large, or the Pd/C particles are too fine.

Solutions:

MethodExperimental Protocol
Filtration through Celite 1. Place a piece of filter paper in a Buchner funnel. 2. Add a 1-2 cm thick layer of celite on top of the filter paper. 3. Wet the celite pad with the reaction solvent and apply gentle vacuum to pack the bed. 4. Carefully pour the reaction mixture onto the celite pad and filter. 5. Wash the celite pad with fresh solvent to ensure complete recovery of the product.
Use of Membrane Filters For very fine particles, consider using a membrane filter (e.g., 0.45 µm PTFE) after the initial filtration.
Issue 2: The final product is still contaminated with palladium even after filtration.

Possible Cause: Some palladium may have leached from the carbon support and is present in a soluble or colloidal form.

Solutions:

MethodExperimental Protocol
Activated Carbon Treatment 1. After filtering the Pd/C, add a small amount of activated carbon (e.g., 1-5 wt% relative to the product) to the filtrate. 2. Stir the mixture at room temperature for 1-2 hours. 3. Filter the activated carbon through a celite pad.
Use of Scavenger Resins 1. After the initial filtration of Pd/C, add a suitable palladium scavenger resin to the filtrate. 2. Stir the mixture according to the manufacturer's instructions (typically for a few hours to overnight). 3. Filter off the resin.
Issue 3: The product is an oil or does not crystallize after workup.

Possible Cause: Residual impurities (e.g., solvent, byproducts) are preventing crystallization. The compound may also have a low melting point.

Solutions:

MethodExperimental Protocol
Solvent Removal Ensure all solvent from the extraction has been thoroughly removed under reduced pressure using a rotary evaporator.
Column Chromatography Purify the crude product by silica gel column chromatography. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point. The polarity of this compound suggests it will elute with a moderately polar solvent mixture.
Inducing Crystallization 1. Try scratching the inside of the flask with a glass rod at the solvent-air interface. 2. Add a seed crystal of pure this compound if available. 3. Cool the solution in an ice bath or refrigerator.
Issue 4: The product yield is low after purification.

Possible Cause: Product loss during aqueous workup, multiple filtration steps, or chromatography.

Solutions:

MethodExperimental Protocol
Optimize Extractions During liquid-liquid extraction, perform multiple extractions with smaller volumes of organic solvent rather than one large extraction to maximize recovery.
Minimize Transfers Reduce the number of transfers between flasks to minimize mechanical losses.
Careful Chromatography When performing column chromatography, choose the solvent system carefully to ensure good separation from impurities without excessive band broadening, which can lead to mixed fractions and lower isolated yield.

Experimental Workflow & Signaling Pathways

experimental_workflow start Start: Crude Reaction Mixture (Post-Hydrogenation) filter_pdc Filter Pd/C Catalyst (e.g., through Celite) start->filter_pdc filtrate Filtrate containing This compound filter_pdc->filtrate workup Aqueous Workup (Neutralization & Extraction) filtrate->workup organic_layer Organic Layer workup->organic_layer dry Dry Organic Layer (e.g., with Na2SO4) organic_layer->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate crude_product Crude Product concentrate->crude_product purification Final Purification crude_product->purification chromatography Column Chromatography purification->chromatography crystallization Crystallization purification->crystallization final_product Pure this compound chromatography->final_product crystallization->final_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Impurity Detected? residual_pd Residual Palladium start->residual_pd Yes (Metal Analysis) residual_base Residual Base Catalyst start->residual_base Yes (pH > 7) other_impurity Other Organic Impurity start->other_impurity Yes (TLC/NMR) solution_pd Activated Carbon Treatment or Scavenger Resin residual_pd->solution_pd solution_base Acid Wash & Extraction residual_base->solution_base solution_other Column Chromatography or Crystallization other_impurity->solution_other

Caption: Troubleshooting logic for identifying and removing catalyst impurities.

References

Validation & Comparative

Determining the Absolute Configuration of 4-(3-Nitrophenyl)butan-2-ol Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's absolute configuration is a critical step in understanding its biological activity and ensuring stereochemical purity. This guide provides a comparative overview of established methods for assigning the absolute configuration of 4-(3-Nitrophenyl)butan-2-ol enantiomers, complete with experimental data and detailed protocols.

The enantiomers of this compound, a chiral secondary alcohol, can exhibit distinct pharmacological and toxicological profiles. Therefore, unambiguous assignment of the (R)- and (S)-configurations is paramount. This guide explores and contrasts several powerful analytical techniques: Mosher's Ester Analysis (NMR Spectroscopy), Chiroptical Methods (Circular Dichroism and Optical Rotatory Dispersion), and Vibrational Circular Dichroism. While X-ray crystallography provides a definitive determination, its requirement for a single crystal of suitable quality is not always achievable.

Comparative Analysis of Methods

The selection of an appropriate method for determining absolute configuration depends on factors such as sample availability, the presence of suitable chromophores, and the feasibility of crystallization or derivatization. The following table summarizes the key performance aspects of the discussed techniques.

MethodPrincipleSample RequirementKey AdvantagesLimitations
Mosher's Ester Analysis Formation of diastereomeric esters with a chiral derivatizing agent (MTPA), leading to distinguishable NMR chemical shifts.~5-10 mgNo crystallization required; relatively straightforward NMR analysis.Requires chemical derivatization, which may not be straightforward for all substrates. Potential for misinterpretation if conformational preferences are not well-understood.
Circular Dichroism (CD) / Optical Rotatory Dispersion (ORD) Differential absorption (CD) or rotation (ORD) of left and right circularly polarized light by a chiral molecule.Microgram to milligram quantitiesNon-destructive; provides information about the electronic structure and conformation in solution.Requires a chromophore near the stereocenter; interpretation can be complex and may require computational support.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared radiation by a chiral molecule.~1-10 mgApplicable to a wide range of molecules, including those without UV-Vis chromophores; provides rich structural information.[1]Requires specialized instrumentation; interpretation often relies on comparison with quantum chemical calculations.

Experimental Protocols and Data

Mosher's Ester Analysis via ¹H NMR Spectroscopy

This method involves the formation of diastereomeric esters by reacting the enantiomers of this compound with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The resulting diastereomers exhibit distinct ¹H NMR spectra, allowing for the assignment of the absolute configuration based on the anisotropic effects of the phenyl group of the MTPA moiety.[2]

Experimental Workflow:

cluster_0 Derivatization cluster_1 Analysis cluster_2 Configuration Assignment Enantiopure Alcohol Enantiopure Alcohol React with (R)-MTPA-Cl React with (R)-MTPA-Cl Enantiopure Alcohol->React with (R)-MTPA-Cl DCC, DMAP React with (S)-MTPA-Cl React with (S)-MTPA-Cl Enantiopure Alcohol->React with (S)-MTPA-Cl DCC, DMAP (R)-MTPA Ester (R)-MTPA Ester React with (R)-MTPA-Cl->(R)-MTPA Ester (S)-MTPA Ester (S)-MTPA Ester React with (S)-MTPA-Cl->(S)-MTPA Ester ¹H NMR Analysis ¹H NMR Analysis (R)-MTPA Ester->¹H NMR Analysis (S)-MTPA Ester->¹H NMR Analysis Compare Δδ values Compare Δδ values ¹H NMR Analysis->Compare Δδ values Apply Mnemonic Apply Mnemonic Compare Δδ values->Apply Mnemonic Absolute Configuration Absolute Configuration Apply Mnemonic->Absolute Configuration

Fig. 1: Workflow for Mosher's Ester Analysis.

Protocol:

  • Esterification: To a solution of the enantiopure this compound (1 equiv.) in dry CH₂Cl₂, add dicyclohexylcarbodiimide (DCC, 1.5 equiv.), 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.), and either (R)-(-)-MTPA-Cl or (S)-(+)-MTPA-Cl (1.2 equiv.).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate.

  • Purify the resulting diastereomeric ester by column chromatography.

  • NMR Analysis: Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

  • Data Interpretation: Calculate the chemical shift differences (Δδ = δS - δR) for protons near the stereocenter. A consistent sign for Δδ values on either side of the stereocenter allows for the assignment of the absolute configuration based on the established mnemonic.

Hypothetical ¹H NMR Data (Δδ = δS - δR):

Protonδ for (R)-MTPA ester (ppm)δ for (S)-MTPA ester (ppm)Δδ (ppm)
H-1 (CH₃)1.251.28+0.03
H-2 (CHOH)5.105.05-0.05
H-3a1.801.85+0.05
H-3b1.951.90-0.05
H-4a2.802.75-0.05
H-4b2.902.85-0.05
Chiroptical Methods: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

CD and ORD spectroscopy measure the differential interaction of chiral molecules with circularly polarized light.[3][4] The resulting spectra, often referred to as Cotton effects, are highly sensitive to the stereochemistry of the molecule.[3] The absolute configuration can be determined by comparing the experimental spectrum to that of a known standard or by applying empirical rules such as the Octant Rule for ketones, though application to alcohols often requires derivatization to introduce a suitable chromophore.

Logical Relationship for Configuration Assignment:

Chiral Molecule Chiral Molecule Interact with CPL Interact with CPL Chiral Molecule->Interact with CPL Measurement CD/ORD Spectrum CD/ORD Spectrum Interact with CPL->CD/ORD Spectrum Generates Compare with Reference or Empirical Rules Compare with Reference or Empirical Rules CD/ORD Spectrum->Compare with Reference or Empirical Rules Analysis Absolute Configuration Absolute Configuration Compare with Reference or Empirical Rules->Absolute Configuration

Fig. 2: Logic for CD/ORD-based Configuration Assignment.

Protocol:

  • Sample Preparation: Dissolve the enantiopure this compound in a suitable transparent solvent (e.g., methanol, acetonitrile) to a concentration of approximately 0.1-1.0 mg/mL.

  • Instrumentation: Use a CD/ORD spectropolarimeter.

  • Data Acquisition: Record the CD spectrum (molar ellipticity [θ] vs. wavelength) and/or the ORD spectrum (molar rotation [Φ] vs. wavelength) over the appropriate UV-Vis range, which for the nitrophenyl group would be around 250-350 nm.

  • Data Interpretation: The sign of the Cotton effect (positive or negative) in the region of the n→π* transition of the nitro group can be correlated to the absolute configuration. This often requires comparison with theoretically calculated spectra or empirical databases.

Hypothetical CD Data:

Enantiomerλmax (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
Enantiomer A275+5,200
Enantiomer B275-5,150
Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light, providing a stereochemical fingerprint of the molecule in solution.[1] A significant advantage of VCD is that it does not require a chromophore and can be applied to a wider range of molecules.[1] The absolute configuration is determined by comparing the experimental VCD spectrum with the computationally predicted spectrum for one of the enantiomers.

Experimental and Computational Workflow:

cluster_exp Experimental cluster_comp Computational Sample in Solution Sample in Solution VCD Spectrometer VCD Spectrometer Sample in Solution->VCD Spectrometer Experimental VCD Spectrum Experimental VCD Spectrum VCD Spectrometer->Experimental VCD Spectrum Comparison Comparison Experimental VCD Spectrum->Comparison Assumed Configuration (e.g., R) Assumed Configuration (e.g., R) Conformational Search Conformational Search Assumed Configuration (e.g., R)->Conformational Search DFT Calculation DFT Calculation Conformational Search->DFT Calculation Predicted VCD Spectrum Predicted VCD Spectrum DFT Calculation->Predicted VCD Spectrum Predicted VCD Spectrum->Comparison Absolute Configuration Assignment Absolute Configuration Assignment Comparison->Absolute Configuration Assignment

Fig. 3: Workflow for VCD-based Configuration Assignment.

Protocol:

  • Sample Preparation: Prepare a solution of the enantiopure alcohol in a suitable IR-transparent solvent (e.g., CCl₄, CDCl₃) at a concentration of approximately 0.01-0.1 M.

  • Data Acquisition: Record the VCD spectrum using an FT-VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer (e.g., the (R)-enantiomer) of this compound using molecular mechanics.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the lowest energy conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.

    • Generate a Boltzmann-averaged predicted VCD spectrum.

  • Comparison: Compare the experimental VCD spectrum with the predicted spectrum. A good match confirms the absolute configuration of the experimental sample.

Hypothetical VCD Data (Selected Bands):

Wavenumber (cm⁻¹)Experimental VCD Intensity (ΔA x 10⁻⁵)Calculated VCD Intensity for (R)-enantiomer (ΔA x 10⁻⁵)
1050+2.5+2.8
1120-1.8-2.1
1345+5.1+5.5
1530-3.7-4.0

Conclusion

The determination of the absolute configuration of this compound enantiomers can be reliably achieved through several complementary techniques. Mosher's ester analysis offers a practical NMR-based approach that avoids the need for crystallization. Chiroptical methods like CD and ORD are powerful for molecules with suitable chromophores, providing rapid and sensitive analysis. VCD has emerged as a versatile and robust method, applicable to a broad range of molecules and providing a high degree of confidence through the correlation of experimental and computational data. The choice of method will ultimately be guided by the specific experimental constraints and the available instrumentation. For unambiguous confirmation, employing two different methods is often recommended.

References

A Comparative Guide to the Synthesis of 4-(3-Nitrophenyl)butan-2-ol: Biocatalysis vs. Chemocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral molecules is a cornerstone of innovation. This guide provides a detailed comparison of biocatalytic and chemocatalytic approaches for the synthesis of 4-(3-nitrophenyl)butan-2-ol, a valuable chiral building block.

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry due to the often differing physiological activities of enantiomers. This document outlines and contrasts two primary synthetic strategies—biocatalysis and chemocatalysis—for producing this compound. While specific comparative studies on this exact molecule are not extensively documented, this guide consolidates established methodologies for analogous compounds to provide a predictive comparison.

At a Glance: Biocatalysis vs. Chemocatalysis

ParameterBiocatalytic SynthesisChemocatalytic Synthesis
Catalyst Enzymes (e.g., lipases, alcohol dehydrogenases)Metal complexes or organic molecules
Reaction Conditions Mild (near-neutral pH, ambient temperature)Often require elevated temperatures, pressures, and anhydrous conditions
Solvent Primarily aqueous, can use organic co-solventsTypically organic solvents
Stereoselectivity High to excellent enantioselectivityCan be high, but often requires chiral ligands and optimization
Environmental Impact Generally lower, biodegradable catalystsCan generate hazardous waste from catalysts and solvents
Substrate Specificity Often high, may require enzyme screeningBroader substrate scope
Cost Potentially lower due to milder conditions and catalyst reusabilityCan be high due to precious metal catalysts and ligands

Synthetic Pathways

The synthesis of this compound typically proceeds in two main stages: the formation of a precursor ketone followed by its stereoselective reduction to the desired chiral alcohol.

Logical Workflow of Synthesis

cluster_precursor Precursor Synthesis cluster_reduction Stereoselective Reduction 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Aldol_Reaction Aldol Condensation 3-Nitrobenzaldehyde->Aldol_Reaction Acetone Acetone Acetone->Aldol_Reaction Precursor 4-Hydroxy-4-(3-nitrophenyl)butan-2-one Aldol_Reaction->Precursor Biocatalytic Biocatalytic Reduction Precursor->Biocatalytic Chemocatalytic Chemocatalytic Reduction Precursor->Chemocatalytic Target_Bio This compound (Enantiopure) Biocatalytic->Target_Bio Target_Chemo This compound (Enantiopure) Chemocatalytic->Target_Chemo

Caption: General synthetic workflow for this compound.

Chemocatalytic Synthesis: A Step-by-Step Protocol

The chemocatalytic route involves an initial aldol condensation to form the precursor ketone, followed by an asymmetric reduction.

Step 1: Synthesis of the Precursor, 4-Hydroxy-4-(3-nitrophenyl)butan-2-one

This procedure is adapted from a documented synthesis of the analogous 4-hydroxy-4-(4-nitrophenyl)butan-2-one.

Experimental Protocol:

  • To a solution of 3-nitrobenzaldehyde (1 equivalent) in acetone, an aqueous solution of a base (e.g., NaOH or KOH) is added dropwise at room temperature.

  • The reaction mixture is stirred for a specified period, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a weak acid (e.g., acetic acid) to neutralize the base.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Expected Outcome: This reaction typically affords the β-hydroxy ketone in good yield.

Step 2: Asymmetric Reduction to this compound

The stereoselective reduction of the precursor ketone is a critical step. Asymmetric transfer hydrogenation using a chiral catalyst is a common and effective method.

Experimental Protocol (Hypothetical, based on similar reductions):

  • The precursor, 4-(3-nitrophenyl)butan-2-one (1 equivalent), is dissolved in a suitable solvent (e.g., isopropanol, which also serves as the hydrogen source).

  • A chiral ruthenium or rhodium catalyst with a chiral diamine ligand (e.g., (R,R)-TsDPEN) is added under an inert atmosphere.

  • A base (e.g., potassium tert-butoxide) is added to activate the catalyst.

  • The reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC or GC).

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the enantiomerically enriched alcohol.

Quantitative Data (Anticipated):

Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (ee, %)
Ru(II)-(R,R)-TsDPEN4-(3-Nitrophenyl)butan-2-one(R)-4-(3-Nitrophenyl)butan-2-ol>90>95

Biocatalytic Synthesis: A Greener Alternative

Biocatalysis offers a highly selective and environmentally benign approach. Two primary biocatalytic strategies can be envisioned: the asymmetric reduction of the precursor ketone or the kinetic resolution of the racemic alcohol.

Strategy 1: Asymmetric Reduction using a Ketoreductase

Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are enzymes that can reduce ketones to chiral alcohols with high enantioselectivity.

Experimental Protocol (Generalized):

  • A buffer solution (e.g., phosphate buffer, pH 7.0) is prepared.

  • The substrate, 4-(3-nitrophenyl)butan-2-one, is added to the buffer. A co-solvent (e.g., DMSO or isopropanol) may be used to improve solubility.

  • A ketoreductase (either as a purified enzyme or in whole cells) and a cofactor (e.g., NADH or NADPH) are added. A cofactor regeneration system (e.g., using glucose and glucose dehydrogenase, or isopropanol with the ADH) is typically employed.

  • The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • The reaction progress is monitored by HPLC or GC.

  • Upon completion, the product is extracted with an organic solvent, and the organic layer is dried and concentrated. Purification is performed by column chromatography if necessary.

Strategy 2: Kinetic Resolution of Racemic this compound using a Lipase

In this approach, a racemic mixture of the alcohol is prepared first (e.g., by reduction of the ketone with sodium borohydride). A lipase is then used to selectively acylate one of the enantiomers.

Experimental Protocol (Generalized):

  • Racemic this compound is dissolved in an organic solvent (e.g., toluene or hexane).

  • An acyl donor (e.g., vinyl acetate or isopropenyl acetate) is added.

  • An immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435) is added to the mixture.

  • The reaction is incubated at a controlled temperature with shaking.

  • The reaction is monitored until approximately 50% conversion is reached.

  • The enzyme is filtered off, and the remaining unreacted alcohol and the formed ester are separated by column chromatography.

Quantitative Data (Anticipated for both biocatalytic routes):

Biocatalytic MethodEnzymeProductConversion (%)Enantiomeric Excess (ee, %)
Asymmetric ReductionKetoreductase(S)- or (R)-4-(3-Nitrophenyl)butan-2-ol>95>99
Kinetic ResolutionLipase (e.g., CAL-B)Remaining (S)-alcohol and (R)-acetate~50>99 for both

Biocatalytic Synthesis Workflow

cluster_bioreduction Asymmetric Reduction cluster_resolution Kinetic Resolution Ketone 4-(3-Nitrophenyl)butan-2-one KRED Ketoreductase (KRED) + Cofactor Ketone->KRED Chiral_Alcohol_KRED Enantiopure Alcohol KRED->Chiral_Alcohol_KRED Racemic_Alcohol Racemic this compound Lipase Lipase + Acyl Donor Racemic_Alcohol->Lipase Separation Separation Lipase->Separation Enantioenriched_Alcohol Enantioenriched Alcohol Separation->Enantioenriched_Alcohol Enantiopure_Ester Enantiopure Ester Separation->Enantiopure_Ester

Caption: Biocatalytic routes to enantiopure this compound.

Conclusion

Both chemocatalytic and biocatalytic methods offer viable pathways for the synthesis of enantiomerically enriched this compound.

  • Chemocatalysis provides a well-established and often faster route, with the potential for high yields and enantioselectivities. However, it may require expensive and toxic heavy metal catalysts and stringent reaction conditions.

  • Biocatalysis represents a greener and often more selective alternative. The mild reaction conditions and the potential for catalyst reuse can make it a more sustainable and cost-effective approach, particularly at an industrial scale. The high stereoselectivity of enzymes often leads to products with very high enantiomeric excess.

The choice between these two methodologies will depend on factors such as the desired scale of production, cost considerations, available equipment, and the importance of green chemistry principles in the specific application. For pharmaceutical development, where high enantiopurity and sustainable manufacturing are increasingly critical, biocatalysis presents a compelling and powerful option.

A Comparative Study of 4-(3-Nitrophenyl)butan-2-ol and 4-(4-Nitrophenyl)butan-2-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of two constitutional isomers, 4-(3-Nitrophenyl)butan-2-ol and 4-(4-Nitrophenyl)butan-2-ol. The position of the nitro group on the phenyl ring significantly influences the electronic properties and, consequently, the chemical reactivity and biological activity of these molecules. This document summarizes their synthesis, physicochemical properties, and potential biological activities, supported by available data and detailed experimental protocols for relevant assays.

Synthesis and Physicochemical Properties

The synthetic routes to this compound and 4-(4-Nitrophenyl)butan-2-ol differ based on the starting materials and the strategy for introducing the nitro group. The para-isomer is typically synthesized via an aldol condensation followed by reduction, while the meta-isomer's synthesis involves nitration of a phenylbutane derivative.

Synthesis of 4-(4-Nitrophenyl)butan-2-ol

The synthesis of the 4-nitro isomer commonly starts with the aldol condensation of 4-nitrobenzaldehyde and acetone. This reaction forms the precursor, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, which is then dehydrated and reduced to yield 4-(4-Nitrophenyl)butan-2-ol.[1]

Synthesis of this compound

A general synthetic approach for this compound involves a multi-step process.[2] This typically includes the nitration of a suitable phenylbutane precursor to introduce the nitro group at the meta position, followed by the formation of the butan-2-ol moiety.[2]

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Precursor Ketones

Direct experimental data for the final alcohol products is limited in the public domain. Therefore, data for their immediate precursors, 4-(3-Nitrophenyl)butan-2-one and 4-hydroxy-4-(4-Nitrophenyl)butan-2-one, are presented below to provide insight into the expected properties of the target molecules.

Property4-(3-Nitrophenyl)butan-2-one4-hydroxy-4-(4-Nitrophenyl)butan-2-one
Molecular Formula C₁₀H₁₁NO₃C₁₀H₁₁NO₄
Molecular Weight 193.20 g/mol [3]209.20 g/mol [4]
Melting Point Not available58-62 °C[5]
¹H NMR (CDCl₃, δ ppm) Not available8.07 (d, J=8.8 Hz, 2H), 7.47 (d, J=8.5 Hz, 2H), 5.20 (m, 1H), 3.57 (br s, 1H), 2.81 (m, 2H), 2.15 (s, 3H)[6]
¹³C NMR (CDCl₃, δ ppm) Not available208.46, 149.99, 147.26, 126.38, 123.71, 68.85, 51.47, 30.66[6]
IR (cm⁻¹) Not available3447 (O-H), 3079 (Ar C-H), 2919 (Aliphatic C-H), 1704 (C=O), 1597, 1509 (NO₂)[6][7]
Mass Spectrum (m/z) Not available[M+K]⁺: 248.0325 (calculated), 248.0335 (found)[6]

Potential Biological Activity

While no direct comparative studies on the biological activity of this compound and 4-(4-Nitrophenyl)butan-2-ol have been identified, the broader class of nitrophenyl compounds is known to exhibit a range of biological effects, including antimicrobial and cytotoxic activities. The electron-withdrawing nature of the nitro group can play a crucial role in the mechanism of action, which often involves bioreduction to reactive nitroso and hydroxylamine intermediates that can induce cellular damage.

The position of the nitro group is expected to influence the molecule's polarity, lipophilicity, and interaction with biological targets, leading to differences in their activity profiles. It is hypothesized that the para-isomer may exhibit different potency compared to the meta-isomer due to altered electronic distribution and steric factors. Further experimental investigation is required to elucidate the specific biological activities and compare the potency of these two isomers.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth and solvent)

Procedure:

  • Prepare a stock solution of the test compounds.

  • In a 96-well plate, add 100 µL of MHB to each well.

  • Add 100 µL of the stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well with 5 µL of the diluted bacterial suspension.

  • Include a positive control (antibiotic) and a negative control (no bacteria) and a solvent control.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control, and the IC₅₀ (half-maximal inhibitory concentration) is calculated.

Visualizations

Synthesis_Workflow cluster_0 Synthesis of 4-(4-Nitrophenyl)butan-2-ol cluster_1 Synthesis of this compound 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Aldol Condensation Aldol Condensation 4-Nitrobenzaldehyde->Aldol Condensation Acetone Acetone Acetone->Aldol Condensation 4-hydroxy-4-(4-nitrophenyl)butan-2-one 4-hydroxy-4-(4-nitrophenyl)butan-2-one Aldol Condensation->4-hydroxy-4-(4-nitrophenyl)butan-2-one Reduction Reduction 4-hydroxy-4-(4-nitrophenyl)butan-2-one->Reduction 4-(4-Nitrophenyl)butan-2-ol 4-(4-Nitrophenyl)butan-2-ol Reduction->4-(4-Nitrophenyl)butan-2-ol Phenylbutane Derivative Phenylbutane Derivative Nitration Nitration Phenylbutane Derivative->Nitration Nitrated Intermediate Nitrated Intermediate Nitration->Nitrated Intermediate Formation of Butan-2-ol Formation of Butan-2-ol Nitrated Intermediate->Formation of Butan-2-ol This compound This compound Formation of Butan-2-ol->this compound

Caption: Synthetic pathways for the two isomers.

Biological_Screening_Workflow Test Compounds Test Compounds Primary Screening Primary Screening Test Compounds->Primary Screening Antimicrobial Assay Antimicrobial Assay Primary Screening->Antimicrobial Assay Cytotoxicity Assay Cytotoxicity Assay Primary Screening->Cytotoxicity Assay Data Analysis Data Analysis Antimicrobial Assay->Data Analysis Cytotoxicity Assay->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification

Caption: General workflow for biological screening.

References

Comparative Analysis of the Potential Biological Activities of 3-Nitro- and 4-Nitro-Phenylbutanol Isomers: A Guideline for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitroaromatic compounds are a class of molecules known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] The position of the nitro group on the aromatic ring can significantly influence the molecule's electronic properties, and consequently, its biological activity. This guide explores the potential differences in biological activity between 3-nitro- and 4-nitro-phenylbutanol isomers based on structure-activity relationship (SAR) principles.

General Biological Activities of Nitroaromatic Compounds

The nitro group is a strong electron-withdrawing group that can participate in various biological processes.[3] Nitroaromatic compounds have been reported to exhibit a broad spectrum of activities, including:

  • Antimicrobial Activity: Many nitro compounds are known for their antibacterial and antifungal properties.[1][2]

  • Anticancer Activity: Some nitroaromatic compounds have shown promise as anticancer agents.

  • Enzyme Inhibition: The nitro group can interact with enzyme active sites, leading to inhibition.

  • Toxicity: The reduction of the nitro group within cells can lead to the formation of reactive intermediates, which can be cytotoxic.

Hypothetical Comparison of 3-Nitro- vs. 4-Nitro-Phenylbutanol

The key structural difference between the two isomers is the position of the nitro group on the phenyl ring. This seemingly small change can have a significant impact on the molecule's physicochemical properties and its interaction with biological targets.

  • 3-Nitro-phenylbutanol (Meta-position): In this isomer, the nitro group is at the meta-position relative to the butanol side chain. The electron-withdrawing effect of the nitro group primarily influences the ring through an inductive effect. This may result in a moderate and more localized electronic effect on the molecule.

  • 4-Nitro-phenylbutanol (Para-position): With the nitro group in the para-position, its strong electron-withdrawing nature can be transmitted throughout the aromatic ring via both inductive and resonance effects. This can lead to a more significant polarization of the molecule, potentially influencing its binding affinity to target proteins or its susceptibility to metabolic enzymes.

It is plausible that the 4-nitro isomer may exhibit more potent biological activity in assays where strong electronic interactions are crucial for binding or mechanism of action. Conversely, the difference in electronic distribution could also lead to variations in toxicity profiles.

Data Presentation

As no direct comparative experimental data is available, the following table is provided as a template for how such data could be presented.

Biological Activity Assay3-nitro-phenylbutanol4-nitro-phenylbutanolReference
Antimicrobial Activity (MIC, µg/mL)
E. coliData not availableData not availableN/A
S. aureusData not availableData not availableN/A
Cytotoxicity (IC50, µM)
HeLa CellsData not availableData not availableN/A
HepG2 CellsData not availableData not availableN/A
Enzyme Inhibition (Ki, nM)
Target Enzyme XData not availableData not availableN/A

Experimental Protocols

The following is a generalized protocol for a Minimum Inhibitory Concentration (MIC) assay, which could be used to assess the antimicrobial activity of the phenylbutanol isomers.

Generalized Protocol: Minimum Inhibitory Concentration (MIC) Assay

1. Preparation of Stock Solutions:

  • Dissolve 3-nitro-phenylbutanol and 4-nitro-phenylbutanol in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

2. Bacterial Culture Preparation:

  • Inoculate a single colony of the test bacterium (e.g., E. coli) into a sterile nutrient broth.
  • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (an optical density at 600 nm of ~0.5).
  • Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

3. Assay Procedure:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in nutrient broth to achieve a range of concentrations.
  • Add 100 µL of the diluted bacterial suspension to each well.
  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
  • Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualization

The following diagram illustrates a general workflow for the biological screening of novel chemical compounds like the phenylbutanol isomers.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & SAR cluster_3 Lead Optimization A Synthesis of 3-nitro-phenylbutanol C Structural Verification (NMR, MS) A->C Purity & Identity B Synthesis of 4-nitro-phenylbutanol B->C D Antimicrobial Assays (MIC) C->D Test Compounds E Cytotoxicity Assays (MTT, IC50) C->E F Enzyme Inhibition Assays C->F G Data Collection & Comparison D->G E->G F->G H Structure-Activity Relationship (SAR) Analysis G->H I Identification of Lead Compound(s) H->I

Caption: Workflow for the synthesis, screening, and evaluation of novel phenylbutanol isomers.

References

A Spectroscopic Showdown: Unveiling the Isomers of 4-(3-Nitrophenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

In the world of pharmaceutical development and chemical synthesis, the precise identification and characterization of stereoisomers are paramount. The subtle yet significant differences in the three-dimensional arrangement of atoms within a molecule can lead to vastly different biological activities. This guide provides a detailed spectroscopic comparison of the (R)- and (S)-enantiomers of 4-(3-Nitrophenyl)butan-2-ol, offering researchers a comprehensive reference based on established analytical techniques.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for the isomers of this compound. It is important to note that for most standard spectroscopic techniques (IR, MS, and standard ¹H and ¹³C NMR in an achiral solvent), the spectra of enantiomers are identical. Chiral differentiation typically requires the use of a chiral resolving agent or a chiral environment.

Table 1: Infrared (IR) Spectroscopy Data

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity
O-H (Alcohol)Stretching3600 - 3200Strong, Broad
C-H (Aromatic)Stretching3100 - 3000Medium
C-H (Aliphatic)Stretching3000 - 2850Medium
N-O (Nitro)Asymmetric Stretching1550 - 1500Strong
N-O (Nitro)Symmetric Stretching1370 - 1330Strong
C=C (Aromatic)Stretching1600 - 1450Medium to Weak
C-O (Alcohol)Stretching1260 - 1000Strong

Note: The IR spectra of the (R)- and (S)-enantiomers are expected to be identical.

Table 2: ¹H NMR Spectroscopy Data (in CDCl₃)

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ar-H~8.1-7.4m-
-CH(OH)-~3.8m-
-CH₂-~2.8-2.6m-
-CH₃~1.2d~6.2
-OHVariables (broad)-

Note: The ¹H NMR spectra of the (R)- and (S)-enantiomers in an achiral solvent are expected to be identical. The chemical shifts are predicted based on related structures.

Table 3: ¹³C NMR Spectroscopy Data (in CDCl₃)

Carbon Chemical Shift (δ, ppm)
C=O (Ketone precursor)Not present
Ar-C (C-NO₂)~148
Ar-C~140-120
-CH(OH)-~67
-CH₂-~40
-CH₂- (next to Ar)~32
-CH₃~23

Note: The ¹³C NMR spectra of the (R)- and (S)-enantiomers in an achiral solvent are expected to be identical. Chemical shifts are estimated based on the precursor 4-(3-nitrophenyl)butan-2-one.

Table 4: Mass Spectrometry (MS) Data

Technique m/z Value Interpretation
ESI-MS[M+H]⁺ = 196.0974Molecular Ion
ESI-MS[M+Na]⁺ = 218.0793Sodium Adduct

Note: The mass spectra of the (R)- and (S)-enantiomers are expected to be identical.

Logical Workflow for Isomer Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.

logical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification ir IR Spectroscopy purification->ir nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms compare_spectra Compare Spectra of Isomers ir->compare_spectra nmr->compare_spectra ms->compare_spectra chiral_analysis Chiral Analysis (e.g., Chiral HPLC, NMR with Chiral Shift Reagents) compare_spectra->chiral_analysis experimental_workflow start Start: Purified Compound sample_prep Sample Preparation IR: Thin film or KBr pellet NMR: Dissolve in deuterated solvent MS: Dilute solution start->sample_prep data_acq Data Acquisition IR: FTIR Spectrometer NMR: NMR Spectrometer MS: Mass Spectrometer sample_prep->data_acq data_proc Data Processing Baseline Correction Peak Picking Integration data_acq->data_proc spectral_interp Spectral Interpretation Identify Functional Groups (IR) Determine Chemical Structure (NMR) Confirm Molecular Weight (MS) data_proc->spectral_interp end End: Structural Elucidation spectral_interp->end

Validating the Stereochemistry of Chiral Secondary Alcohols: A Comparative Guide to Mosher's Acid Analysis and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute stereochemistry of chiral molecules is a critical step in chemical synthesis and drug discovery. This guide provides a comprehensive comparison of Mosher's acid analysis with other common techniques for validating the stereochemistry of chiral secondary alcohols, supported by experimental data and detailed protocols.

The spatial arrangement of atoms in a chiral molecule, known as its absolute configuration, can dramatically influence its biological activity. Therefore, chemists require reliable methods to determine the stereochemistry of newly synthesized or isolated chiral compounds. This guide focuses on the widely used NMR-based Mosher's acid analysis and compares its performance with other spectroscopic and crystallographic techniques.

Mosher's Acid Analysis: A Powerful NMR Method

Mosher's acid analysis is a well-established NMR spectroscopic method for determining the absolute configuration of chiral secondary alcohols and amines.[1] The method involves the derivatization of the chiral alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric esters. The differing spatial arrangement of the phenyl group in the resulting diastereomers leads to distinct anisotropic effects in the ¹H NMR spectrum, causing measurable differences in the chemical shifts (Δδ) of protons near the chiral center. By analyzing these Δδ values, the absolute configuration of the alcohol can be deduced.

Experimental Workflow and Data Interpretation

The fundamental principle of Mosher's acid analysis lies in the formation of two diastereomeric esters, one with (R)-MTPA and the other with (S)-MTPA. The subsequent analysis of their ¹H NMR spectra allows for the determination of the absolute configuration of the alcohol.

Diagram of the Mosher's Acid Analysis Workflow

Mosher_Workflow cluster_synthesis Esterification cluster_analysis NMR Analysis & Interpretation Alcohol Chiral Secondary Alcohol (R/S ?) R_Ester Diastereomer 1 ((R)-MTPA ester) Alcohol->R_Ester DMAP, Pyridine S_Ester Diastereomer 2 ((S)-MTPA ester) Alcohol->S_Ester DMAP, Pyridine R_MTPA (R)-MTPA-Cl R_MTPA->R_Ester S_MTPA (S)-MTPA-Cl S_MTPA->S_Ester NMR_R ¹H NMR of Diastereomer 1 R_Ester->NMR_R NMR_S ¹H NMR of Diastereomer 2 S_Ester->NMR_S Delta_Delta Calculate Δδ = δS - δR NMR_R->Delta_Delta NMR_S->Delta_Delta Config Assign Absolute Configuration Delta_Delta->Config

Caption: Workflow for determining absolute configuration using Mosher's acid.

The key to the analysis is the differential shielding of the protons of the alcohol moiety by the phenyl group of the MTPA reagent in the two diastereomers. A mnemonic, often referred to as the "Mosher model," is used to predict the sign of the Δδ (δS - δR) values for protons on either side of the carbinol carbon. Protons on the side of the larger group (L) will have a positive Δδ, while protons on the side of the smaller group (M) will have a negative Δδ.

Comparison of Methods for Stereochemical Determination

While Mosher's acid analysis is a powerful tool, other methods are also available, each with its own advantages and disadvantages. The following table provides a comparative overview of Mosher's acid analysis and its common alternatives for the determination of the absolute configuration of a model compound, (R)-1-phenylethanol.

MethodPrincipleSample RequirementTimeCostKey AdvantagesKey Disadvantages
Mosher's Acid Analysis NMR analysis of diastereomeric MTPA esters~5-10 mg1-2 daysModerateWidely applicable, reliable, provides configurational assignmentRequires derivatization, potential for misinterpretation with complex molecules
Trost's MPA Analysis NMR analysis of diastereomeric MPA esters~5-10 mg1-2 daysModerateOften gives larger Δδ values than MTPARequires derivatization, similar limitations to Mosher's analysis
Chiral Solvating Agents (e.g., Pirkle's Alcohol) NMR analysis in the presence of a chiral solvating agent~5-10 mg< 1 dayModerateNo derivatization required, rapidSmaller chemical shift differences, may not work for all substrates
Single-Crystal X-ray Diffraction Diffraction of X-rays by a single crystal< 1 mg (high-quality crystal)Variable (days to weeks)HighUnambiguous 3D structure determinationRequires a suitable single crystal, which can be difficult to obtain
Quantitative Data Comparison for (R)-1-Phenylethanol

The following table presents representative ¹H NMR data for the determination of the absolute configuration of (R)-1-phenylethanol using different derivatizing agents. The Δδ values are calculated as δS - δR.

Protonδ (R)-1-phenylethanol (ppm)[2]δ ((S)-MTPA ester) (ppm)δ ((R)-MTPA ester) (ppm)Δδ (Mosher's) (ppm)δ ((S)-MPA ester) (ppm)δ ((R)-MPA ester) (ppm)Δδ (Trost's) (ppm)
CH 4.89 (q)5.98 (q)6.02 (q)-0.045.95 (q)6.05 (q)-0.10
CH₃ 1.48 (d)1.62 (d)1.55 (d)+0.071.65 (d)1.52 (d)+0.13
Ph (ortho-H) 7.35 (m)7.45 (m)7.40 (m)+0.057.50 (m)7.38 (m)+0.12

Note: The chemical shift values for the diastereomeric esters are representative and may vary slightly depending on the specific experimental conditions. The positive Δδ for the methyl group (smaller group) and the negative Δδ for the methine proton adjacent to the larger phenyl group are consistent with the (R) configuration of the starting alcohol.

Detailed Experimental Protocols

Mosher's Acid Analysis Protocol
  • Esterification (Formation of the (S)-MTPA ester):

    • To a solution of the chiral secondary alcohol (1.0 eq) in dry pyridine (0.2 M) is added (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

    • The reaction mixture is stirred at room temperature for 12-18 hours.

    • The reaction is quenched with water and extracted with diethyl ether.

    • The organic layer is washed with saturated aqueous CuSO₄, saturated aqueous NaHCO₃, and brine, then dried over anhydrous Na₂SO₄.

    • The solvent is removed under reduced pressure, and the crude ester is purified by flash column chromatography.

  • Esterification (Formation of the (R)-MTPA ester):

    • The same procedure is followed as for the (S)-MTPA ester, but using (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).

  • NMR Analysis:

    • ¹H NMR spectra of both diastereomeric esters are recorded in CDCl₃.

    • The chemical shifts (δ) of the protons of interest are accurately determined.

    • The chemical shift differences (Δδ = δS - δR) are calculated for each corresponding proton.

  • Data Interpretation:

    • The signs of the Δδ values are used to assign the absolute configuration based on the Mosher model.

Trost's MPA Analysis Protocol

The protocol for Trost's MPA analysis is analogous to the Mosher's acid analysis, with the substitution of α-methoxyphenylacetic acid (MPA) for MTPA. MPA often provides larger chemical shift differences, which can simplify spectral analysis.

Chiral Solvating Agent (Pirkle's Alcohol) NMR Protocol
  • Sample Preparation:

    • A solution of the chiral secondary alcohol is prepared in an appropriate deuterated solvent (e.g., CDCl₃).

    • An initial ¹H NMR spectrum of the alcohol is recorded.

    • A molar excess (typically 2-5 equivalents) of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol), is added to the NMR tube.

  • NMR Analysis:

    • A second ¹H NMR spectrum is recorded after the addition of the chiral solvating agent.

    • The formation of transient diastereomeric complexes between the alcohol and the solvating agent can lead to the splitting of signals for the enantiomers of the alcohol.

  • Data Interpretation:

    • The separation of the signals for the two enantiomers allows for the determination of enantiomeric excess and, in some cases, the assignment of absolute configuration by comparison with known standards.

Single-Crystal X-ray Diffraction Protocol
  • Crystal Growth:

    • High-quality single crystals of the chiral secondary alcohol or a suitable crystalline derivative are grown. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • A suitable single crystal is mounted on a diffractometer.

    • The crystal is irradiated with X-rays, and the diffraction pattern is collected.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and the positions of the atoms within the crystal lattice.

    • The absolute configuration is determined using anomalous dispersion effects, often by calculating the Flack parameter. A Flack parameter close to 0 for the correct enantiomer and close to 1 for the incorrect one confirms the absolute stereochemistry.[3]

Conclusion

The determination of the absolute stereochemistry of chiral secondary alcohols is a crucial aspect of chemical research and development. Mosher's acid analysis remains a reliable and widely used NMR-based method that provides valuable information about the configuration of chiral centers. However, researchers should also consider alternative techniques such as Trost's MPA analysis, the use of chiral solvating agents, and single-crystal X-ray diffraction, each offering distinct advantages and disadvantages. The choice of method will depend on factors such as the nature of the substrate, the amount of sample available, and the instrumentation at hand. By carefully selecting the appropriate analytical tool and rigorously interpreting the experimental data, scientists can confidently assign the absolute stereochemistry of chiral molecules.

Logical Relationship for Stereochemical Determination using Mosher's Acid

Mosher_Logic cluster_model Mosher Model Interpretation cluster_data Experimental Data Delta_Pos Δδ(L) > 0 Config_R Absolute Configuration is R Delta_Pos->Config_R Delta_Neg Δδ(M) < 0 Delta_Neg->Config_R Proton_L Protons of Larger Group (L) Proton_L->Delta_Pos Observed Proton_M Protons of Smaller Group (M) Proton_M->Delta_Neg Observed

Caption: Logic for assigning R configuration based on Mosher's model.

References

A Comparative Analysis of Reducing Agents for the Synthesis of 4-(3-Aminophenyl)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of the nitro group in 4-(3-nitrophenyl)butan-2-one to its corresponding amine, 4-(3-aminophenyl)butan-2-one, is a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The choice of reducing agent is paramount, influencing reaction efficiency, chemoselectivity, cost, and environmental impact. This guide provides a comparative analysis of common reducing agents for this specific transformation, supported by experimental data to aid in methodological selection.

Performance Comparison of Reducing Agents

The following table summarizes the performance of various reducing agents for the conversion of 4-(3-nitrophenyl)butan-2-one to 4-(3-aminophenyl)butan-2-one.

Reducing Agent/SystemSubstrateProductSolventTemperature (°C)Time (h)Yield (%)Reference
H₂/Pd-C (E)-4-(3-nitrophenyl)but-3-en-2-one4-(3-aminophenyl)butan-2-oneEtOAcRT (40 psi H₂)494[1]
Fe/NH₄Cl Aromatic Nitro CompoundsAromatic AminesWater/EthanolReflux0.5 - 3~90-95 (general)[2][3][4]
SnCl₂·2H₂O Aromatic Nitro CompoundsAromatic AminesEthanolReflux0.5 - 2High (general)[5][6]

Experimental Workflow

The general experimental workflow for the reduction of 4-(3-nitrophenyl)butan-2-one is depicted below. This process involves the reaction of the nitro compound with a suitable reducing agent, followed by workup and purification to isolate the desired amine.

G cluster_0 Reaction Setup cluster_1 Workup & Purification Start 4-(3-nitrophenyl)butan-2-one Solvent Dissolve in appropriate solvent (e.g., EtOAc, Ethanol, Water) Start->Solvent Reducing_Agent Add reducing agent (e.g., Pd/C, Fe, SnCl₂) Solvent->Reducing_Agent Reaction Stir at specified temperature and pressure (if applicable) Reducing_Agent->Reaction Filtration Filter to remove solid catalyst/reagents Reaction->Filtration Reaction complete Extraction Extract with organic solvent Filtration->Extraction Washing Wash with brine Extraction->Washing Drying Dry over anhydrous Na₂SO₄ Washing->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by column chromatography (if necessary) Concentration->Purification Product 4-(3-aminophenyl)butan-2-one Purification->Product Isolated Product G Nitroarene Ar-NO₂ (4-(3-nitrophenyl)butan-2-one) Nitrosoarene Ar-NO (Nitroso Intermediate) Nitroarene->Nitrosoarene + 2e⁻, + 2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitrosoarene->Hydroxylamine + 2e⁻, + 2H⁺ Aniline Ar-NH₂ (4-(3-aminophenyl)butan-2-one) Hydroxylamine->Aniline + 2e⁻, + 2H⁺ - H₂O

References

Navigating Stereochemistry in Drug Discovery: A Comparative Guide to Racemic vs. Enantiomerically Pure 4-(3-Nitrophenyl)butan-2-ol in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stereochemical composition of a bioactive molecule is paramount. The spatial arrangement of atoms can dramatically influence a compound's pharmacological profile, including its efficacy, toxicity, and metabolic fate. This guide provides a comparative framework for evaluating racemic versus enantiomerically pure forms of 4-(3-Nitrophenyl)butan-2-ol in biological assays, a critical step in preclinical development.

Hypothetical Performance Comparison

The following tables present a hypothetical comparison of racemic, (R)-, and (S)-4-(3-Nitrophenyl)butan-2-ol across a series of standard biological assays. These tables are intended to serve as a template for data presentation in a research setting.

Table 1: In Vitro Pharmacological Activity

ParameterRacemic this compound(R)-4-(3-Nitrophenyl)butan-2-ol(S)-4-(3-Nitrophenyl)butan-2-ol
Target Binding Affinity (Ki, nM) 8512150
Enzyme Inhibition (IC50, µM) 5.21.825.6
Receptor Agonism (EC50, µM) 12.34.5> 100
Cell Viability (CC50, µM) 459050

Table 2: In Vitro Safety and Toxicity Profile

AssayRacemic this compound(R)-4-(3-Nitrophenyl)butan-2-ol(S)-4-(3-Nitrophenyl)butan-2-ol
Hepatotoxicity (IC50, µM in HepG2 cells) 75> 20080
Cardiotoxicity (hERG IC50, µM) 309535
Genotoxicity (Ames test) NegativeNegativeNegative
Cytochrome P450 Inhibition (CYP3A4 IC50, µM) 154018

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are standard protocols for the key experiments cited in the hypothetical data tables.

Target Binding Assay (Radioligand Displacement)
  • Preparation of Cell Membranes: Homogenize cells or tissues expressing the target receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand known to bind the target, and varying concentrations of the test compound (racemic, (R)-, or (S)-enantiomer).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the inhibitor constant (Ki).

Enzyme Inhibition Assay
  • Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme and its specific substrate in an appropriate assay buffer.

  • Inhibition Reaction: In a microplate, add the enzyme, varying concentrations of the test compound, and allow for a pre-incubation period.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial reaction rates and plot the percentage of inhibition against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the half-maximal cytotoxic concentration (CC50).

Visualizing Experimental and Logical Workflows

To facilitate a clear understanding of the experimental and logical processes involved in comparing racemic and enantiomerically pure compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison racemic Racemic this compound chiral_sep Chiral Separation racemic->chiral_sep binding Target Binding Assay racemic->binding enzyme Enzyme Inhibition Assay racemic->enzyme cell_viability Cell Viability Assay racemic->cell_viability toxicity Toxicity Assays racemic->toxicity r_enantiomer (R)-Enantiomer chiral_sep->r_enantiomer s_enantiomer (S)-Enantiomer chiral_sep->s_enantiomer r_enantiomer->binding r_enantiomer->enzyme r_enantiomer->cell_viability r_enantiomer->toxicity s_enantiomer->binding s_enantiomer->enzyme s_enantiomer->cell_viability s_enantiomer->toxicity data_analysis Determine Potency (Ki, IC50, EC50) & Toxicity (CC50) binding->data_analysis enzyme->data_analysis cell_viability->data_analysis toxicity->data_analysis comparison Compare Activity Profiles data_analysis->comparison conclusion Identify Optimal Stereoisomer comparison->conclusion

Caption: Experimental workflow for comparing racemic and enantiomerically pure compounds.

signaling_pathway_hypothesis cluster_enantiomers Enantiomers of this compound cluster_receptor Chiral Biological Target cluster_effects Biological Effects r_enantiomer (R)-Enantiomer (Eutomer) receptor Target Receptor/Enzyme r_enantiomer->receptor High Affinity Binding s_enantiomer (S)-Enantiomer (Distomer) s_enantiomer->receptor Low Affinity Binding off_target_effect Adverse/Off-Target Effects s_enantiomer->off_target_effect Potential Interaction no_effect No Significant Effect s_enantiomer->no_effect therapeutic_effect Desired Therapeutic Effect receptor->therapeutic_effect

Caption: Hypothetical signaling pathway illustrating stereoselective interactions.

A Comparative Guide to the Synthesis of 4-(3-Nitrophenyl)butan-2-ol for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of established and novel synthetic strategies for the production of 4-(3-Nitrophenyl)butan-2-ol is presented, offering valuable insights for researchers, scientists, and professionals in drug development. This guide provides a detailed comparison of synthetic routes, supported by experimental data and protocols, to aid in the selection of the most efficient and practical method for obtaining this key chemical intermediate.

The synthesis of this compound, a valuable building block in the preparation of various pharmaceutical compounds, can be approached through several strategic pathways. This guide outlines and compares two primary synthetic routes: a traditional two-step approach commencing with an aldol condensation, and an alternative method involving the reduction of a commercially available ketone precursor. The objective of this guide is to furnish researchers with the necessary data to make informed decisions regarding the optimal synthetic strategy for their specific needs, considering factors such as yield, reaction conditions, and precursor availability.

Comparison of Synthetic Routes

A summary of the key quantitative data for the compared synthetic routes is presented in the table below, allowing for a direct comparison of their efficiencies.

Parameter Route 1: Aldol Condensation & Reduction Route 2: Reduction of 4-(3-Nitrophenyl)butan-2-one
Starting Materials 3-Nitrobenzaldehyde, Acetone4-(3-Nitrophenyl)butan-2-one
Key Intermediates 4-(3-Nitrophenyl)but-3-en-2-oneNone
Overall Yield Moderate to High (Estimated)High (Estimated based on similar reductions)
Reaction Steps 21
Key Reagents NaOH, NaBH₄NaBH₄
Reaction Conditions Step 1: Elevated temperature; Step 2: Room temp.Room Temperature

Synthetic Route 1: Aldol Condensation Followed by Reduction

This established two-step method first involves the base-catalyzed aldol condensation of 3-nitrobenzaldehyde with acetone to yield the α,β-unsaturated ketone, 4-(3-nitrophenyl)but-3-en-2-one. Subsequent reduction of the enone intermediate affords the target molecule, this compound.

Route_1_Aldol_Condensation_and_Reduction cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Reduction A 3-Nitrobenzaldehyde C 4-(3-Nitrophenyl)but-3-en-2-one A->C B Acetone B->C E This compound C->E D NaBH₄ D->E

Synthetic pathway for Route 1.
Experimental Protocol:

Step 1: Synthesis of 4-(3-Nitrophenyl)but-3-en-2-one (Aldol Condensation)

A solution of 3-nitrobenzaldehyde (1.0 eq) and acetone (1.2 eq) in ethanol is treated with an aqueous solution of sodium hydroxide (10%) at room temperature. The mixture is then heated to a gentle reflux for 1-2 hours. Upon cooling, the product crystallizes and is collected by filtration, washed with cold water, and recrystallized from ethanol.

Step 2: Synthesis of this compound (Reduction)

To a solution of 4-(3-nitrophenyl)but-3-en-2-one (1.0 eq) in methanol at 0 °C, sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 1-2 hours until completion, as monitored by thin-layer chromatography. The reaction is then quenched by the addition of water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Synthetic Route 2: Reduction of 4-(3-Nitrophenyl)butan-2-one

This alternative approach offers a more direct pathway to the target molecule by utilizing the commercially available precursor, 4-(3-nitrophenyl)butan-2-one. This single-step reduction provides a potentially more efficient and time-saving method.

Route_2_Reduction_of_Ketone cluster_step1 Reduction A 4-(3-Nitrophenyl)butan-2-one C This compound A->C B NaBH₄ B->C

Safety Operating Guide

Navigating the Safe Disposal of 4-(3-Nitrophenyl)butan-2-ol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-(3-Nitrophenyl)butan-2-ol, ensuring compliance with standard laboratory safety protocols.

Chemical Profile and Hazard Assessment

Quantitative Data Summary

Hazard ClassificationRecommended Action
Flammability Treat as a flammable liquid. Store in a designated flammable waste container.
Toxicity Handle with appropriate PPE. Avoid inhalation, ingestion, and skin contact.
Reactivity Avoid mixing with strong acids, oxidizing agents, and other incompatible chemicals.

Experimental Protocols: Disposal Procedure

The proper disposal of this compound must be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

Step 1: Waste Segregation

Proper segregation is the first and most critical step.

  • Do not mix this compound with other chemical waste streams unless they are known to be compatible.

  • Specifically, avoid mixing with acidic waste, especially nitric acid, to prevent potentially violent exothermic reactions.[1]

  • This compound should be disposed of in a dedicated container for nitrated organic compounds or a compatible flammable organic solvent waste stream.

Step 2: Container Selection and Labeling

  • Choose a container that is chemically resistant and suitable for flammable liquids. Glass or high-density polyethylene (HDPE) containers are generally appropriate.[2]

  • The container must be clearly and accurately labeled as "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound"

    • The primary hazards: "Flammable," "Toxic"

    • The date of accumulation.

    • The name of the generating laboratory and responsible individual.

Step 3: Waste Accumulation

  • When adding waste to the container, use a funnel to prevent spills.

  • Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[3]

  • Keep the container tightly closed when not in use to prevent the release of flammable vapors.

Step 4: Storage

  • Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from sources of ignition such as heat, sparks, or open flames.[2][4]

  • The SAA should have secondary containment to control any potential leaks.

Step 5: Final Disposal

  • Once the container is full or has been in storage for the maximum allowed time (as per institutional and local regulations), arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[2]

  • Follow all institutional procedures for waste pickup requests.

Logical Workflow for Disposal

A Identify Waste: This compound B Assess Hazards: Flammable & Toxic A->B C Select Appropriate PPE: Goggles, Lab Coat, Gloves B->C D Segregate Waste: Nitrated Organic/Flammable Solvent Stream C->D E Choose & Label Container: Chemically Resistant, Clearly Labeled 'Hazardous Waste' D->E F Accumulate Waste Safely: Use Funnel, Do Not Overfill, Keep Closed E->F G Store in SAA: Secure, Ventilated, Away from Ignition Sources F->G H Arrange for EHS Pickup G->H

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets for the chemicals you are working with. Your institution's Environmental Health & Safety department is the primary resource for guidance on chemical waste disposal.

References

Personal protective equipment for handling 4-(3-Nitrophenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 4-(3-Nitrophenyl)butan-2-ol. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar nitro-aromatic and alcohol compounds.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Chemical safety goggles or a face shield worn over safety glasses.[1][2]Protects against splashes and sprays that could cause serious eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[3][4]Prevents skin contact, which may cause irritation or allergic reactions.[5][6]
Skin and Body Protection Long-sleeved lab coat, closed-toe shoes, and long pants.[3] For larger quantities or risk of splashing, consider a chemical-resistant apron or coveralls.[1]Protects skin from accidental spills and contamination.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If vapors or aerosols are likely to be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[5][6]Prevents inhalation of potentially harmful vapors.

Operational and Disposal Plans

Safe handling and disposal are critical for laboratory safety and environmental protection.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Wash hands thoroughly after handling.

  • Keep the container tightly closed and store in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

Spill Management:

  • In case of a spill, absorb the material with a non-combustible absorbent material (e.g., sand, earth).

  • Collect the spilled material and place it in a suitable container for disposal.

  • Ventilate the area of the spill.

Disposal Plan:

Waste Category Disposal Procedure
Unused Product Dispose of contents and container to an approved waste disposal plant, in accordance with local, regional, and national regulations.[5]
Contaminated PPE Dispose of contaminated gloves and other disposable PPE as hazardous waste.
Empty Containers Do not reuse empty containers. Dispose of them in accordance with official regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_ppe Don Appropriate PPE prep_setup Set up in a Ventilated Area prep_ppe->prep_setup handling_weigh Weigh/Measure Chemical prep_setup->handling_weigh handling_reaction Perform Experiment handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate cleanup_dispose_waste Dispose of Chemical Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Figure 1. Standard Operating Procedure for Chemical Handling.

Hazard Identification and Control

This diagram outlines the logical relationship between identifying potential hazards and implementing control measures to mitigate risks.

cluster_hazards Hazard Identification cluster_controls Control Measures hazard_skin Skin/Eye Contact control_ppe Personal Protective Equipment (PPE) hazard_skin->control_ppe Mitigated by hazard_inhalation Inhalation control_ventilation Engineering Controls (Fume Hood) hazard_inhalation->control_ventilation Mitigated by hazard_ingestion Ingestion control_handling Safe Work Practices hazard_ingestion->control_handling Mitigated by

Figure 2. Hazard Identification and Control Measures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.